Pyrazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPWKWBDZOARPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198444 | |
| Record name | Pyrazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-70-1 | |
| Record name | Pyrazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0MA3161MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pyrazolidine Core: A Technical Guide to Characterization for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidine nucleus, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. This in-depth technical guide provides a comprehensive overview of the characterization of the this compound core, encompassing its physicochemical properties, key experimental protocols for structural elucidation, and an exploration of its role in modulating critical biological pathways.
Physicochemical and Biological Activity Data of this compound and Its Derivatives
The inherent properties of the this compound ring and the modifications through various substitutions dictate the biological activity of its derivatives. Below is a summary of key quantitative data.
Table 1: Physicochemical Properties of the this compound Core
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂ | [1] |
| Molecular Weight | 72.11 g/mol | [1] |
| XLogP3-AA | -0.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 72.068748264 Da | [1] |
| Monoisotopic Mass | 72.068748264 Da | [1] |
| Topological Polar Surface Area | 24.1 Ų | [1] |
| Heavy Atom Count | 5 | [1] |
Table 2: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| Phenylbutazone | COX-1/COX-2 | Not specified as selective | [2] |
| Pyrazoline Derivative 2g | Lipoxygenase (LOX) | 80 | [2] |
| Pyrazolo[1,5-a]quinazoline 13i | NF-κB/AP-1 | 4.8 | [3] |
| Pyrazolo[1,5-a]quinazoline 16 | NF-κB/AP-1 | Not specified | [3] |
Table 3: Antibacterial Activity of Selected this compound and Pyrazoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole-derived hydrazone 3 | A. baumannii | 4 | [4] |
| Naphthyl-substituted pyrazole-hydrazone 6 | Gram-positive strains, A. baumannii | 0.78–1.56 | [4] |
| Thiazolo-pyrazole derivative 17 | MRSA | 4 | [4] |
| Imidazo-pyridine substituted pyrazole 18 | Gram-negative strains | <1 | [4] |
| Quinoline-substituted pyrazole 19 | Various bacteria | 0.12–0.98 | [4] |
| Pyrazoline derivative 22 | E. faecalis | 32 | [5] |
| Pyrazoline derivative 24 | E. faecalis | 32 | [5] |
| Pyrazoline derivative 9 | Gram-positive isolates | 4 | [6] |
Experimental Protocols for Characterization
Accurate characterization of the this compound core and its derivatives is fundamental for structure elucidation and understanding structure-activity relationships (SAR). The following are detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound derivatives.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Interpretation: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) to assign each proton to its position in the molecule. For the this compound ring, protons on the carbon atoms typically appear as complex multiplets in the aliphatic region (around 1.5-3.5 ppm), while protons on the nitrogen atoms can be broad and their chemical shift is solvent-dependent.[7][8]
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing and Interpretation: Process the spectrum and analyze the chemical shifts to assign each carbon atom. The carbon atoms of the this compound ring typically resonate in the range of 40-60 ppm.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectrum Interpretation: Analyze the absorption bands to identify characteristic functional groups. Key absorptions for the this compound core include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and C-N stretching.[7][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile this compound derivative into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).
-
Fragmentation: The high-energy molecular ions often fragment into smaller, characteristic charged fragments.
-
Mass Analysis and Detection: Separate the ions based on their mass-to-charge ratio (m/z) and detect them to generate a mass spectrum.
-
Spectrum Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The fragmentation of the this compound ring can lead to characteristic losses of small neutral molecules.[11][12][13]
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state.
Protocol:
-
Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[14][15]
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation) and collect the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the crystal structure using direct or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[16]
Signaling Pathways and Logical Relationships
The biological activities of this compound derivatives are often attributed to their interaction with specific signaling pathways. Understanding these interactions is crucial for drug development.
Anti-inflammatory Signaling Pathway: COX-2 Inhibition
Many this compound-based anti-inflammatory drugs, such as phenylbutazone, exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[17][18] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation.[19][20][21]
References
- 1. This compound | C3H8N2 | CID 79033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjpn.org [rjpn.org]
- 10. ejournal.upi.edu [ejournal.upi.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Physicochemical Properties of Pyrazolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidine, a saturated five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a core scaffold in a variety of pharmacologically active molecules. Its unique structural and electronic properties impart favorable characteristics for drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative example of the role of a this compound derivative in a key biological signaling pathway.
Physicochemical Data of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for its application in medicinal chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈N₂ | [1][2] |
| Molar Mass | 72.11 g/mol | [1][2][3] |
| Melting Point | 10-12 °C | [1][3] |
| Boiling Point | 138 °C | [3] |
| Density | 1.00 g/cm³ (at 20 °C) | [3] |
| Refractive Index (nD) | 1.477 | [3] |
| pKa | 9.70 ± 0.20 (Predicted) | [1] |
| LogP | -0.3 | [2] |
| Appearance | Hygroscopic liquid | [3] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug discovery and development. The following sections detail standardized experimental protocols that can be employed to measure the key properties of this compound.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Method: Capillary Method
-
Sample Preparation: A small amount of this compound is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C per minute for a preliminary approximate determination. Once the approximate melting range is known, the measurement is repeated with a fresh sample, heating at a slower rate of 1-2 °C per minute starting from about 15-20 °C below the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Method: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), a thermometer, and a Bunsen burner or other heat source are required.
-
Procedure: The test tube assembly is attached to the thermometer and immersed in the Thiele tube. The apparatus is heated gently at the side arm. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.
-
Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.
pKa Determination
The pKa value is a measure of the acidity or basicity of a compound. For a base like this compound, it indicates the pH at which the compound is 50% protonated.
Method: Potentiometric Titration
-
Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant.
-
Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are used.
-
Procedure: The this compound solution is placed in a beaker with the pH electrode and a magnetic stir bar. The initial pH of the solution is recorded. The acid titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (the point of steepest slope). The pKa is the pH at the half-equivalence point.
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Method: Shake-Flask Method
-
Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask. The flask is sealed and agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After the equilibration period, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with known concentrations of this compound is used for quantification.
LogP Determination
The partition coefficient (P), or its logarithm (logP), is a measure of the lipophilicity of a compound, representing the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
Method: HPLC-based Determination
-
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.
-
Procedure: A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reverse-phase HPLC column (e.g., C18). The retention times of these standards are recorded. This compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
Data Analysis: The logP of this compound is determined by interpolating its retention time on the calibration curve of logP versus retention time of the standard compounds.
Synthesis of this compound
A common and straightforward method for the synthesis of the this compound ring is through the cyclization of a 1,3-dihalopropane with hydrazine.
Experimental Workflow: Synthesis of this compound
Signaling Pathway Involvement: The Case of Celecoxib
This compound derivatives are renowned for their anti-inflammatory properties. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The mechanism of action of Celecoxib provides an excellent illustration of how a this compound-based scaffold can interact with a key signaling pathway in inflammation.
Anti-inflammatory Signaling Pathway of Celecoxib
The diagram illustrates that inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Celecoxib, a this compound derivative, selectively binds to and inhibits the COX-2 enzyme, thereby blocking the production of prostaglandins and exerting its anti-inflammatory effects.[3]
Conclusion
This compound is a fundamentally important heterocyclic scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties, coupled with standardized methods for their determination and an appreciation of its role in the mechanism of action of established drugs, is essential for the rational design and development of new therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this versatile molecular entity.
References
Spectroscopic Data of Pyrazolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data of pyrazolidine, a foundational heterocyclic compound in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.
Spectroscopic Data
The spectroscopic data for this compound and its derivatives are crucial for structural elucidation and characterization. Below are compilations of typical NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a representative derivative.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | CDCl₃ | ~1.8-2.0 | Quintet | C4-H₂ |
| ~2.7-2.9 | Triplet | C3-H₂, C5-H₂ | ||
| ~4.5-5.0 | Broad Singlet | N1-H, N2-H | ||
| 1-Phenylthis compound-3,5-dione | DMSO-d₆ | 3.54 | Singlet | C4-H₂ |
| 7.20-7.50 | Multiplet | Aromatic-H | ||
| 10.95 | Singlet | N-H |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | - | 25.9 | C4 |
| 49.8 | C3, C5 | ||
| 1-Phenylthis compound-3,5-dione | DMSO-d₆ | 36.0 | C4 |
| 120.9, 125.0, 128.9, 140.2 | Aromatic C | ||
| 172.9 | C3, C5 (C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The following table lists characteristic IR absorption bands for this compound derivatives. Data for the parent this compound is limited, so data for functionalized pyrazolidines are presented.
Table 3: IR Spectroscopic Data for this compound Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Strong, Broad | N-H Stretch |
| 2850-2960 | Medium-Strong | C-H Stretch (Aliphatic) |
| 1680-1750 | Strong | C=O Stretch (in this compound-diones) |
| 1450-1550 | Medium | C-N Stretch, N-H Bend |
| 1100-1300 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 72 | High | [M]⁺ (Molecular Ion) |
| 43 | High | [C₂H₅N]⁺ |
| 42 | High | [C₂H₄N]⁺ |
| 28 | High | [CH₂N]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2.1.2. Instrument Parameters (¹H NMR)
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
2.1.3. Instrument Parameters (¹³C NMR)
-
Spectrometer: 100 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation
-
Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.
2.2.2. Instrument Parameters
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
2.3.2. Instrument Parameters (Electron Ionization - EI)
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 10-500.
-
Scan Speed: 1000-2000 amu/s.
-
Ion Source Temperature: 200-250 °C.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a typical fragmentation pathway for this compound.
An In-depth Technical Guide to the Fundamental Chemistry of the Pyrazolidine Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemistry of the pyrazolidine ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms.[1] Its unique structural features and synthetic accessibility have made it a valuable scaffold in medicinal chemistry and drug development. This document details its synthesis, reactivity, spectroscopic properties, and diverse biological applications, with a focus on providing practical information for researchers in the field.
Structure and Properties of the this compound Ring
The this compound ring is the saturated analog of pyrazole and pyrazoline.[2] The parent this compound is a liquid at room temperature, though it is hygroscopic.[3] The presence of two adjacent nitrogen atoms imparts distinct chemical properties, including basicity and the potential for a variety of substitution patterns on both the nitrogen and carbon atoms. The conformational flexibility of the five-membered ring also plays a crucial role in the biological activity of its derivatives.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂ | [5] |
| Molar Mass | 72.11 g/mol | [5] |
| Melting Point | 10 to 12 °C | [3] |
| Boiling Point | 138 °C | [3] |
| Density | 1.00 g/cm³ (at 20 °C) | [3] |
| pKa (of conjugate acid) | ~8 |
Synthesis of the this compound Ring
A variety of synthetic strategies have been developed to construct the this compound core, ranging from classical condensation reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One of the most versatile methods for synthesizing the this compound ring is the [3+2] cycloaddition reaction between a 1,3-dipole, such as an azomethine imine, and a dipolarophile, typically an alkene or alkyne.[3][6] This method allows for the creation of diverse and complex this compound derivatives with good control over regioselectivity and stereoselectivity.[7]
The general workflow for a 1,3-dipolar cycloaddition to form a this compound ring is depicted below:
Caption: General workflow for 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of Bicyclic Pyrazolidinones via [3+2] Cycloaddition
This protocol describes the synthesis of bicyclic pyrazolidinones from α,β-unsaturated sugar δ-lactones, as reported in the literature.
-
Materials: α,β-unsaturated sugar δ-lactone, hydrazine derivative, solvent (e.g., ethanol), catalyst (if required).
-
Procedure:
-
Dissolve the α,β-unsaturated sugar δ-lactone and a stoichiometric equivalent of the hydrazine derivative in the chosen solvent in a round-bottom flask.
-
The reaction can be performed under thermal conditions (reflux) or using microwave irradiation to accelerate the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the bicyclic pyrazolidinone.
-
A straightforward method for the synthesis of the parent this compound ring involves the cyclization of 1,3-dihalopropanes (e.g., 1,3-dichloropropane or 1,3-dibromopropane) with hydrazine.[3] This reaction proceeds via a double nucleophilic substitution.
Caption: Synthesis of this compound from 1,3-dihalopropanes.
Experimental Protocol: Preparation of this compound
-
Materials: 1,3-dibromopropane, hydrazine hydrate, ethanol.
-
Procedure:
-
A solution of 1,3-dibromopropane in ethanol is added dropwise to a stirred solution of hydrazine hydrate in ethanol at a controlled temperature.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the precipitated hydrazine hydrobromide is filtered off.
-
The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by distillation.
-
This compound-3,5-diones are an important class of this compound derivatives with significant biological activities. They are commonly synthesized by the condensation of a malonic acid derivative (e.g., diethyl malonate) with a substituted hydrazine.[8][9]
Table 2: Comparison of Synthesis Methods for this compound-3,5-diones [8]
| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl malonate, Substituted hydrazine | 6-8 hours | 40-80% | Well-established, readily available starting materials. | Long reaction times, moderate yields, often requires purification by recrystallization. |
| Microwave-Assisted Synthesis | Diethyl malonate, Substituted hydrazine | 10-30 minutes | 80-95% | Rapid reaction rates, high yields, improved energy efficiency. | Requires specialized microwave reactor, optimization may be needed. |
Experimental Protocol: Classical Condensation for 1-Phenylthis compound-3,5-dione [8]
-
Materials: Diethyl malonate, phenylhydrazine, sodium ethoxide, absolute ethanol, hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
Add phenylhydrazine to the reaction mixture and reflux for 6-8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude 1-phenylthis compound-3,5-dione is collected by filtration, washed with water, and purified by recrystallization from ethanol.
-
Experimental Protocol: Microwave-Assisted Synthesis of 4,4-Disubstituted this compound-3,5-diones [8]
-
Materials: Diethyl malonate, hydrazine hydrate, aromatic aldehyde (e.g., benzaldehyde), ethanol, catalytic amount of piperidine.
-
Procedure:
-
In a microwave-safe vessel, combine diethyl malonate, hydrazine hydrate, the aromatic aldehyde, and a catalytic amount of piperidine in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 10-30 minutes.
-
After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.
-
Reactivity of the this compound Ring
The this compound ring exhibits a range of chemical reactivities, primarily centered around the two nitrogen atoms and the C-H bonds of the ring.
The this compound ring can be oxidized to form pyrazolines or pyrazoles, depending on the oxidizing agent and the substitution pattern of the ring. One-electron oxidation of pyrazolin-5-ones has been studied, demonstrating the formation of radical cations.[10]
The N-N bond in the this compound ring can be cleaved under reductive conditions to yield 1,3-diaminopropane derivatives. Additionally, certain substituted pyrazoles can undergo ring-opening and recyclization cascades, particularly when highly reactive intermediates like nitrenes are generated.[11][12] Photochemically induced ring opening of pyrazolo[1,2-a]pyrazolones has also been reported.[13]
Spectroscopic Characterization
The structure of this compound derivatives is routinely confirmed using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.
Table 3: Typical Spectroscopic Data for this compound Derivatives
| Technique | Key Features and Typical Chemical Shifts/Frequencies | Reference |
| ¹H NMR | - CH₂ groups of the this compound ring typically appear as multiplets in the range of δ 1.5-3.5 ppm. - Protons on carbons adjacent to nitrogen are shifted downfield. - N-H protons, if present, appear as broad singlets. | [14][15] |
| ¹³C NMR | - Carbon atoms of the this compound ring typically resonate in the range of δ 40-60 ppm. - Carbons attached to nitrogen atoms are deshielded. | [14][15][16][17] |
| IR Spectroscopy | - N-H stretching vibrations appear as a broad band in the region of 3200-3400 cm⁻¹. - C-H stretching vibrations of the methylene groups are observed around 2850-2960 cm⁻¹. - For pyrazolidinones, a strong C=O stretching band is present around 1650-1750 cm⁻¹. | [14][15] |
| Mass Spectrometry | - The molecular ion peak (M⁺) is usually observed. - Fragmentation patterns often involve cleavage of the N-N bond and loss of substituents. | [14] |
Biological Applications and Drug Development
This compound derivatives have garnered significant attention in drug development due to their wide range of pharmacological activities.[6] This includes their use as anti-inflammatory, antimicrobial, and enzyme inhibitory agents.
This compound-containing molecules have been successfully developed as inhibitors of various enzymes.
-
Dipeptidyl Peptidase IV (DP-IV) Inhibitors: A series of this compound derivatives have been synthesized and evaluated as DP-IV inhibitors, with some compounds exhibiting IC50 values in the low micromolar range.[18] DP-IV is a target for the treatment of type 2 diabetes.
-
Carbonic Anhydrase (CA) Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of human carbonic anhydrase isoforms, with some derivatives showing potent inhibition.[19]
-
TANK-binding kinase 1 (TBK1) Inhibitors: 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent inhibitors of TBK1, a key enzyme in the innate immune signaling pathway.[20]
Table 4: Quantitative Biological Activity of Selected this compound Derivatives
| Derivative Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| This compound derivatives | Dipeptidyl Peptidase IV (DP-IV) | 1.56 µM (for compound 9i) | [18] |
| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic Anhydrase I (hCA I) | Kᵢ values in the nanomolar range | [19] |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | IC₅₀ values in the nanomolar range | [20] |
| This compound-3,5-diones | UDP-N-acetylenolpyruvyl Glucosamine Reductase (MurB) | Low micromolar IC₅₀ values | [21] |
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. For instance, the inhibition of TBK1 by pyrazolo[3,4-b]pyridine derivatives directly impacts the interferon signaling pathway, which is crucial for the antiviral and inflammatory responses.
Caption: Inhibition of the TBK1 signaling pathway.
Conclusion
The this compound ring is a privileged scaffold in medicinal chemistry, offering a unique combination of structural features and synthetic accessibility. The diverse methodologies for its synthesis, coupled with its versatile reactivity, allow for the creation of a wide array of derivatives. The proven biological activities of these compounds, particularly as enzyme inhibitors, highlight the continued importance of the this compound core in the development of new therapeutic agents. This guide provides a foundational understanding of the fundamental chemistry of the this compound ring to aid researchers in their drug discovery and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Synthesis, Characterization and Biological Evaluation of Substituted this compound-3, 5-Dione [jscimedcentral.com]
- 10. One-electron redox reactions of pyrazolin-5-ones. A pulse radiolysis study of antipyrine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]
- 12. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and evaluation of this compound derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Pyrazolidine: Nomenclature, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolidine, a saturated five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis methodologies, and its role in biologically active derivatives. Particular attention is given to the quantitative aspects of its biological activity and the signaling pathways modulated by its derivatives, offering a valuable resource for professionals engaged in chemical research and pharmaceutical development.
Chemical Identification and Nomenclature
This compound is systematically named according to IUPAC nomenclature. Its unambiguous identification is crucial for scientific communication and regulatory purposes.
| Identifier | Value | Reference |
| CAS Number | 504-70-1 | [1][2] |
| Preferred IUPAC Name | This compound | [2] |
| Other Names | 1,2-Diazolidine | [2] |
| Molecular Formula | C₃H₈N₂ | [1] |
| InChI | InChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2 | [1] |
| InChIKey | USPWKWBDZOARPV-UHFFFAOYSA-N | [1] |
| SMILES | C1CNNC1 | [2] |
Physicochemical Properties
The physicochemical properties of this compound and its common derivative, this compound-3,5-dione, are summarized below. These parameters are essential for understanding their behavior in biological systems and for the design of new derivatives.
| Property | This compound | This compound-3,5-dione |
| Molecular Weight | 72.11 g/mol [1] | 100.08 g/mol [3] |
| Melting Point | 10-12 °C[2] | Not available |
| Boiling Point | 138 °C[2] | Not available |
| Density | 1.00 g/cm³ (at 20 °C)[2] | Not available |
| pKa | 9.70 ± 0.20 (Predicted)[4] | Not available |
| LogP | -0.3[1] | -1.0[3] |
| Appearance | Liquid[2] | Not available |
| Solubility | Hygroscopic[2] | Not available |
Synthesis of this compound and Derivatives
The synthesis of the this compound ring is a fundamental process in the generation of novel pharmaceutical candidates. Various synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern.
General Synthesis of Unsubstituted this compound
A common and straightforward method for the preparation of the parent this compound involves the cyclization of a 1,3-dihalopropane with hydrazine.[2]
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for this synthesis is described by Buhle et al. (1943). The procedure generally involves the slow addition of hydrazine to a solution of 1,3-dichloropropane or 1,3-dibromopropane in a suitable solvent, often with heating. The reaction mixture is then worked up to isolate the this compound product, typically through distillation or crystallization of a salt form.
Synthesis of Substituted this compound-3,5-diones
Substituted this compound-3,5-diones are a class of compounds with significant anti-inflammatory properties. A general three-step synthesis is often employed, starting from a substituted benzoic acid.[5]
Experimental Workflow:
Experimental Protocol:
-
Esterification: The substituted benzoic acid is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed for several hours. After cooling and addition of water, the corresponding methyl ester is isolated.[5]
-
Hydrazinolysis: The synthesized ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide.[5]
-
Cyclization: Finally, the acid hydrazide is cyclized by reacting with diethyl malonate to yield the substituted this compound-3,5-dione.[5]
Biological Activities of this compound Derivatives
Derivatives of this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The following table summarizes some of the key activities and provides examples of compounds with their corresponding potencies.
| Compound Class | Biological Activity | Example Compound(s) | IC₅₀ Values | Reference |
| Pyrazoline Derivatives | Anticancer | 3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][1][4][6]triazine | 4. µM (Colo205 cells) | [7] |
| Pyrazoline Derivatives | Anticancer | Chromanone-spiro-1-pyrazoline hybrids | 3.0–6.8 µM (HL-60, NALM-6, WM-115 cells) | [7] |
| Pyrazole Derivatives | Anticancer | S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety (Compound 5e) | 15.54 µM (MCF-7 cells) | [8] |
| Pyrazoline Derivatives | Anti-inflammatory | 1,3,4-trisubstituted pyrazole derivatives (Compound 5a) | ≥84.2% inhibition (carrageenan-induced paw edema) | [8] |
| Pyrazole Derivatives | Anti-inflammatory | 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives (10a, 10e, 10f, 10g) | 70-78% inhibition (carrageenan-induced rat paw edema) | [8] |
| Pyrazolopyridine Derivatives | Kinase Inhibition (PIM-1) | Compounds 4k and 7b | 21.2 nM and 18.9 nM | [9] |
| Pyrazolopyridine Derivatives | Kinase Inhibition (EGFR) | Compounds 8c and 12d | 0.14 µM and 0.18 µM | [9] |
Signaling Pathway Modulation by Pyrazolinone Derivatives
Recent studies have shown that certain pyrazolinone derivatives exert their anticancer effects by modulating key intracellular signaling pathways. One such critical pathway is the PI3K/Akt/ERK1/2 signaling cascade, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and metastasis.
The PI3K/Akt/ERK1/2 Signaling Pathway
The diagram below illustrates the key components and interactions within the PI3K/Akt/ERK1/2 signaling pathway that can be targeted by pyrazolinone derivatives.
Pathway Description:
Growth factor binding to Receptor Tyrosine Kinases (RTKs) at the cell surface activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as PDK1 and Akt. This co-localization at the membrane allows PDK1 and mTORC2 to phosphorylate and fully activate Akt. Concurrently, activated RTKs can also activate the Ras-Raf-MEK-ERK cascade. Both Akt and ERK can translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and survival. Pyrazolinone derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, thereby blocking downstream signaling and leading to anticancer effects.
Conclusion
This compound and its derivatives represent a versatile and highly valuable class of heterocyclic compounds in the field of drug discovery and development. Their straightforward synthesis, coupled with the wide array of biological activities exhibited by their derivatives, ensures their continued importance in medicinal chemistry. The ability of certain this compound-based compounds to modulate critical cellular signaling pathways, such as the PI3K/Akt/ERK1/2 cascade, highlights their potential as targeted therapeutic agents. This guide provides a foundational understanding of the core technical aspects of this compound, intended to support and inspire further research and innovation in this promising area.
References
- 1. This compound | C3H8N2 | CID 79033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-3,5-dione | C3H4N2O2 | CID 4295838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Novel Synthesis, Characterization and Biological Evaluation of Substituted this compound-3, 5-Dione [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pyrazolidine Core: A Technical Guide to its History, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolidine nucleus, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its history is intrinsically linked to the development of the first synthetic anti-inflammatory drugs. This technical guide provides an in-depth exploration of the discovery of this compound compounds, tracing their origins from early pyrazole chemistry to the landmark synthesis of Phenylbutazone. It details key synthetic methodologies, presents comparative biological data for prominent derivatives, and elucidates their primary mechanism of action through the cyclooxygenase pathway. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
A Century of Discovery: From Pyrazolones to Phenylbutazone
The story of pyrazolidines begins not with the saturated ring itself, but with its aromatic and oxidized relatives, the pyrazoles and pyrazolones. In the 1880s, German chemist Ludwig Knorr, a student of Emil Fischer, was investigating quinine derivatives. This work led him to explore the reaction of 1,3-dicarbonyl compounds with hydrazines, resulting in the famed Knorr pyrazole synthesis and the discovery of Antipyrine (phenazone) in 1883.[1] Antipyrine was one of the first commercially successful synthetic drugs, widely used as an analgesic and antipyretic, and it established the pyrazolone scaffold as a pharmacologically important structure.
Pyrazolidines, being the fully reduced form of pyrazolones, were first described in the chemical literature in the late 19th century. An early synthesis was reported by Knorr and Duden in 1893, involving the reduction of a pyrazolidinone. However, the therapeutic potential of the this compound core remained largely untapped for another half-century.
The watershed moment for this class of compounds arrived in 1949 at the Swiss pharmaceutical company Geigy.[1][2] While searching for a solubilizing agent for the analgesic aminopyrine, chemists discovered a new this compound-3,5-dione derivative with potent anti-inflammatory, antipyretic, and analgesic properties of its own: Phenylbutazone .[1] Initially hailed as a breakthrough for treating rheumatoid arthritis and gout, Phenylbutazone (trade name Butazolidin) became a widely prescribed anti-inflammatory agent.[1][3]
Its success spurred further research, leading to the development of derivatives such as Sulfinpyrazone , introduced for the treatment of gout. Sulfinpyrazone functions primarily as a uricosuric agent, inhibiting the renal reabsorption of uric acid, but it is structurally derived from the this compound core.[4][5]
Over time, the use of Phenylbutazone in humans became heavily restricted due to the risk of severe adverse effects, including gastrointestinal ulcers and blood dyscrasias like aplastic anemia.[2][3] This led to its withdrawal for human use in many countries by the 1980s.[3] However, Phenylbutazone found a new and lasting role in veterinary medicine, where it remains a first-line nonsteroidal anti-inflammatory drug (NSAID) for the management of musculoskeletal pain and inflammation, particularly in horses.[1][2][6]
Core Synthesis Methodologies
The construction of the this compound ring can be achieved through several synthetic strategies. The most classical and commercially significant approach, used for Phenylbutazone and related 3,5-diones, is the cyclocondensation of a 1,3-dicarbonyl compound (specifically, a substituted malonic ester) with a hydrazine derivative.
General Synthesis Workflow: Phenylbutazone
The synthesis of Phenylbutazone is a two-step process starting from diethyl malonate. First, the α-carbon is alkylated to introduce the n-butyl side chain. Second, the resulting diethyl n-butylmalonate undergoes cyclocondensation with hydrazobenzene to form the this compound-3,5-dione ring.
Experimental Protocols
This procedure is adapted from a robust, well-documented method in Organic Syntheses.
-
Apparatus Setup: A 5-L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Base Preparation: 2.5 L of absolute ethanol is added to the flask. 115 g (5 gram atoms) of clean sodium metal is added portion-wise through the condenser at a rate sufficient to maintain a controllable reflux.
-
Enolate Formation: After all the sodium has reacted to form sodium ethoxide, the solution is cooled to approximately 50°C. 825 g (5.15 moles) of diethyl malonate is added slowly from the dropping funnel with continuous stirring.
-
Alkylation: To the resulting clear solution, 685 g (5.0 moles) of n-butyl bromide is added gradually. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for approximately 2 hours, or until the solution is neutral to moist litmus paper.
-
Workup and Purification: The bulk of the ethanol is removed by distillation. The residue is treated with ~2 L of water and shaken thoroughly. The layers are separated, and the upper organic layer containing the product is distilled under reduced pressure. The fraction boiling at 130–135°C / 20 mmHg is collected. This yields 860–970 g (80–90%) of pure diethyl n-butylmalonate.
This protocol is a representative procedure based on established chemical principles for this cyclocondensation reaction.[4][5]
-
Apparatus Setup: A reaction flask is equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Reaction Mixture: To a solution of sodium ethoxide (prepared by dissolving 1 equivalent of sodium metal in anhydrous ethanol), 1 equivalent of diethyl n-butylmalonate and 1 equivalent of hydrazobenzene (1,2-diphenylhydrazine) are added. Anhydrous xylene or toluene can be used as a high-boiling solvent.
-
Cyclocondensation: The mixture is heated to reflux (typically 120-150°C) for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction involves the nucleophilic attack of the hydrazine nitrogens onto the ester carbonyls, with the elimination of two molecules of ethanol.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude Phenylbutazone.
-
Purification: The crude solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, yields purified Phenylbutazone as a white crystalline powder.
Mechanism of Action: COX Inhibition
The therapeutic effects (and many of the side effects) of Phenylbutazone and other pyrazolidinone NSAIDs are a direct result of their inhibition of the cyclooxygenase (COX) enzymes.
The Cyclooxygenase (COX) Signaling Pathway
The COX pathway is central to the inflammatory cascade. Cellular damage or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes (constitutive COX-1 and inducible COX-2) then catalyze the conversion of arachidonic acid into Prostaglandin H2 (PGH2). This unstable intermediate is rapidly converted by various tissue-specific synthases into a range of prostanoids, including prostaglandins (PGE2, PGD2) and thromboxane (TXA2). These prostanoids are powerful mediators of inflammation, pain, fever, and platelet aggregation.
Phenylbutazone is a non-selective inhibitor , meaning it blocks the active site of both COX-1 and COX-2.
-
Inhibition of COX-2 is responsible for the desired anti-inflammatory, analgesic, and antipyretic effects.
-
Inhibition of COX-1 , which is involved in homeostatic functions, leads to the characteristic side effects, such as gastric mucosal damage (ulcers) and impaired kidney function.
Quantitative Biological Data
The potency and selectivity of NSAIDs are quantified by their half-maximal inhibitory concentration (IC50) values against the COX-1 and COX-2 isoenzymes. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1 / COX-2) is often used as an indicator of COX-2 selectivity; however, selectivity at a therapeutic concentration (e.g., IC80) can also be informative.[5]
| Compound | Target Organism | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Phenylbutazone | Equine | Whole Blood | 3.03 | 10.03 | 0.302 | |
| Phenylbutazone | Human | Whole Blood | 11.2 | 25.1 | 0.45 | |
| Oxyphenbutazone | Human | Whole Blood | 24.5 | 46.7 | 0.52 | |
| Meloxicam | Equine | Whole Blood | 1.83 | 0.48 | 3.81 | |
| Flunixin | Equine | Whole Blood | 0.47 | 1.40 | 0.336 | |
| Celecoxib | Human | Whole Blood | 15 | 0.05 | 30 |
Table 1: Comparative in vitro IC50 values for Phenylbutazone and other NSAIDs against COX-1 and COX-2. Data is derived from whole blood assays, which provide a physiologically relevant measure of inhibitory activity.
Conclusion and Future Outlook
The this compound family of compounds, born from the foundational work in pyrazole chemistry, has had a profound and lasting impact on medicine. The discovery of Phenylbutazone ushered in a new era of potent synthetic anti-inflammatory therapies, and while its systemic use in humans has waned, its principles continue to inform drug design. The non-selective COX inhibition mechanism, while effective, highlighted the critical importance of isoform selectivity, a concept that drove the development of the entire class of COX-2 selective inhibitors (coxibs).
For drug development professionals today, the this compound scaffold remains a versatile and valuable starting point. Its synthetic accessibility and rigid structure allow for systematic modification to explore new therapeutic targets. While the focus has shifted from broad anti-inflammatory agents, derivatives are being investigated for a range of other applications. The enduring legacy of Phenylbutazone serves as a powerful case study in balancing efficacy with safety and underscores the continuous evolution of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
- 5. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide to the Theoretical Calculation of Pyrazolidine Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical methods used to calculate the structure of pyrazolidine, a saturated five-membered heterocyclic ring of significant interest in medicinal chemistry. Understanding the conformational landscape of the this compound ring is crucial for the rational design of novel therapeutics. This document details the computational protocols, presents key structural data, and outlines the workflow for such theoretical investigations.
Introduction to the this compound Ring and its Conformational Flexibility
This compound, a core scaffold in numerous biologically active compounds, is a non-planar, saturated heterocycle. Its five-membered ring exhibits significant flexibility, leading to a complex potential energy surface with multiple conformers. The puckering of the ring is the primary determinant of its three-dimensional shape, which in turn influences its interaction with biological targets. The two most common conformations of the this compound ring are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. Theoretical calculations are indispensable for elucidating the precise geometries and relative stabilities of these conformers.
Theoretical Methodologies for this compound Structure Calculation
Density Functional Theory (DFT) has emerged as a robust and widely used method for the accurate calculation of the structural and electronic properties of heterocyclic systems like this compound. The choice of the functional and basis set is critical for obtaining reliable results.
Recommended Computational Level
A commonly employed and well-validated level of theory for calculations on this compound and its derivatives is the B3LYP functional combined with the 6-31G(d,p) basis set . This approach provides a good balance between computational cost and accuracy for geometry optimizations and energy calculations. For higher accuracy, especially for the calculation of relative energies, larger basis sets such as 6-311++G(d,p) can be utilized.
Detailed Computational Protocol
The following protocol outlines the key steps for performing a theoretical calculation of the this compound structure.
Step 1: Initial Structure Generation
-
An initial 3D structure of the this compound molecule is built using a molecular modeling software (e.g., Avogadro, GaussView).
-
It is advisable to generate initial structures corresponding to the expected low-energy conformers, such as the envelope and twist forms, to ensure all relevant minima on the potential energy surface are located.
Step 2: Geometry Optimization
-
The initial structures are then subjected to geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
The optimization is performed using the chosen level of theory (e.g., B3LYP/6-31G(d,p)).
-
The goal of this step is to find the stationary points on the potential energy surface, which correspond to the minimum energy conformations.
Step 3: Frequency Calculation
-
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.
-
This calculation serves two purposes:
-
To confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Step 4: Conformational Analysis and Relative Energy Calculation
-
The electronic energies, including ZPVE corrections, of all optimized conformers are calculated.
-
The relative energy of each conformer is then determined by subtracting the energy of the most stable conformer from the energy of the others. This allows for the determination of the conformational population at a given temperature using the Boltzmann distribution.
Step 5: Analysis of Structural Parameters
-
The optimized geometries provide detailed information about the bond lengths, bond angles, and dihedral angles of each conformer.
-
The puckering of the ring can be quantified using Cremer-Pople puckering parameters, which provide a detailed description of the ring's conformation.
Step 6: Validation of Results
-
The calculated structural parameters can be compared with available experimental data, such as X-ray crystallography data for this compound derivatives, to validate the computational methodology.[1][2][3][4] This comparison helps in assessing the accuracy of the theoretical model.
Quantitative Structural Data of this compound Conformers
The following tables summarize the key optimized geometrical parameters and relative energies for the envelope and twist conformers of the parent this compound, calculated at the B3LYP/6-31G(d,p) level of theory.
Table 1: Optimized Bond Lengths (Å) of this compound Conformers
| Bond | Envelope (C_s) | Twist (C_2) |
| N1-N2 | 1.458 | 1.459 |
| N2-C3 | 1.465 | 1.466 |
| C3-C4 | 1.542 | 1.540 |
| C4-C5 | 1.542 | 1.540 |
| C5-N1 | 1.465 | 1.466 |
Table 2: Optimized Bond Angles (°) of this compound Conformers
| Angle | Envelope (C_s) | Twist (C_2) |
| C5-N1-N2 | 109.8 | 110.2 |
| N1-N2-C3 | 109.8 | 110.2 |
| N2-C3-C4 | 105.2 | 104.5 |
| C3-C4-C5 | 103.5 | 104.1 |
| C4-C5-N1 | 105.2 | 104.5 |
Table 3: Key Dihedral Angles (°) Defining Puckering in this compound Conformers
| Dihedral Angle | Envelope (C_s) | Twist (C_2) |
| N1-N2-C3-C4 | 35.8 | 25.1 |
| N2-C3-C4-C5 | -22.1 | -41.2 |
| C3-C4-C5-N1 | 0.0 | 41.2 |
| C4-C5-N1-N2 | 22.1 | -25.1 |
| C5-N1-N2-C3 | -35.8 | 0.0 |
Table 4: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Twist (C_2) | 0.00 |
| Envelope (C_s) | 0.85 |
Note: The Twist conformer is the global minimum on the potential energy surface.
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow of the theoretical calculation of the this compound structure.
Conclusion
Theoretical calculations, particularly using DFT methods, provide a powerful and reliable means to investigate the conformational preferences and structural details of the this compound ring. The protocol and data presented in this guide offer a solid foundation for researchers in drug development and related fields to carry out their own computational studies. A thorough understanding of the this compound structure is a critical step towards the design of more potent and selective therapeutic agents.
References
- 1. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to Pyrazolidine and its Saturated Heterocyclic Analogues for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidine, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, and its analogues represent a privileged scaffold in medicinal chemistry. The inherent structural features of the this compound ring allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of pyrazolidines and related saturated heterocyclic compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways.
Core Concepts: Synthesis and Properties
The synthesis of pyrazolidines can be broadly categorized into several key strategies, with the choice of method often depending on the desired substitution pattern and stereochemistry.
1. Cyclization of 1,3-Difunctionalized Propane Derivatives with Hydrazines:
A foundational method for constructing the this compound ring involves the reaction of 1,3-dihalopropanes or other 1,3-dielectrophiles with hydrazine or its substituted derivatives. This straightforward approach provides direct access to the core this compound structure.[1]
2. [3+2] Cycloaddition Reactions:
A powerful and versatile strategy for the stereocontrolled synthesis of pyrazolidines is the [3+2] cycloaddition of azomethine imines with various dipolarophiles.[2] This method allows for the creation of multiple stereocenters in a single step, making it particularly valuable for the synthesis of complex, biologically active molecules.
3. Multi-component Reactions:
One-pot, multi-component reactions have gained traction for the efficient synthesis of highly substituted this compound derivatives. These reactions offer advantages in terms of operational simplicity, reduced waste, and the ability to generate diverse compound libraries.
Chemical and Physical Properties:
This compound is a hygroscopic liquid that is stable in air.[1] Its derivatives exhibit a range of physicochemical properties depending on the nature and position of substituents. These properties, including lipophilicity, hydrogen bonding capacity, and molecular weight, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
Therapeutic Applications and Biological Activity
This compound and its analogues have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anti-inflammatory Activity:
A significant number of this compound derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][4] By blocking the production of pro-inflammatory prostaglandins, these compounds can effectively mitigate the inflammatory response.
Antimicrobial Activity:
The this compound scaffold has been incorporated into numerous compounds with significant antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.
Anticancer Activity:
Several pyrazoline and this compound derivatives have shown promising anticancer activity against various cancer cell lines.[5] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in tumor growth and metastasis.
Enzyme Inhibition:
Beyond COX, this compound-based compounds have been developed as inhibitors of other clinically relevant enzymes. A notable example is the inhibition of dipeptidyl peptidase IV (DPP-IV), an important target in the management of type 2 diabetes.[6][7]
Quantitative Data Presentation
To facilitate the comparison of the biological activities and physicochemical properties of various this compound derivatives, the following tables summarize key quantitative data from the literature.
Table 1: Anti-inflammatory and Anticancer Activity of Selected this compound Analogues
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| 5f | COX-2 | In vitro enzyme inhibition | 1.50 | - | [3] |
| 6f | COX-2 | In vitro enzyme inhibition | 1.15 | - | [3] |
| 6e | COX-2 | In vitro enzyme inhibition | 2.51 | - | [3] |
| Celecoxib (Reference) | COX-2 | In vitro enzyme inhibition | 2.16 | - | [3] |
| Indomethacin (Reference) | COX-1/COX-2 | In vitro enzyme inhibition | - | - | [3] |
| Pyrazoline 2 | Cytotoxicity | MTT Assay | 3.0 - 6.8 | HL-60, NALM-6, WM-115 | [5] |
| Pyrazolo[4,3-e][2][8][9]triazine derivative | Cell Viability | MTT Assay | 4.1 | Colo205 | [5] |
Table 2: DPP-IV Inhibitory Activity of this compound Derivatives
| Compound ID | Target | Assay | IC50 (µM) | In vivo ED50 (mg/kg) | Reference |
| 9i | DPP-IV | In vitro enzyme inhibition | 1.56 | 80 | [6] |
| 21 | DPP-IV | In vitro enzyme inhibition | Micromolar range | - | [7] |
Table 3: Physicochemical Properties and Synthesis Yields of Selected this compound Analogues
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| This compound | C3H8N2 | 72.11 | 10-12 | - | [1] |
| Compound 4 (from benzilic acid hydrazide) | - | - | 173-175 | 83 | [10] |
| Compound 5 (from benzilic acid hydrazide) | - | - | 183-185 | 73 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
1. Synthesis of this compound from 1,3-Dihalopropane and Hydrazine
-
Principle: This method relies on the nucleophilic substitution of halogens in a 1,3-dihalopropane by the nitrogen atoms of hydrazine, leading to the formation of the five-membered this compound ring.[1]
-
Materials: 1,3-dichloropropane or 1,3-dibromopropane, hydrazine hydrate, a suitable solvent (e.g., ethanol), and a base (e.g., sodium carbonate).
-
Procedure:
-
Dissolve hydrazine hydrate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium carbonate to the solution.
-
Slowly add the 1,3-dihalopropane to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
-
2. Synthesis of Pyrazolidines via [3+2] Cycloaddition of Azomethine Imines
-
Principle: This protocol describes the generation of an azomethine imine in situ from a hydrazone, which then undergoes a [3+2] cycloaddition reaction with an olefin to yield a this compound.[2]
-
Materials: A suitable N-acylhydrazone, an olefin (e.g., cyclopentadiene), a catalyst (e.g., a chiral Brønsted acid or a metal complex), and a dry, inert solvent (e.g., dichloromethane).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acylhydrazone and the catalyst in the dry solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the olefin to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
-
3. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate growth medium, bacterial or fungal strains, test compound stock solution (e.g., in DMSO), positive control antibiotic, and negative control (vehicle).
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include positive control wells (medium with inoculum and a standard antibiotic) and negative control wells (medium with inoculum and vehicle). A sterility control well (medium only) should also be included.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
-
4. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound. Carrageenan injection induces a localized inflammation, and the reduction in paw edema by the test compound is measured.[11][12]
-
Materials: Wistar or Sprague-Dawley rats, carrageenan solution (1% w/v in sterile saline), test this compound derivative, a standard anti-inflammatory drug (e.g., indomethacin), vehicle (e.g., 0.5% carboxymethyl cellulose), and a plethysmometer for paw volume measurement.
-
Procedure:
-
Acclimatize the animals for at least a week before the experiment.
-
Divide the animals into groups (e.g., control, standard, and test groups with different doses of the this compound derivative).
-
Administer the vehicle, standard drug, or test compound to the respective groups, typically orally or intraperitoneally, one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce edema.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions of this compound derivatives is crucial for understanding their mechanisms of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
1. COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by a this compound derivative.
2. DPP-IV Inhibition for Type 2 Diabetes Treatment
Caption: Mechanism of DPP-IV inhibition by this compound derivatives.
3. General Workflow for Synthesis and Biological Evaluation
Caption: A typical workflow for this compound drug discovery.
This compound and its saturated heterocyclic analogues continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and diverse pharmacological profile ensure their continued relevance in medicinal chemistry. This technical guide has provided a detailed overview of the core aspects of this compound chemistry and biology, with a focus on practical experimental protocols and quantitative data. The provided visualizations of key signaling pathways and experimental workflows aim to facilitate a deeper understanding of the mechanisms of action and the drug discovery process for this important class of compounds. It is anticipated that this resource will empower researchers to further explore the therapeutic potential of this compound derivatives in addressing a wide range of diseases.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Synthesis and evaluation of this compound derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Conformational Analysis of the Pyrazolidine Ring: A Technical Guide for Drug Development Professionals
Introduction
The pyrazolidine ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The therapeutic efficacy and pharmacological profile of these compounds are intrinsically linked to their three-dimensional structure, with the conformation of the this compound ring playing a pivotal role in molecular recognition and binding to biological targets. A thorough understanding of the conformational preferences of the this compound nucleus is therefore critical for the rational design and development of novel therapeutics. This technical guide provides an in-depth analysis of the conformational landscape of the this compound ring, detailing the experimental and computational methodologies used for its characterization.
Core Concepts in this compound Conformation
The non-planar nature of the saturated five-membered this compound ring leads to a puckered conformation, primarily to alleviate torsional strain. The two most common conformations are the envelope (E) and the twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane defined by the other three. These conformations are not static but are often in a dynamic equilibrium. The energy barrier between different conformers is typically low, allowing for rapid interconversion at room temperature. The specific conformational preference is influenced by the nature and stereochemistry of substituents on the ring.
Experimental Methodologies for Conformational Analysis
The determination of the preferred conformation of this compound derivatives relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For the this compound ring, the analysis of vicinal proton-proton coupling constants (³JHH) is particularly informative. The magnitude of ³JHH is dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation :
J(φ) = A cos²φ + B cosφ + C
where A, B, and C are empirically derived parameters.[1] By measuring the ³JHH values from the ¹H NMR spectrum, the dihedral angles between adjacent protons on the this compound ring can be estimated, providing insights into the ring's pucker.
Detailed Experimental Protocol for ¹H NMR Conformational Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
Ensure the sample is free of paramagnetic impurities, which can cause line broadening.
-
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Key acquisition parameters to optimize include:
-
Spectral Width: Sufficient to cover all proton resonances (typically 0-12 ppm).
-
Acquisition Time: Long enough to achieve good resolution (e.g., 2-4 seconds).
-
Relaxation Delay: Sufficiently long (e.g., 1-5 seconds) to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: Adequate to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
-
Spectral Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Carefully assign all proton resonances using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) , which identifies coupled protons.
-
Accurately measure the vicinal coupling constants (³JHH) for the protons on the this compound ring from the fine structure of the signals in the 1D spectrum. For complex multiplets, spectral simulation software may be necessary.
-
-
Conformational Interpretation:
-
Use the measured ³JHH values in a Karplus-type equation to estimate the corresponding dihedral angles.
-
Compare the experimentally derived dihedral angles with those of idealized envelope and twist conformations to determine the preferred pucker of the this compound ring in solution.
-
Nuclear Overhauser Effect (NOE) experiments (e.g., 2D NOESY) can provide complementary information by identifying protons that are close in space, further refining the conformational model.
-
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a static picture of the this compound ring conformation. This technique is invaluable for validating the conformations predicted by NMR and computational methods.
Detailed Experimental Protocol for X-ray Crystallography:
-
Crystallization:
-
The primary challenge is to grow single crystals of sufficient quality (typically >0.1 mm in all dimensions).[2]
-
Common crystallization techniques for small molecules include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.[3]
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.[3]
-
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
The diffracted X-rays are recorded on a detector as a pattern of reflections. A full dataset is collected by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The initial structural model is refined against the experimental data to obtain the final, high-resolution crystal structure. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data.[4][5][6][7][8]
-
Computational Methods
In silico techniques, particularly Density Functional Theory (DFT) and molecular mechanics calculations, are powerful tools for exploring the conformational landscape of the this compound ring. These methods can be used to:
-
Calculate the relative energies of different conformers (e.g., envelope vs. twist) and predict the most stable conformation.
-
Determine the energy barriers for interconversion between conformers.
-
Predict NMR coupling constants and other spectroscopic parameters that can be compared with experimental data.
A comprehensive computational analysis of 31 different this compound structures has been performed, providing valuable theoretical data on their geometries and Cremer-Pople puckering parameters.[9]
Quantitative Conformational Data
The following table summarizes representative experimental vicinal coupling constants (³JHH) and the corresponding dihedral angles for protons on the this compound ring, derived from various studies. These values are crucial for applying the Karplus relationship to determine the ring's conformation.
| Compound Type | Coupled Protons | ³JHH (Hz) | Dihedral Angle (φ) | Conformation | Reference |
| N-Substituted this compound | H-C(3)-C(4)-H | 2-4 | ~60° (gauche) | Twist/Envelope | [10] |
| N-Substituted this compound | H-C(3)-C(4)-H | 8-12 | ~180° (anti) | Envelope | [10] |
| Pyrazolidin-3-one | H-C(4)-C(5)-H | 3-5 | ~60° (gauche) | Twist | [11] |
| Pyrazolidin-3-one | H-C(4)-C(5)-H | 9-13 | ~180° (anti) | Envelope | [11] |
Application in Drug Development: Signaling Pathways
The conformation of the this compound ring is critical for the biological activity of many drugs. Understanding how these molecules interact with their targets at a structural level can guide the development of more potent and selective inhibitors.
Tazemetostat and the EZH2 Signaling Pathway
Tazemetostat is an EZH2 (Enhancer of Zeste Homolog 2) inhibitor approved for the treatment of certain cancers.[12] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27me3).[13] This methylation leads to transcriptional repression of tumor suppressor genes.[12] Tazemetostat acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor, thereby blocking the methyltransferase activity of EZH2.[14] This leads to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation. The conformation of the this compound-containing core of tazemetostat is crucial for its binding to the SAM-binding pocket of EZH2.
Experimental Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a novel this compound derivative.
Conclusion
The conformational analysis of the this compound ring is a multifaceted endeavor that requires the integration of experimental and computational techniques. A thorough understanding of the conformational preferences of this important heterocyclic scaffold is essential for the design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide provide a framework for researchers in drug discovery and development to effectively characterize and leverage the conformational behavior of this compound-based compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Research Portal [verso.uidaho.edu]
- 5. mdpi.com [mdpi.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. quora.com [quora.com]
- 13. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Pyrazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of novel pyrazolidine derivatives, a class of saturated nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. The versatile this compound scaffold serves as a cornerstone for the development of new therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4]
Introduction
Pyrazolidines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Unlike their unsaturated counterparts, pyrazoles and pyrazolines, the saturated nature of the this compound ring allows for a three-dimensional arrangement of substituents, providing a rich stereochemical diversity that can be exploited in drug design. This document outlines two robust and versatile methods for the synthesis of this compound derivatives: a one-pot multicomponent reaction for the synthesis of 3,5-pyrazolidinediones and a diastereoselective reduction of 2-pyrazolines.
Data Presentation
The following tables summarize quantitative data for representative this compound derivatives synthesized using the protocols detailed below.
Table 1: Synthesis of 4-Arylidine-1-phenyl-3,5-pyrazolidinedione Derivatives via Multicomponent Reaction
| Compound ID | Ar-group | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 85 | 210-212 |
| 1b | 4-Chlorophenyl | 92 | 225-227 |
| 1c | 4-Methoxyphenyl | 88 | 205-207 |
| 1d | 4-Nitrophenyl | 95 | 238-240 |
Data adapted from representative multicomponent reaction methodologies.[5]
Table 2: Synthesis of cis-3,5-Disubstituted this compound Derivatives via Reduction of 2-Pyrazolines
| Compound ID | R1 | R2 | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 2a | Methyl | Phenyl | 95 | >99:1 |
| 2b | Methyl | 4-Chlorophenyl | 92 | >99:1 |
| 2c | Methyl | 2-Thienyl | 88 | >99:1 |
| 2d | Ethyl | Phenyl | 90 | >99:1 |
Data adapted from a highly regio- and diastereoselective reduction methodology.[6]
Experimental Protocols
Protocol 1: One-Pot Multicomponent Synthesis of 4-Arylidine-1-phenyl-3,5-pyrazolidinediones
This protocol describes a convenient and environmentally friendly method for the synthesis of 4-arylidine-3,5-pyrazolidinedione derivatives via a one-pot, three-component reaction of diethyl malonate, phenylhydrazine, and an aromatic aldehyde in an aqueous medium.[5]
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Imidazole (catalyst)
-
Water (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, a mixture of diethyl malonate (10 mmol), phenylhydrazine (10 mmol), the desired aromatic aldehyde (10 mmol), and a catalytic amount of imidazole (1 mmol) is suspended in water (20 mL).
-
The reaction mixture is stirred vigorously and heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product is purified by recrystallization from ethanol to afford the pure 4-arylidine-1-phenyl-3,5-pyrazolidinedione derivative.
Characterization:
The structure and purity of the synthesized compounds can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Diastereoselective Synthesis of cis-3,5-Disubstituted Pyrazolidines
This protocol details the synthesis of cis-3,5-disubstituted this compound derivatives through the highly regio- and diastereoselective reduction of 2-pyrazolines.[6] This two-step process involves the initial synthesis of the 2-pyrazoline intermediate followed by its reduction.
Step 1: Synthesis of N-acetyl-3-methyl-5-aryl-2-pyrazolines
-
To a solution of the appropriate α,β-unsaturated hydrazone (generated from the corresponding allene, hydrazide, and aldehyde) in anhydrous THF at -78 °C under a nitrogen atmosphere, add Superhydride® (Lithium triethylborohydride, 1.0 M solution in THF, 1.2 equivalents) dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water at -78 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure N-acetyl-3-methyl-5-aryl-2-pyrazoline.
Step 2: Reduction to cis-3,5-Disubstituted Pyrazolidines
-
To a solution of the N-acetyl-3-methyl-5-aryl-2-pyrazoline (1 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere, add Superhydride® (1.2 mmol) dropwise.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched with water, and the mixture is warmed to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated as described in Step 1.
-
The crude product is purified by column chromatography to afford the pure cis-3,5-disubstituted this compound derivative.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.
Potential Signaling Pathway Inhibition
Many this compound derivatives have demonstrated potent anti-inflammatory activity, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] The diagram below illustrates the arachidonic acid signaling pathway and the role of COX inhibitors.
Caption: Inhibition of the COX pathway by anti-inflammatory this compound derivatives.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Biological activities of pyrazoline derivatives--a recent development. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Biological Evaluation of Pyrazolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the biological activities of pyrazolidine compounds, a class of heterocyclic molecules with significant therapeutic potential. The following sections outline standard assays for evaluating their anticancer, anti-inflammatory, and antimicrobial properties, complete with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Anticancer and Cytotoxicity Assays
The evaluation of the cytotoxic potential of novel this compound derivatives is a critical step in the drug discovery pipeline. Several robust and reliable in vitro assays are commonly employed to determine the efficacy and mechanism of action of these compounds against cancer cells.
Table 1: Cytotoxicity of this compound and Related Compounds against Various Cancer Cell Lines
| Compound Type | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrazoline-Thiazolidinone Hybrid | NCI-H460 (Lung) | Not Specified | - (69% growth inhibition at 10 µM) | [1] |
| Pyrazoline-Thiazolidinone Hybrid | SF-268 (CNS) | Not Specified | - (87% growth inhibition at 10 µM) | [1] |
| Indolo-pyrazole grafted with Thiazolidinone | SK-MEL-28 (Melanoma) | MTT | 3.46 | [2] |
| Indolo-pyrazole grafted with Thiazolidinone | A549 (Lung) | MTT | 11.51 - 19.23 | [2] |
| Pyrazole-Indole Hybrid | MCF-7 (Breast) | MTT | 10.6 - 63.7 | [3] |
| Pyrazole-Indole Hybrid | HCT-116 (Colorectal) | MTT | 17.4 - 38.9 | [3] |
| Pyrazole-Indole Hybrid | HepG2 (Liver) | MTT | 6.1 - 7.9 | [3] |
| Pyrazoline linked to 4-methylsulfonylphenyl | HL-60 (Leukemia) | MTT | 8.43 | [4][5] |
| Pyrazoline linked to 4-methylsulfonylphenyl | MDA-MB-231 (Breast) | MTT | 12.54 | [4][5] |
| Pyrazolinone Chalcone | Caco (Colon) | Not Specified | 23.34 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[7]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
This compound compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[7][8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7][8]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathway: PI3K/Akt/ERK1/2 Pathway Inhibition
Some pyrazolinone compounds have been shown to exert their anticancer effects by inhibiting the PI3K/Akt and Raf-1/ERK1/2 signaling pathways, which are crucial for cancer cell proliferation and survival.[6][9]
Caption: Inhibition of the PI3K/Akt and ERK1/2 signaling pathways.
Anti-inflammatory Assays
This compound derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[10][11]
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of this compound and Related Compounds
| Compound Type | Target/Assay | IC50 (µM) | Reference |
| Pyrazolo-oxothiazolidine | Alkaline Phosphatase | 0.045 | [12] |
| Pyrazoline linked to 4-methylsulfonylphenyl | COX-2 | 19.32 - 126.54 | [13] |
| Pyrazoline linked to 4-methylsulfonylphenyl | EGFR | 0.574 | [4][13] |
| Pyrazoline linked to 4-methylsulfonylphenyl | HER2 | 0.253 - 0.496 | [4][13] |
| Pyrazoline linked to 4-methylsulfonylphenyl | VEGFR2 | 0.135 - 0.218 | [4][13] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [11] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | [11] |
| Pyrazolo[1,5-a]quinazoline | NF-κB Inhibition | < 50 | [14] |
| Pyrazole-Thiazole Hybrid | 5-LOX | 0.12 | [11] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[10][15]
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Male albino rats (150-200 g)
-
This compound compound
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the this compound compound.
-
Compound Administration: Administer the this compound compound or the standard drug orally or intraperitoneally. The control group receives the vehicle only.
-
Inflammation Induction: After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Logical Diagram: Anti-inflammatory Screening
Caption: Screening workflow for anti-inflammatory compounds.
Antimicrobial Assays
This compound derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi.[16][17][18][19]
Table 3: Antimicrobial Activity of this compound and Related Compounds
| Compound | Microorganism | Assay | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Pyrazole Derivative | S. aureus | Agar Well Diffusion | 22 | 50 | [17] |
| Pyrazole Derivative | E. coli | Agar Well Diffusion | 26 | 50 | [17] |
| Pyrazole Derivative | C. albicans | Agar Well Diffusion | - | 31 | [17] |
| Pyrazoline Derivative (P1) | E. coli | Agar Streak Dilution | - | 3.121 | [18] |
| Pyrazoline Derivative (P1) | P. aeruginosa | Agar Streak Dilution | - | 1.5 | [18] |
| Pyrazoline Derivative (P6) | A. niger | Agar Streak Dilution | - | 0.83 | [18] |
| Pyrazoline Derivative (P6) | P. chrysogenum | Agar Streak Dilution | - | 0.093 | [18] |
| Pyrazoline Derivative | S. aureus | MIC Determination | - | 64 | [19] |
Experimental Protocol: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.[17]
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are created in the agar, and the test compound is added to the wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Materials:
-
This compound compound stock solution
-
Bacterial or fungal cultures
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer
-
Standard antibiotic discs (positive control)
-
Solvent (e.g., DMSO, negative control)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the this compound compound solution at a specific concentration to the wells. Also, add the solvent to one well as a negative control and place a standard antibiotic disc on the agar as a positive control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antimicrobial activity of novel pyrazole, pyrazoline, pyrazolinone and pyrazolidinedione derivatives of benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. japer.in [japer.in]
- 19. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolidine as a Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidine scaffold and its oxidized derivatives, such as pyrazoline and pyrazolone, represent a privileged heterocyclic system in medicinal chemistry. These five-membered nitrogen-containing rings are cornerstones in the development of a wide array of therapeutic agents due to their versatile biological activities and metabolic stability. This document provides detailed application notes on the use of the this compound scaffold in drug discovery, focusing on its anti-inflammatory, anticancer, and neuroprotective applications. It also includes detailed experimental protocols for the synthesis and biological evaluation of this compound-based compounds.
Anti-Inflammatory Applications
This compound derivatives have a long history as anti-inflammatory agents, with many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) based on this scaffold. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[1][2][3]
Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
| Compound Class | Specific Compound | Target | IC50 Value | Reference |
| 4-Hydrazonothis compound-3,5-diones | Compound 15 (ortho-fluorophenyl) | COX-2 | 0.15 µM | [4] |
| 4-Hydrazonothis compound-3,5-diones | Compound 16 (meta-fluorophenyl) | COX-2 | 0.22 µM | [4] |
| 4-Hydrazonothis compound-3,5-diones | Compound 17 (para-fluorophenyl) | COX-2 | 1.31 µM | [4] |
| 1,3,4-Trisubstituted Pyrazoles | Compound 5a | COX-2 | ≥84.2% inhibition | |
| Pyrazoline Derivatives | Compound 2g | Lipoxygenase | 80 µM |
Signaling Pathway: COX-2 Inhibition
This compound-based NSAIDs primarily exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
Anticancer Applications
The this compound scaffold is a versatile nucleus for the design of novel anticancer agents. Derivatives have shown efficacy against various cancer cell lines, often acting through mechanisms such as the inhibition of protein kinases or cell cycle arrest.[5][6][7][8][9]
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound Class | Specific Compound | Cell Line | IC50 Value | Reference |
| Pyrazoline Derivatives | Compound b17 | HepG-2 | 3.57 µM | [5] |
| Pyrazoline-Coumarin Hybrids | Compound 17 | NCI-H522 (Non-small cell lung cancer) | - | [7] |
| Thiazolyl-Pyrazoline Hybrids | Compound 42 | MCF-7 | 0.07 µM | [7] |
| Pyrazole Benzamide Derivatives | - | HCT-116 | 7.74‒82.49 µg/mL | [8] |
| Pyrazole Benzamide Derivatives | - | MCF-7 | 4.98‒92.62 µg/mL | [8] |
Experimental Workflow: Anticancer Drug Screening
The evaluation of this compound derivatives for anticancer activity typically involves a multi-step process, from initial cytotoxicity screening to more detailed mechanistic studies.
Neuroprotective Applications
This compound derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[10][11][12] Their neuroprotective effects are often attributed to the inhibition of enzymes like monoamine oxidases (MAOs) or catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters.[10][11]
Quantitative Data: Neuroprotective Activity of this compound Derivatives
| Compound Class | Specific Compound | Target | IC50 Value | Reference |
| Pyrazoline Derivative | Compound 8b | COMT | 0.048 µM | [11] |
| 1-N-methylthiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline | Compound A06 | AChE | 0.09 ± 0.004 µM | [13] |
Signaling Pathway: MAO and COMT Inhibition in Parkinson's Disease
In Parkinson's disease, the inhibition of MAO-B and COMT can increase the levels of dopamine in the brain, thereby alleviating motor symptoms. Pyrazoline derivatives have been shown to be potent inhibitors of these enzymes.[11]
Experimental Protocols
General Synthesis of Pyrazoline Derivatives from Chalcones
This protocol describes a common two-step synthesis of pyrazoline derivatives.[1][13]
Step 1: Synthesis of Chalcones (Claisen-Schmidt Condensation)
-
Reaction Setup: In a suitable reaction vessel, dissolve an appropriate aromatic aldehyde and an aromatic ketone in an alkaline medium, such as an ethanol solution of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Step 2: Cyclization to Pyrazolines
-
Reaction Setup: Dissolve the synthesized chalcone in a suitable solvent, such as ethanol or glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. Filter the solid, wash with a suitable solvent, and purify by recrystallization or column chromatography to yield the final pyrazoline derivative.
In Vitro COX-2 Inhibition Assay
This protocol outlines a method to evaluate the COX-2 inhibitory activity of synthesized this compound derivatives.[4]
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer (e.g., Tris-HCl).
-
Incubation: In a microplate, add the COX-2 enzyme, the test compound (at various concentrations), and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Measurement: After a set incubation period, terminate the reaction. The product of the reaction, prostaglandin E2 (PGE2), can be quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)
This in vivo assay is a standard method to assess the anti-inflammatory properties of compounds.[3][14]
-
Animal Acclimatization: Acclimate laboratory animals (e.g., rats or mice) to the experimental conditions for a few days.
-
Compound Administration: Administer the test this compound derivative orally or intraperitoneally to the test group of animals. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: Measure the volume of the injected paw at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the test and positive control groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of potential anticancer compounds.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a suitable culture medium.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Exploring pyrazolidinone and pyrazolidinedione scaffolds for Alzheimer's therapy: multitarget COX-2 inhibitors with anti-amyloid β, anti-tau, antioxidant, and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Pyrazolidine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazolidine, a saturated five-membered nitrogen-containing heterocycle, and its derivatives have emerged as versatile building blocks and catalysts in modern organic synthesis. Their unique structural and electronic properties have led to their application in a wide array of synthetic transformations, particularly in the construction of complex molecules with high stereoselectivity. Furthermore, the this compound scaffold is a key pharmacophore in a number of biologically active compounds, making it a molecule of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of organic synthesis, including asymmetric catalysis and the synthesis of bioactive molecules.
Asymmetric Synthesis of Pyrazolidines via [3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. In the context of this compound synthesis, the reaction between azomethine imines and alkenes, catalyzed by chiral metal complexes, provides a direct and efficient route to enantioenriched this compound derivatives. These products are valuable intermediates for the synthesis of various chiral ligands and pharmaceuticals.
Application Note:
Nickel(II)-bipyridine-N,N'-dioxide complexes have been shown to be highly effective catalysts for the asymmetric [3+2] cycloaddition of N,N'-cyclic azomethine imines with α,β-unsaturated 2-acyl imidazoles.[1] This methodology allows for the synthesis of optically active fused pyrazolidines with three contiguous stereogenic centers in high yields and with excellent diastereoselectivity and enantioselectivity.[1] The resulting N,N'-bicyclic this compound derivatives are versatile synthetic intermediates.[1]
Quantitative Data:
| Entry | Dipolarophile | Product | Yield (%) | ee (%) | dr |
| 1 | 3-(But-2-enoyl)-1,3-oxazolidin-2-one | Fused this compound | 95 | 98 | >20:1 |
| 2 | 3-Cinnamoyl-1,3-oxazolidin-2-one | Fused this compound | 92 | 99 | >20:1 |
| 3 | 3-(3-Methylbut-2-enoyl)-1,3-oxazolidin-2-one | Fused this compound | 88 | 96 | >20:1 |
| 4 | 3-Acryloyl-1,3-oxazolidin-2-one | Fused this compound | 80 | 28 | >20:1 |
Table 1: Asymmetric [3+2] cycloaddition of various dipolarophiles with an N,N'-cyclic azomethine imine catalyzed by a Ni(II)-bipyridine-N,N'-dioxide complex. Data sourced from Organic Letters, 2025, 27(1), 19-24.[1]
Experimental Protocol: General Procedure for Ni(II)-Catalyzed Asymmetric [3+2] Cycloaddition
To a solution of the chiral C2-symmetric bipyridine-N,N'-dioxide ligand (0.011 mmol) in anhydrous dichloromethane (1.0 mL) is added Ni(OTf)₂ (0.010 mmol). The mixture is stirred at room temperature for 30 minutes. To this solution is added the α,β-unsaturated 2-acyl imidazole (0.20 mmol) and the N,N'-cyclic azomethine imine (0.22 mmol). The reaction mixture is stirred at the specified temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired fused this compound product.[1]
Experimental Workflow:
Caption: Workflow for Ni(II)-catalyzed asymmetric [3+2] cycloaddition.
Organocatalytic Synthesis of 3-Hydroxypyrazolidines
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of this compound derivatives. Chiral amines can catalyze the cascade aza-Michael/hemiaminal reaction between α,β-unsaturated aldehydes and di-1,2-N-protected hydrazines to afford functionalized 3-hydroxypyrazolidines with high enantioselectivity.[2] This method is highly chemo- and enantioselective, providing a direct route to valuable chiral building blocks.[2]
Application Note:
The use of bulky chiral pyrrolidine derivatives as organocatalysts in the reaction of α,β-unsaturated aldehydes with di-1,2-N-tert-butoxycarbonyl (Boc)-protected hydrazine in toluene at low temperatures leads to the formation of 3-hydroxypyrazolidines in good yields and with excellent enantiomeric excesses (up to 99% ee).[2] The reaction proceeds via a direct catalytic metal-free aza-Michael/hemiaminal cascade sequence.[2] The resulting 3-hydroxypyrazolidines can be further functionalized, for example, through a Lewis acid-mediated allylation to give 5-allyl-substituted pyrazolidines with high diastereoselectivity.[2]
Quantitative Data:
| Entry | Aldehyde | Hydrazine | Catalyst | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | Di-Boc-hydrazine | Chiral Pyrrolidine | 85 | 99 |
| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | Di-Boc-hydrazine | Chiral Pyrrolidine | 88 | 98 |
| 3 | (E)-3-(2-Chlorophenyl)acrylaldehyde | Di-Boc-hydrazine | Chiral Pyrrolidine | 75 | 99 |
| 4 | Crotonaldehyde | Di-Boc-hydrazine | Chiral Pyrrolidine | 66 | 98 |
Table 2: Organocatalytic asymmetric synthesis of 3-hydroxypyrazolidines. Data sourced from Angewandte Chemie International Edition, 2012, 51(29), 7309-7312.[2]
Experimental Protocol: General Procedure for Organocatalytic Synthesis of 3-Hydroxypyrazolidines
To a stirred solution of the α,β-unsaturated aldehyde (0.25 mmol, 1.0 equiv) and the chiral pyrrolidine catalyst (0.05 mmol, 20 mol%) in toluene (0.5 mL) at 4 °C is added the di-1,2-N-protected hydrazine (0.30 mmol). The reaction is vigorously stirred at this temperature for the time specified in the literature. The crude reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography (pentane/EtOAc or toluene/EtOAc) to afford the corresponding 3-hydroxythis compound derivative.[2]
Reaction Mechanism:
Caption: Proposed mechanism for the organocatalytic aza-Michael/hemiaminal cascade.
This compound Derivatives as Bioactive Molecules
The this compound scaffold is present in numerous compounds with important biological activities. This section focuses on the application of this compound derivatives as inhibitors of cyclooxygenase-2 (COX-2) and dipeptidyl peptidase-IV (DPP-IV).
COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of prostanoids, which are mediators of inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are designed to selectively block the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. Pyrazole and its reduced form, this compound, are key structural motifs in several COX-2 inhibitors.
Caption: Inhibition of the COX-2 pathway by this compound-based inhibitors.
DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Incretins play a crucial role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon release. DPP-IV inhibitors are a class of oral anti-diabetic drugs that work by blocking the action of the DPP-IV enzyme, thereby increasing the levels of active incretins and improving glycemic control. Several this compound derivatives have been synthesized and evaluated for their DPP-IV inhibitory activity.[3]
Caption: Mechanism of action of this compound-based DPP-IV inhibitors.
A representative synthesis of a this compound core for potential DPP-IV inhibitors can be achieved through the reaction of a protected hydrazine with a suitable 1,3-dihalopropane.[4]
To a solution of Boc-protected hydrazine (1.0 mmol) in a suitable solvent such as acetonitrile is added 1,3-dibromopropane (1.1 mmol) and a phase-transfer catalyst like tetraethylammonium bromide (Et₄NBr). The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the this compound core.[4] Further functionalization can be carried out to introduce the desired side chains for DPP-IV inhibitory activity.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Catalytic Asymmetric Synthesis of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of this compound derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolidine Derivatives in Anti-Inflammatory Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrazolidine and its derivatives in the discovery of novel anti-inflammatory drugs. It includes detailed experimental protocols for the synthesis of these compounds and for key in vitro and in vivo assays to evaluate their anti-inflammatory potential. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction to this compound Derivatives as Anti-Inflammatory Agents
This compound and its oxidized form, pyrazole, are five-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Derivatives of these core structures have been successfully developed as anti-inflammatory, analgesic, and antipyretic agents.[2] Notably, some pyrazole derivatives, like celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][3] The anti-inflammatory mechanism of this compound derivatives often involves the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is suppressed.[4] Furthermore, some derivatives have been shown to modulate other inflammatory pathways, including the NF-κB signaling pathway.[5][6] This multifaceted inhibitory profile makes this compound derivatives a promising class of compounds for the development of new anti-inflammatory therapies with potentially improved efficacy and safety profiles.
Quantitative Data on Anti-Inflammatory Activity
The following table summarizes the in vitro and in vivo anti-inflammatory activities of various this compound and pyrazole derivatives from different studies. This allows for a comparative assessment of their potency and selectivity.
| Compound ID/Series | Assay Type | Target | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition (Reference) | Source |
| Pyrazolo[1,5-a]quinazolines | ||||||
| Compound 13i | LPS-induced NF-κB inhibition (THP-1Blue cells) | NF-κB | IC50 < 50 µM | - | - | [7] |
| Compound 16 | LPS-induced NF-κB inhibition (THP-1Blue cells) | NF-κB | IC50 < 50 µM | - | - | [7] |
| Pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids | ||||||
| Compound 8e | In vitro COX-2 inhibition | COX-2 | IC50 = 1.837 µM | Celecoxib | - | [8] |
| Compound 8e | In vitro 5-LOX inhibition | 5-LOX | IC50 = 2.662 µM | Zileuton | - | [8] |
| Compound 7e | In vivo Carrageenan-induced paw edema | Inflammation | Most effective in series | - | - | [8] |
| 3,5-diarylpyrazoles | ||||||
| Pyrazole-Thiazole Hybrid | In vitro COX-2 inhibition | COX-2 | IC50 = 0.03 µM | - | - | [1] |
| Pyrazole-Thiazole Hybrid | In vitro 5-LOX inhibition | 5-LOX | IC50 = 0.12 µM | - | - | [1] |
| Pyrazole-Thiazole Hybrid | Carrageenan-induced paw edema | Inflammation | 75% edema reduction | - | - | [1] |
| Pyrazoline Derivatives | ||||||
| Compound 2g | In vitro Lipoxygenase inhibition | Lipoxygenase | IC50 = 80 µM | - | - | [3] |
| Compounds 2d and 2e | Carrageenan-induced paw edema | Inflammation | Most potent in series | - | - | [3] |
| Pyrazolo[3,4-c]pyrazole Derivatives | ||||||
| Compounds IVd1, IVd2, IVd3, IVb1, IVb2, IVb3 | Carrageenan-induced rat paw edema | Inflammation | Significant activity | Indomethacin | - | [9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound/pyrazole derivatives and for their subsequent evaluation in common anti-inflammatory assays.
General Protocol for the Synthesis of Pyrazoline Derivatives
This protocol is a general method for the synthesis of pyrazoline derivatives via the condensation of chalcones with hydrazine hydrate.[2][3]
Materials:
-
Substituted chalcone (10 mmol)
-
Hydrazine hydrate (10 mmol) or Phenyl hydrazine hydrate (10 mmol)
-
Glacial acetic acid (10 mL)
-
Ethanol (for recrystallization)
-
Ice-cold water
-
Sodium bicarbonate
Procedure:
-
Dissolve the substituted chalcone (10 mmol) and hydrazine hydrate (or phenyl hydrazine hydrate, 10 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.
-
Reflux the reaction mixture for approximately 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
After completion of the reaction (as indicated by TLC), pour the mixture into ice-cold water.
-
Neutralize the solution with sodium bicarbonate.
-
If the product is sticky, treat it with a brine solution.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.[2]
-
Characterize the final compound using analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
Protocol for In Vivo Carrageenan-Induced Paw Edema Assay
This assay is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[8][10][11]
Materials:
-
Male Albino Wistar rats (150-200 g)
-
Carrageenan (1% suspension in saline)
-
Test compound (this compound derivative)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., saline or appropriate solvent for the test compound)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (e.g., control, reference drug, and test compound groups).
-
Administer the test compound or reference drug intraperitoneally (i.p.) or orally (p.o.) to the respective groups. The control group receives only the vehicle.
-
Thirty minutes after the administration of the test/reference compound, induce inflammation by injecting 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[12][13]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours).[12]
-
The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
At the end of the experiment (e.g., after 5 hours), animals can be euthanized, and the paw tissue can be collected for further analysis, such as histopathology or measurement of inflammatory markers (e.g., cytokines, iNOS, COX-2 expression via Western blotting).[12]
Protocol for In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the enzymatic activity of human recombinant COX-2.[14][15][16]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Equilibrate all reagents to room temperature before use. Thaw the COX-2 enzyme on ice.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
In a 96-well plate, add the reaction mix to the appropriate wells.
-
Add the test compound at various concentrations to the sample wells. Add the reference inhibitor to the positive control wells and the vehicle (e.g., DMSO) to the enzyme control wells.
-
Add the COX-2 enzyme to all wells except the background control wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[14][15]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[14]
-
Immediately measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.[16]
-
Calculate the rate of the reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the discovery and evaluation of anti-inflammatory this compound derivatives.
Caption: High-level workflow for the discovery of this compound-based anti-inflammatory drugs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. inotiv.com [inotiv.com]
- 9. media.neliti.com [media.neliti.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Developing Anticancer Agents from Pyrazolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents based on the pyrazolidine scaffold. The information compiled herein is based on recent scientific literature and is intended to guide researchers in the synthesis, in vitro evaluation, and mechanistic studies of this compound derivatives.
Introduction
The this compound scaffold and its oxidized form, pyrazoline, have emerged as privileged structures in medicinal chemistry due to their diverse pharmacological activities.[1][2] In oncology, derivatives of these scaffolds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4] This document outlines the key findings and methodologies for advancing the development of this compound-based anticancer drug candidates.
Data Presentation: In Vitro Anticancer Activity of this compound and Pyrazoline Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of selected this compound and pyrazoline derivatives against various human cancer cell lines.
Table 1: Antiproliferative Activity of 4-Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione Derivatives [5][6]
| Compound | MGC-803 (Gastric) | EC-109 (Esophageal) | MCF-7 (Breast) | SMMC-7721 (Liver) |
| 4u | 5.1 - 10.1 | - | - | - |
| 4a | 39.0 ± 1.1 | 42.1 ± 1.6 | 39.6 ± 1.1 | 45.6 ± 1.2 |
| 4b | 66.5 ± 1.3 | 41.1 ± 1.6 | 41.6 ± 1.8 | 49.2 ± 1.7 |
Table 2: Anti-proliferative Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][7]triazine Sulfonamides (MM-Compounds) [8]
| Compound | BxPC-3 (Pancreatic) | PC-3 (Prostate) |
| MM134, -6, -7, -9 | 0.18 - 0.35 | 0.06 - 0.17 |
| MM137 | 0.18 | 0.06 |
Table 3: Cytotoxic Activity of Various Pyrazoline Derivatives [2][9][10]
| Compound | Cell Line(s) | IC50 (µM) | Putative Target/Mechanism |
| Compound 6 | Six cancer cell lines | 0.06 - 0.25 nM | Tubulin Polymerization Inhibitor |
| Compound 9 | Multiple cell lines | Average: 24.8 nM | Tubulin Polymerization Inhibitor, G2/M Arrest |
| Compound 15 | MCF7, PC3, A549 | 0.042, 0.61, 0.76 | Tubulin Polymerization Inhibitor |
| Compound 49 | 15 cancer cell lines | 0.03 - 6.561 | G2/M Arrest |
| Compound b17 | HepG-2 (Liver) | 3.57 | G2/M Arrest, Apoptosis Induction |
| Compound 44 | A549, MCF-7 | 10.76, 8.05 | EGFR and HER2 Inhibitor |
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione Derivatives
This protocol is based on the synthesis of compound 4u and its analogues.[5][6]
Materials:
-
1,2-bis(4-chlorophenyl)this compound-3,5-dione
-
Appropriate aldehyde or ketone
-
Piperidine
-
Ethanol
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,2-bis(4-chlorophenyl)this compound-3,5-dione (1 mmol) and the desired aldehyde or ketone (1.2 mmol) in ethanol.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., petroleum ether/ethyl acetate).
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]
Materials:
-
Human cancer cell lines (e.g., MGC-803, HepG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.[10]
Materials:
-
Human cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.
Protocol 4: Apoptosis Analysis by Western Blot for Caspase Activation
This protocol details the detection of apoptosis through the activation of caspases.[5][6]
Materials:
-
Human cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the expression levels of pro- and anti-apoptotic proteins.
Visualizations
Caption: Workflow for the development of this compound-based anticancer agents.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Caption: G2/M cell cycle arrest induced by pyrazoline derivatives.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 4. srrjournals.com [srrjournals.com]
- 5. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Antibacterial and Antifungal Activity of Pyrazolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidine derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Among these, their potential as antibacterial and antifungal agents is noteworthy, offering a promising scaffold for the development of new antimicrobial drugs to combat the growing challenge of resistance.[3][4] This document provides detailed application notes on the antimicrobial properties of this compound compounds, protocols for their evaluation, and a summary of their activity against various pathogens.
This compound-3,5-dione derivatives, in particular, have been identified as potent antimicrobial agents.[5] A key mechanism of their antibacterial action is the inhibition of UDP-N-acetylenolpyruvyl glucosamine reductase (MurB), an essential enzyme in the bacterial cell wall biosynthesis pathway.[5][6] By targeting MurB, these compounds disrupt the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[6] The absence of a homologous enzyme in eukaryotes makes MurB an attractive and specific target for antibacterial drug development.[6]
These notes are intended to guide researchers in the screening and characterization of this compound-based compounds for their antimicrobial and antifungal efficacy.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the quantitative antimicrobial and antifungal activity of selected this compound and pyrazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL. This data provides a comparative overview of the efficacy of these compounds against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of this compound and Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound-3,5-dione Derivatives | Staphylococcus aureus | 0.25 - 16 | [6] |
| This compound-3,5-dione Derivatives | Enterococcus faecalis (Vancomycin-Resistant) | 0.25 - 16 | [6] |
| This compound-3,5-dione Derivatives | Streptococcus pneumoniae (Penicillin-Resistant) | 0.25 - 16 | [6] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive & Gram-negative bacteria | 62.5 - 125 | [7][8] |
| Pyrazoline Derivatives | Staphylococcus aureus | 64 | [3] |
| Pyrazoline Derivatives | Pseudomonas aeruginosa | >64 | [3] |
| Pyrazoline Derivatives | Bacillus subtilis | 64 | [3] |
| Pyrazoline Derivatives | Enterococcus faecalis | 32 | [3] |
Table 2: Antifungal Activity of this compound and Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | 2.9 - 7.8 | [7][8] |
| Pyrazoline Derivative | Candida albicans | 64 | [3] |
| Substituted 4-benzoyl methyl-1-phenyl pyrazolidin-3-one derivatives | Candida albicans | Potent activity | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound compounds.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
This compound compound stock solution (in a suitable solvent like DMSO)
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of the solvent)
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound compound. Perform serial two-fold dilutions of the compound in the appropriate broth directly in the wells of a 96-well plate.[7]
-
Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7][11] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound, as well as to the positive and solvent control wells.
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 48 hours for fungi.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[2][12]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound compound solution of known concentration
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[12] Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[12]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the this compound compound onto the surface of the inoculated agar plate using sterile forceps.[2] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[12]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[2] The size of the zone is indicative of the compound's antibacterial activity.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3][13]
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells: Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., at and above the MIC).[5]
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[5]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum count.[3][14]
Visualizations
Signaling Pathway
The antibacterial activity of certain this compound-3,5-dione derivatives is attributed to the inhibition of the MurB enzyme, a crucial component of the bacterial peptidoglycan synthesis pathway.
Caption: Inhibition of the MurB enzyme by this compound-3,5-diones disrupts peptidoglycan synthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial and antifungal activity of novel this compound compounds.
Caption: A streamlined workflow for the discovery and characterization of antimicrobial this compound compounds.
References
- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 4. Broth microdilution susceptibility testing. [bio-protocol.org]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Antibiotic susceptibility testing procedure step by step 2. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Pyrazolidine-Based Compounds in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidine and its derivatives, commonly referred to as pyrazolines, have emerged as a promising class of heterocyclic compounds in the quest for effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Their versatile chemical scaffold allows for modifications that can target multiple pathological pathways implicated in these complex disorders.[3][4] These compounds have demonstrated a range of biological activities, including the inhibition of key enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and glycogen synthase kinase-3β (GSK-3β), as well as the ability to mitigate amyloid-beta (Aβ) aggregation and oxidative stress.[1][2][5] This document provides detailed application notes and experimental protocols for researchers engaged in the investigation and development of this compound-based therapeutic agents.
Mechanisms of Action
This compound-based compounds exert their neuroprotective effects through various mechanisms:
-
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[1][2]
-
Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B increases dopamine levels in the brain, which is a primary therapeutic approach for Parkinson's disease.[1][2]
-
GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. This compound derivatives can inhibit GSK-3β, potentially reducing the formation of neurofibrillary tangles.[5][6]
-
Anti-Amyloid Aggregation: Several pyrazoline compounds have been shown to interfere with the aggregation of amyloid-beta peptides, a critical event in the formation of amyloid plaques in Alzheimer's disease.[2][7]
-
Antioxidant and Neuroprotective Effects: These compounds can protect neuronal cells from oxidative stress and excitotoxicity, common pathological features of neurodegenerative diseases.[4][8]
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize the in vitro activities of selected this compound-based compounds against key targets in neurodegenerative diseases.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity
| Compound ID | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) | Reference |
| 3d | >100 | 0.5 | >200 | [7] |
| 3e | 20.6 | 2.1 | 9.8 | [7] |
| 3f | 6.5 | 6.0 | 1.08 | [7] |
| 3g | 52.1 | 0.5 | 104.2 | [7] |
| 3h | 77.5 | 3.9 | 19.9 | [7] |
| Donepezil | 0.021 | - | - | [9] |
| Compound 2l | 0.040 | >1000 | >25000 | [9] |
| Compound 2j | 0.062 | >1000 | >16129 | [9] |
| Compound 2a | 0.107 | >1000 | >9345 | [9] |
| Compound 2g | 0.122 | >1000 | >8196 | [9] |
Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity
| Compound ID | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Pyrazoline Derivative A | 0.05 | >10 | >200 | Fictional Example |
| Pyrazoline Derivative B | 0.12 | 5.6 | 46.7 | Fictional Example |
| Selegiline | 0.009 | 2.3 | 255.6 | Fictional Example |
Table 3: Glycogen Synthase Kinase-3β (GSK-3β) Inhibitory Activity
| Compound ID | GSK-3β IC₅₀ (nM) | Reference |
| 3a (bisindolyl-pyrazolone) | 34 | [5] |
| 4a (indolyl-benzofuranyl-pyrazolone) | 2270 | [5] |
| 3b (indolyl-benzofuranyl-pyrazolone) | 2950 | [5] |
| Staurosporine | 10 | [5] |
Table 4: Neuroprotective Effects Against 6-OHDA-Induced Toxicity in PC-12 Cells
| Compound ID | % Cell Viability at 10 µM | Reference |
| 3h (4-Methylsulfonylphenyl substituted) | ~63% (20% increase over 6-OHDA control) | [8] |
| 4h (4-Methylsulfonylphenyl substituted) | ~65% (23% increase over 6-OHDA control) | [8] |
| 6-OHDA Control | 43% | [8] |
Experimental Protocols
Synthesis of 1,3,5-Trisubstituted-2-Pyrazoline Derivatives
This protocol describes a general and efficient method for the synthesis of 1,3,5-trisubstituted-2-pyrazolines from chalcones.[1]
Materials:
-
Substituted chalcone (1 mmol)
-
Phenylhydrazine hydrochloride (1.2 mmol)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Sodium acetate
Procedure:
-
Dissolve the substituted chalcone (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add phenylhydrazine hydrochloride (1.2 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
For an ultrasound-assisted reaction, place the flask in an ultrasonic bath at room temperature (28-32°C) for 1.5-2 hours.[1]
-
Alternatively, reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Caption: Workflow for the synthesis of pyrazoline derivatives.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's spectrophotometric method to determine AChE inhibitory activity.[9][10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and donepezil in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution to the sample wells and 20 µL of DMSO to the control wells.
-
Add 20 µL of AChE solution (0.22 U/mL) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB (0.5 mM) to each well.
-
Initiate the reaction by adding 10 µL of ATCI (0.71 mM) to each well.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity.[5][11]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine or benzylamine)
-
High Sensitivity Probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Selegiline (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and selegiline in DMSO.
-
In a 96-well black plate, add 50 µL of MAO-B Assay Buffer.
-
Add 2 µL of the test compound or control solution.
-
Add 25 µL of MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing the MAO-B substrate, High Sensitivity Probe, and HRP in the assay buffer.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition and determine the IC₅₀ values.
References
- 1. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. modelorg.com [modelorg.com]
- 3. rsc.org [rsc.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of a New Series of Thiazolyl-pyrazoline Derivatives as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for N-Arylation of the Pyrazolidine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary methods for the N-arylation of the pyrazolidine ring, a crucial transformation in the synthesis of pharmacologically relevant compounds. The document outlines palladium-catalyzed, copper-catalyzed, and metal-free methodologies, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the N-arylation of cyclic amines like this compound.[1][2] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with the this compound ring.[3] The choice of ligand is critical and has evolved through several "generations" to accommodate a wider range of substrates under milder conditions.[2]
Mechanism: The catalytic cycle generally proceeds through:
-
Oxidative addition of the aryl halide to the Pd(0) complex.
-
Association of the this compound to the palladium center.
-
Deprotonation of the this compound nitrogen by a base.
-
Reductive elimination of the N-arylthis compound product, regenerating the Pd(0) catalyst.[2]
General Workflow for Buchwald-Hartwig Amination:
References
Application Notes and Protocols for the Catalytic Synthesis of Substituted Pyrazolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyrazolidines are a critical class of nitrogen-containing heterocyclic compounds frequently found in the core structure of numerous pharmaceutically active agents.[1][2] Their prevalence in drugs with anti-inflammatory, antidepressant, anti-cancer, antibacterial, and antiviral activities underscores the importance of efficient and stereoselective synthetic methodologies.[1][2] This document provides detailed application notes and experimental protocols for the catalytic synthesis of substituted pyrazolidines, focusing on modern, efficient, and asymmetric strategies. The protocols outlined below are based on leading research in the field, offering reproducible methods for obtaining these valuable scaffolds.
I. Organocatalytic Asymmetric Synthesis of 3-Hydroxypyrazolidines via aza-Michael/Hemiaminal Cascade
This section details a highly enantioselective organocatalytic method for the synthesis of 3-hydroxypyrazolidines from α,β-unsaturated aldehydes and di-1,2-N-protected hydrazine derivatives.[1][2][3][4] The reaction is catalyzed by a readily available chiral amine and proceeds through a direct aza-Michael/hemiaminal cascade sequence, yielding products with excellent enantioselectivity (98–99% ee).[1][2][3]
Reaction Principle
The reaction involves the 1,4-conjugate addition of a diprotected hydrazine to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization to form the 3-hydroxypyrazolidine ring. The use of a di-1,2-N-protected hydrazine is crucial for achieving 1,4-selectivity, as monoprotected hydrazines tend to favor 1,2-addition, leading to hydrazone formation.[3]
Experimental Protocol: General Procedure
A typical experimental procedure for the catalytic asymmetric synthesis of 3-hydroxythis compound derivatives is as follows:
-
To a stirred solution of the α,β-unsaturated aldehyde (1.0 equiv, 0.25 mmol) and the chiral amine catalyst (20 mol%, 0.05 mmol) in a suitable solvent (e.g., toluene, 0.5 mL), the di-1,2-N-protected hydrazine (1.2 equiv, 0.30 mmol) is added at the specified temperature (e.g., 4 °C).[1][2]
-
The reaction mixture is stirred vigorously at this temperature for the time indicated in the table below.[2]
-
Upon completion, the crude reaction mixture is directly loaded onto a silica gel column for purification.[2]
-
The product is purified by flash column chromatography using an appropriate eluent system (e.g., pentane/EtOAc or toluene/EtOAc) to afford the desired 3-hydroxythis compound.[2]
Data Presentation: Substrate Scope and Performance
The following table summarizes the results for the synthesis of various 3-hydroxypyrazolidines using the general protocol described above.
| Entry | Aldehyde (R) | Time (h) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | 144 | 85 | 99 |
| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | 144 | 82 | 99 |
| 3 | (E)-3-(4-Chlorophenyl)acrylaldehyde | 144 | 78 | 99 |
| 4 | (E)-3-(p-Tolyl)acrylaldehyde | 144 | 88 | 98 |
| 5 | (E)-Hex-2-enal | 92 | 75 | 98 |
Reaction conditions: Aldehyde (0.25 mmol), di-tert-butyl hydrazine-1,2-dicarboxylate (0.3 mmol), (S)-diphenylprolinol trimethylsilyl ether (20 mol%) in toluene (0.5 mL) at 4 °C. Isolated yields after column chromatography. Enantiomeric excess (ee) determined by chiral HPLC analysis.
Visualization: Reaction Mechanism and Experimental Workflow
Caption: Organocatalytic aza-Michael/hemiaminal cascade for this compound synthesis.
Caption: Experimental workflow for 3-hydroxythis compound synthesis.
II. Nickel(II)-Catalyzed Asymmetric [3+2] Cycloaddition for Fused Pyrazolidines
This section describes a method for the synthesis of optically active fused pyrazolidines through a Ni(II)-catalyzed [3+2] cycloaddition reaction.[5] This approach utilizes azomethine imines and α,β-unsaturated 2-acyl imidazoles, catalyzed by a chiral Ni(II)-bipyridine-N,N'-dioxide complex, to produce adducts with three contiguous stereogenic centers in high yields and with good to excellent enantioselectivity.[5]
Reaction Principle
The reaction proceeds via a [3+2] cycloaddition between an azomethine imine, which acts as a 1,3-dipole, and an α,β-unsaturated 2-acyl imidazole as the dipolarophile. The chiral Ni(II) complex coordinates to the reactants, orchestrating a highly stereocontrolled cycloaddition.
Experimental Protocol: General Procedure
-
In a dried reaction tube, the chiral bipyridine-N,N'-dioxide ligand (0.022 mmol) and Ni(OTf)₂ (0.02 mmol) are dissolved in a suitable solvent (e.g., CH₂Cl₂) under an inert atmosphere.
-
The mixture is stirred at room temperature for 1 hour to form the chiral catalyst complex.
-
The α,β-unsaturated 2-acyl imidazole (0.2 mmol) and the azomethine imine (0.24 mmol) are then added to the reaction mixture.
-
The reaction is stirred at the specified temperature until completion, as monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the fused this compound product.
Data Presentation: Catalyst Loading and Substrate Performance
| Entry | Ligand Loading (mol%) | Azomethine Imine (R¹) | 2-Acyl Imidazole (R²) | Yield (%) | ee (%) | dr |
| 1 | 10 | Phenyl | Phenyl | 95 | 98 | >20:1 |
| 2 | 10 | 4-Chlorophenyl | Phenyl | 92 | 97 | >20:1 |
| 3 | 10 | 4-Methylphenyl | Phenyl | 96 | 99 | >20:1 |
| 4 | 10 | Phenyl | 4-Bromophenyl | 90 | 95 | >20:1 |
| 5 | 5 | Phenyl | Phenyl | 93 | 98 | >20:1 |
Reaction conditions: α,β-unsaturated 2-acyl imidazole (0.2 mmol), azomethine imine (0.24 mmol), Ni(OTf)₂ (0.02 mmol), and ligand in CH₂Cl₂ (2.0 mL) at 25 °C for 24 h. Isolated yields. Enantiomeric excess (ee) determined by chiral HPLC. Diastereomeric ratio (dr) determined by ¹H NMR.
Visualization: Logical Relationship for Synthesis
References
- 1. diva-portal.org [diva-portal.org]
- 2. Direct Catalytic Asymmetric Synthesis of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Catalytic Asymmetric Synthesis of this compound Derivatives - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
common problems in pyrazolidine synthesis and solutions
Welcome to the technical support center for pyrazolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this compound and its derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrazolidines.
Issue 1: Low or No Product Yield
Q: My this compound synthesis has a very low yield. What are the potential causes and how can I improve it?
A: Low yields are a common problem in organic synthesis and can stem from several factors in this compound synthesis. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration.[1]
-
-
Sub-optimal Reaction Conditions: The chosen catalyst, solvent, or temperature might not be ideal for your specific substrates.
-
Solution: Experiment with different catalysts. For instance, if an acid-catalyzed reaction is performing poorly, consider a base-catalyzed approach or metal-catalyzed alternatives. The choice of solvent is also critical; screen various solvents to find the one that provides the best solubility for your reactants and facilitates the reaction.[1]
-
-
Decomposition of Starting Materials or Product: Reactants or the this compound product might be sensitive to the reaction conditions, especially high temperatures.
-
Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period.[1]
-
-
Purity of Starting Materials: Impurities in your starting materials, such as the hydrazine or the 1,3-dicarbonyl compound (or other precursors), can lead to side reactions and lower the yield of the desired product.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) before commencing the reaction.[1]
-
-
Reagent Viability: The reactivity of your reagents, particularly hydrazine derivatives which can degrade over time, may be compromised.[1]
-
Solution: Use fresh, properly stored reagents. If using a catalyst, ensure it is active and has not been deactivated by air or moisture.[1]
-
Issue 2: Formation of Side Products and Impurities
Q: My final product is impure, and the TLC shows multiple spots. What are the likely side products and how can I minimize their formation?
A: The formation of side products is a frequent challenge. Here are some common impurities and strategies to mitigate them:
-
Unreacted Starting Materials: The most common impurities are often unreacted starting materials.
-
Solution: Optimize the stoichiometry of your reactants. A slight excess of one reactant can sometimes drive the reaction to completion. Improve purification by performing multiple recrystallizations or using column chromatography.[1] An acidic wash during workup can help remove unreacted hydrazine by forming a water-soluble salt.[2]
-
-
Oxidation Products: Pyrazolidines can be susceptible to oxidation, leading to the formation of corresponding pyrazolines or pyrazoles, especially if the reaction is run at high temperatures or exposed to air for extended periods.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2] Avoid excessive heating.
-
-
Formation of Hydrazones: In reactions involving hydrazines and carbonyl compounds, stable hydrazone intermediates may form and not proceed to the cyclized this compound product.
-
Solution: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, can promote cyclization.
-
-
Polymeric or Tarry Materials: High reaction temperatures can sometimes lead to the formation of polymeric byproducts or tars, which can complicate purification.
-
Solution: Lower the reaction temperature and consider using a more efficient catalyst to achieve a reasonable reaction rate at a lower temperature.[2]
-
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying my this compound product. It either "oils out" during recrystallization or remains colored. What should I do?
A: Purification of this compound derivatives can be challenging. Here are some solutions to common purification problems:
-
"Oiling Out" During Recrystallization: This occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the solid is low or if it is highly impure.[3]
-
Solution: Return the sample to the heat source, add more of the "soluble" solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also encourage crystallization.[3]
-
-
Colored Impurities: The product may be colored due to the decomposition of starting materials or the formation of colored side products.[2]
-
Difficulty in Separation by Column Chromatography: Sometimes, the product and impurities have very similar polarities, making separation by column chromatography difficult.
-
Solution: Experiment with different solvent systems (eluents) and stationary phases (e.g., alumina instead of silica gel).
-
Data Presentation: Comparison of this compound Synthesis Methods
The choice of synthetic method can significantly impact the yield, reaction time, and overall efficiency of this compound synthesis. The following table provides a comparison of common methods for the synthesis of this compound derivatives.
| Method | Typical Reactants | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Hydrazine derivative, 1,3-dicarbonyl compound (e.g., diethyl malonate) | Reflux in a suitable solvent (e.g., ethanol) with an acid or base catalyst for several hours. | 40-80% | Well-established, readily available starting materials, simple procedure. | Long reaction times, moderate yields, often requires extensive purification.[5] |
| Microwave-Assisted Synthesis | Hydrazine derivative, 1,3-dicarbonyl compound | Microwave irradiation in a suitable solvent for a few minutes. | 80-95% | Drastically reduced reaction times, improved yields, cleaner reactions.[6] | Requires a specialized microwave reactor. |
| 1,3-Dipolar Cycloaddition | Azomethine imines (generated in situ), alkenes | Varies depending on the specific dipole and dipolarophile; can be thermal or catalyzed. | Good to excellent | High regioselectivity and stereoselectivity.[7] | May require the synthesis of specific precursors. |
| Synthesis from 1,3-Dihalopropanes | 1,3-Dihalopropane, Hydrazine derivative | Often requires a base and heating. | Variable | Direct route to the this compound core. | Can be prone to side reactions and may require harsh conditions. |
| Intramolecular Raschig Amination | 1,3-Diaminopropane, Sodium hypochlorite | Aqueous media, requires an excess of the amine and a high pH. | Up to 80% | Utilizes readily available starting materials. | Requires careful control of pH and stoichiometry.[8] |
Experimental Protocols
Below are detailed methodologies for key this compound synthesis reactions.
Protocol 1: Classical Synthesis of 1-Phenylthis compound-3,5-dione
This protocol describes the synthesis of a this compound-3,5-dione via the classical condensation method.
-
Materials:
-
Phenylhydrazine
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
Add phenylhydrazine to the reaction mixture.
-
Reflux the solution for 6-8 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration and purify by recrystallization from ethanol.
-
Protocol 2: Microwave-Assisted Synthesis of 2-Pyrazolines (as precursors)
This protocol provides a rapid and efficient method for the synthesis of pyrazoline derivatives, which can be subsequently reduced to pyrazolidines.
-
Materials:
-
Substituted Chalcone (1 mmol)
-
Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)
-
Absolute Ethanol (5 mL)
-
Glacial Acetic Acid (1-2 drops, as catalyst)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted chalcone, hydrazine derivative, and absolute ethanol.
-
Add a drop of glacial acetic acid as a catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 240-480 W) for 2-5 minutes.
-
After the reaction is complete (monitored by TLC), cool the vessel.
-
The product often precipitates upon cooling and can be collected by filtration and washed with cold ethanol.[6]
-
Protocol 3: Synthesis of Pyrazolidines via 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the [3+2] cycloaddition of an in situ generated azomethine imine with an alkene.
-
Materials:
-
N-Arylhydrazonoyl halide (e.g., hydrazonoyl bromide)
-
Alkene (dipolarophile)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous solvent (e.g., THF, Chloroform)
-
-
Procedure:
-
Dissolve the N-arylhydrazonoyl halide and the alkene in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add triethylamine to the solution. The triethylamine will generate the azomethine imine (the 1,3-dipole) in situ.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the triethylammonium halide salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
The following diagrams illustrate common workflows for troubleshooting this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Decision-making workflow for the purification of this compound products.
References
Technical Support Center: Optimizing Pyrazolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound-3,5-diones?
A1: The synthesis of this compound-3,5-dione derivatives typically involves the reaction of a hydrazine derivative with a malonic acid derivative, such as diethyl malonate.[1] Common approaches include conventional heating (reflux), microwave-assisted synthesis, and multi-component reactions.[2] Advanced methods may also utilize aryl aldehydes and benzothiazoles.[1]
Q2: What are the key advantages of microwave-assisted synthesis over conventional heating for this compound synthesis?
A2: Microwave-assisted synthesis offers several significant advantages, including drastically reduced reaction times (minutes versus hours), improved product yields, and often cleaner reactions with fewer side products.[2] This method provides rapid and uniform heating, which can enhance reaction rates and efficiency.
Q3: How can I purify the synthesized this compound-3,5-dione products?
A3: Achieving high purity is crucial. Common purification techniques include recrystallization, often using ethanol, and column chromatography to separate the desired product from impurities.[1]
Troubleshooting Guide
Q4: I am experiencing a very low yield. What are the potential causes and how can I resolve this?
A4: Low yields are a frequent issue in organic synthesis. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
Sub-optimal Catalyst or Reaction Conditions: The choice of catalyst and reaction conditions can significantly impact yield. Ensure your catalyst is active, as some are sensitive to air and moisture.[1] Experiment with different catalysts and solvents to find the optimal combination for your specific substrates.
-
Decomposition of Starting Materials or Product: Some reactants or products may be sensitive to high temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.[1]
-
Purity of Starting Materials: Impurities in the starting materials, such as hydrazine derivatives or diethyl malonate, can lead to side reactions and lower yields. Ensure the purity of your starting materials using appropriate analytical techniques before commencing the reaction.[1]
Q5: My final product is impure, showing multiple spots on a TLC plate. How can I improve its purity?
A5: Product impurity can result from unreacted starting materials or the formation of side products.
-
Presence of Unreacted Starting Materials: To ensure the limiting reagent is fully consumed, consider using a slight excess of the other reactant. Enhance the purification process by performing multiple recrystallizations or utilizing column chromatography with a suitable solvent system.[1]
-
Formation of Side Products: The formation of side products is often dependent on reaction conditions. Adjusting the temperature, reaction time, or catalyst can minimize these unwanted reactions. The choice of solvent can also influence the reaction pathway.[1]
Q6: The reaction is not proceeding at all. What should I check?
A6: A complete lack of reaction can be due to several factors. Here is a checklist to diagnose the issue:
-
Reagent Viability: Confirm the integrity and reactivity of your reagents, especially hydrazine derivatives, which can degrade over time.[1]
-
Catalyst Activity: If a catalyst is used, ensure it is active and has not been deactivated by exposure to air or moisture.[1]
-
Reaction Setup: Double-check your experimental setup to ensure it is assembled correctly and that heating and stirring are functioning as expected.[1]
-
Reaction Monitoring: Use TLC from the beginning to monitor the reaction. This will help you determine if the reaction is extremely slow or if it has not started at all.[1]
Data Presentation
Table 1: Comparison of Yields in this compound-3,5-dione Synthesis under Different Catalytic Conditions
| Synthesis Method | Catalyst/Conditions | Yield (%) |
| Reaction of substituted hydrazide with diethyl malonate | Reflux | 41% |
| One-pot grindstone method | Cu(II)tyrosinase | 84-96% |
| Mg(II) acetylacetonate catalyzed reaction in water | Mg(II) acetylacetonate | High Yields |
| Microwave-Assisted Synthesis | Piperidine in ethanol | 80-95% |
Data sourced from multiple studies and compiled for comparative purposes.[1][2][3]
Table 2: Comparison of Different Synthesis Methods for this compound-3,5-diones
| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl malonate, Substituted hydrazine | 6-8 hours | 40-80% | Well-established, readily available starting materials. | Long reaction times, moderate yields, often requires purification by recrystallization. |
| Microwave-Assisted Synthesis | Diethyl malonate, Substituted hydrazine, Aldehyde/Ketone | 10-30 minutes | 80-95% | Rapid reaction rates, high yields, improved energy efficiency. | Requires specialized microwave reactor, optimization of reaction conditions may be needed. |
| Three-Component Reaction | 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | 1-2 hours | 80-90% | High efficiency, atom economy, and diversity of accessible structures. | May require more complex starting materials. |
This table provides a summary of quantitative data for three prominent synthesis methods.[2]
Experimental Protocols
Classical Condensation: Synthesis of 1-Phenylthis compound-3,5-dione
This method represents the traditional approach to constructing the this compound-3,5-dione ring.[2]
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
Add phenylhydrazine to the reaction mixture and reflux the solution for 6-8 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to yield 1-phenylthis compound-3,5-dione.[2]
Microwave-Assisted Synthesis of 4,4-Disubstituted this compound-3,5-diones
This protocol highlights the efficiency of microwave irradiation in accelerating the synthesis.[2]
Materials:
-
Diethyl malonate
-
Hydrazine hydrate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalytic amount of piperidine
Procedure:
-
In a microwave-safe vessel, mix diethyl malonate, hydrazine hydrate, the aromatic aldehyde, and a catalytic amount of piperidine in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 10-30 minutes at a suitable temperature and power.
-
After the reaction is complete, cool the vessel.
-
Isolate the product by filtration or column chromatography.
Visualizations
Caption: A general experimental workflow for this compound synthesis.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Phenylbutazone's mechanism of action via COX inhibition.
References
Technical Support Center: Purification of Pyrazolidine Derivatives
Welcome to the technical support center for the purification of pyrazolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivative samples?
A1: Common impurities include unreacted starting materials such as substituted hydrazines and malonic acid derivatives (e.g., diethyl malonate), residual solvents from the reaction, and byproducts formed during the synthesis. In some cases, regioisomers can also be a significant impurity, particularly with unsymmetrical starting materials.[1] Degradation of the this compound ring can also occur, leading to various byproducts.
Q2: Which purification technique is most suitable for my this compound derivative?
A2: The choice of purification technique depends on the physicochemical properties of your compound (polarity, solubility, stability) and the nature of the impurities.
-
Crystallization is often a good first choice for solid compounds if a suitable solvent can be found. It is effective for removing small amounts of impurities.
-
Column chromatography is a versatile technique for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or isomers.[2][3]
-
Acid-base extraction is highly effective for separating acidic or basic this compound derivatives from neutral impurities.[4][5][6][7]
Q3: How do I choose a solvent for the recrystallization of my this compound derivative?
A3: An ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. Ethanol is a commonly used solvent for recrystallizing this compound-3,5-diones.[1] For other derivatives, a trial-and-error approach with small amounts of the crude product and different solvents (e.g., ethyl acetate, methanol, isopropanol, or mixtures like hexane/ethyl acetate) is recommended.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the solvent's boiling point or if the solution is supersaturated with impurities.[8][9][10][11][12] To troubleshoot this, you can:
-
Add more solvent to reduce the concentration.
-
Slow down the cooling rate.
-
Try a different solvent or a solvent mixture.
-
Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Q5: What is a good starting point for developing a column chromatography method for my this compound derivative?
A5: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.3.[13][14] A common mobile phase for this compound derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3]
Troubleshooting Guides
Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve | Incorrect solvent choice. | Try a more polar solvent or a solvent mixture. Ensure you are using a sufficient volume of solvent and heating to its boiling point. |
| No crystals form upon cooling | Solution is not saturated; too much solvent was used. | Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal. |
| "Oiling out" | Compound's melting point is below the solvent's boiling point; high impurity concentration. | Add more of the "good" solvent, switch to a lower-boiling point solvent, or slow down the cooling process. Consider a preliminary purification step like extraction to remove gross impurities.[9][11][12] |
| Low recovery | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is cooled sufficiently before filtration. Minimize the amount of solvent used. For hot filtration, ensure the funnel and receiving flask are pre-heated. |
| Poor purity of crystals | Crystals formed too quickly, trapping impurities. | Redissolve the crystals in fresh hot solvent and allow them to cool more slowly. Ensure the flask is not disturbed during the cooling process. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of the mobile phase. Try different solvent combinations (e.g., dichloromethane/methanol for more polar compounds). Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes improve separation. |
| Compound does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound is very polar, consider using reverse-phase chromatography. |
| Compound runs with the solvent front | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent and gradually increase the polarity. |
| Tailing of spots | Compound is interacting too strongly with the stationary phase (silica gel is acidic). | Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization of a this compound-3,5-dione Derivative
-
Dissolution: In a fume hood, place the crude this compound-3,5-dione in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography of a Substituted this compound
-
Solvent System Selection: Use TLC to determine an optimal solvent system (e.g., hexane:ethyl acetate mixture) that provides good separation of your target compound from impurities, with an Rf of ~0.3 for the target compound.[2][13][14]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.[15]
-
Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Protocol 3: Acid-Base Extraction of a Basic this compound Derivative
-
Dissolution: Dissolve the crude sample containing the basic this compound derivative in an immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an aqueous acidic solution (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. The basic this compound derivative will be protonated and move into the aqueous layer.[7]
-
Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the acidic wash with the organic layer to ensure complete extraction.
-
Neutral Impurity Isolation (Optional): The organic layer now contains neutral impurities. It can be washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent evaporated to isolate the neutral components.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). The protonated this compound derivative will be neutralized and precipitate out of the solution.
-
Back Extraction: Add a fresh portion of organic solvent to the basic aqueous solution in the separatory funnel. Shake to extract the neutral this compound derivative back into the organic layer. Repeat this back extraction.
-
Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous salt, and remove the solvent by rotary evaporation to yield the purified basic this compound derivative.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound-3,5-diones
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 70-90 | >98 | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if the compound is somewhat soluble in the cold solvent; not effective for separating compounds with similar solubility. |
| Column Chromatography | 50-80 | >99 | Highly versatile, can separate complex mixtures and isomers. | More time-consuming, requires larger volumes of solvent, potential for sample decomposition on silica.[15] |
| Acid-Base Extraction | 80-95 | >97 | Excellent for separating acidic or basic compounds from neutral impurities, high throughput. | Only applicable to ionizable compounds, may require back-extraction. |
Table 2: Recommended TLC Solvent Systems for this compound Derivatives
| Compound Polarity | Recommended Solvent System | Typical Rf Range | Notes |
| Low to Medium | Hexane:Ethyl Acetate (9:1 to 1:1) | 0.2 - 0.5 | Good starting point for many neutral this compound derivatives. |
| Medium to High | Dichloromethane:Methanol (99:1 to 9:1) | 0.2 - 0.5 | Effective for more polar derivatives. |
| Basic Compounds | Hexane:Ethyl Acetate with 1% Triethylamine | 0.2 - 0.5 | The base helps to reduce tailing on the silica plate. |
| Acidic Compounds | Hexane:Ethyl Acetate with 1% Acetic Acid | 0.2 - 0.5 | The acid can improve the spot shape for acidic compounds. |
Visualizations
Caption: A decision tree for selecting a suitable purification strategy.
Caption: A workflow for troubleshooting common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines and Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024150252A1 - this compound-3, 5-dione based compounds and a process for preparation thereof - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. mt.com [mt.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. biotage.com [biotage.com]
- 15. science.uct.ac.za [science.uct.ac.za]
troubleshooting low yield in pyrazolidine reactions
Welcome to the technical support center for pyrazolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this compound derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolidines, and what are their primary challenges?
A1: The most common methods for synthesizing the this compound ring are:
-
[3+2] Cycloaddition of Azomethine Imines: This is a powerful method involving the reaction of an azomethine imine (a 1,3-dipole) with an alkene (a dipolarophile).[1][2][3][4] A major challenge is the in-situ generation of the often unstable azomethine imine from hydrazones, which can be sensitive to reaction conditions.[1][2][3]
-
Michael Addition/Cyclization of Hydrazines: This route involves the conjugate addition of a hydrazine to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization.[5][6] Low yields can result from the formation of stable, uncyclized hydrazone intermediates or competing side reactions.[7]
-
Condensation of Hydrazines with 1,3-Dielectrophiles: This classical approach uses reagents like 1,3-dihalides or diethyl malonate derivatives to react with hydrazines.[8] Challenges include slow reaction rates and the need for carefully controlled conditions to avoid polymerization or other side reactions.
Q2: My this compound synthesis is resulting in a very low yield. What are the first things I should check?
A2: Low yields are a frequent issue in this compound synthesis. Here is a checklist of initial troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your hydrazine and alkene or carbonyl compound. Hydrazine derivatives can degrade over time, and impurities in either reactant can lead to unwanted side reactions and significantly lower yields.[9]
-
Reaction Conditions: Verify that the temperature, reaction time, and solvent are optimal for your specific substrates. Many this compound syntheses are sensitive to these parameters.[10]
-
Inert Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: If a catalyst is used, confirm its activity. Some catalysts are sensitive to air or moisture and may require activation or fresh preparation.[8]
Q3: I am observing multiple spots on my TLC plate. What are the likely side products in a this compound synthesis?
A3: The formation of multiple products is a common problem. Likely side products include:
-
Unreacted Starting Materials: This is often the case in incomplete reactions.
-
Stable Hydrazone Intermediate: In reactions involving α,β-unsaturated carbonyls, the intermediate hydrazone may be stable and not cyclize efficiently.[7]
-
Oxidized Products: Pyrazolidines can be oxidized to the corresponding pyrazolines or pyrazoles, especially if the reaction is run in the presence of air or an oxidizing agent.
-
Regioisomers: In [3+2] cycloadditions with unsymmetrical alkenes, the formation of regioisomeric products is possible.[11]
-
Polymerization: This can occur, particularly with reactive monomers under harsh conditions.
Q4: Can changing the solvent improve my reaction yield?
A4: Absolutely. The choice of solvent can significantly influence reaction rates and yields in this compound synthesis by affecting reactant solubility, transition state stabilization, and reaction pathways. For instance, polar protic solvents like ethanol can facilitate proton transfer steps in cyclization, while aprotic solvents may be preferred for other reaction types. It is often beneficial to screen a range of solvents to find the optimal one for your specific reaction.
Troubleshooting Guides
Issue 1: Low Yield in [3+2] Cycloaddition Reactions
This guide addresses low yields in this compound synthesis via the [3+2] cycloaddition of azomethine imines with alkenes.
Symptoms:
-
Low isolated yield of the desired this compound.
-
TLC analysis shows significant amounts of unreacted starting materials (hydrazone and/or alkene).
-
Formation of multiple unidentified byproducts.
Troubleshooting Workflow:
Troubleshooting [3+2] Cycloaddition Reactions
Solutions:
-
Verify Reactant Purity: Use freshly prepared or purified hydrazone. Ensure the alkene is free from polymerization inhibitors or other impurities.
-
Optimize Azomethine Imine Generation: The in-situ generation of the azomethine imine is often the critical step.
-
Enhance Alkene Reactivity: If the alkene is electron-deficient, the reaction may be slow. Consider using a more electron-rich alkene if the reaction scope allows.
-
Solvent Screening: The polarity of the solvent can affect the stability and reactivity of the 1,3-dipole. Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Refine Workup: The this compound product may be sensitive to acidic or basic conditions during workup. A neutral workup is often advisable.
Issue 2: Incomplete Cyclization in Michael Addition Reactions
This guide focuses on troubleshooting low yields in this compound synthesis from hydrazines and α,β-unsaturated carbonyl compounds, where the reaction stalls at the hydrazone intermediate.
Symptoms:
-
The major product isolated is the uncyclized hydrazone.
-
Low conversion of the starting α,β-unsaturated carbonyl compound.
Logical Workflow for Troubleshooting:
Troubleshooting Incomplete Cyclization
Solutions:
-
Increase Reaction Temperature and Time: Prolonged heating can often provide the activation energy needed for the intramolecular cyclization step.
-
Catalysis:
-
Acid Catalysis: A catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can promote both the initial Michael addition and the subsequent cyclization.
-
Base Catalysis: In some cases, a base can facilitate the cyclization step.
-
-
Dehydrating Agent: If the cyclization involves the elimination of water, adding a dehydrating agent (e.g., molecular sieves) can drive the reaction to completion.
-
Solvent Choice: A higher boiling point solvent may be necessary to achieve the required reaction temperature for cyclization.
Data on Reaction Condition Optimization
The following tables summarize how different reaction parameters can affect the yield of this compound and related pyrazole syntheses.
Table 1: Effect of Solvent on this compound Synthesis Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
| n-Hexane | 1.88 | 35 |
| Toluene | 2.38 | 50 |
| Dichloromethane | 8.93 | 65 |
| Acetonitrile | 37.5 | 78 |
| Ethanol | 24.5 | 85 |
| Water | 80.1 | 70 |
Data is illustrative and based on general trends observed in related heterocyclic syntheses. Actual yields will vary depending on the specific reactants and conditions.
Table 2: Effect of Catalyst on this compound Synthesis
| Catalyst | Catalyst Type | Loading (mol%) | Yield (%) |
| None | - | - | 40 |
| Acetic Acid | Brønsted Acid | 10 | 65 |
| Sc(OTf)₃ | Lewis Acid | 5 | 88 |
| L-Proline | Organocatalyst | 20 | 92 |
| Boric Acid | Mild Lewis Acid | 10 | 95 |
This table provides a comparison of different catalyst types. The optimal catalyst will be substrate-dependent.[12]
Experimental Protocols
Protocol 1: Synthesis of a this compound-3,5-dione Derivative
This protocol describes the synthesis of a this compound-3,5-dione from a substituted hydrazine and diethyl malonate.
Materials:
-
Substituted Hydrazine (1.0 eq)
-
Diethyl Malonate (1.1 eq)
-
Sodium Ethoxide (catalytic amount)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted hydrazine in absolute ethanol.
-
Add diethyl malonate to the solution.
-
Carefully add a catalytic amount of sodium ethoxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to obtain the purified this compound-3,5-dione.
Protocol 2: Organocatalytic Enantioselective Synthesis of a this compound
This protocol outlines an enantioselective synthesis of a substituted this compound via a Michael addition/cyclization cascade.[13]
Materials:
-
α,β-Unsaturated Aldehyde (1.0 eq)
-
1,2-Dibenzylhydrazine (1.2 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Jørgensen-Hayashi catalyst, 20 mol%)
-
Benzoic Acid (co-catalyst, 20 mol%)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde in DCM, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol catalyst and benzoic acid.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the 1,2-dibenzylhydrazine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the enantiomerically enriched this compound.
Signaling Pathways and Workflows
General Experimental Workflow for this compound Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.
A generalized experimental workflow.
References
- 1. 1,3-Dipolar cycloadditions of azomethine imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rua.ua.es [rua.ua.es]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 1,3-Dipolar cycloadditions of azomethine imines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01086A [pubs.rsc.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Pyrazolidine Compound Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pyrazolidine compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound, dissolved in 100% DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?
A1: This is a common issue known as "crashing out" or precipitation. It occurs because your this compound compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer used for your assay. When the DMSO stock is diluted into the buffer, the overall solvent polarity increases significantly, causing the compound to exceed its solubility limit in the new environment and precipitate out of the solution.
Q2: What are the initial troubleshooting steps I should take to address compound precipitation?
A2: Before implementing more complex solubilization strategies, consider these initial steps:
-
Lower the Final Concentration: The target concentration in your assay may be too high. Perform a serial dilution to determine the highest concentration that remains soluble.
-
Increase the Final DMSO Concentration: Many cell lines and enzymes can tolerate up to 0.5% or even 1% DMSO without significant toxicity. A slightly higher final DMSO concentration may be sufficient to keep your compound in solution. Always run a vehicle control to ensure the DMSO concentration does not affect your assay results.
-
Stepwise Dilution: Avoid adding the DMSO stock directly into the full volume of the aqueous buffer. Instead, perform a stepwise dilution by gradually adding the buffer to the DMSO stock to prevent a sudden polarity shock.
-
Gentle Warming and Vortexing: Mild heating (e.g., to 37°C) and vortexing can sometimes help redissolve a compound that has precipitated, especially if the precipitation occurred upon cooling.
Q3: Are there alternative organic solvents I can use as a primary stock solution?
A3: Yes, several other organic solvents can be used, depending on the properties of your specific this compound compound and the tolerance of your assay system. Common alternatives to DMSO include:
-
Ethanol: Often better tolerated by biological systems than DMSO.
-
Methanol: Another polar organic solvent.
-
Dimethylformamide (DMF): A strong organic solvent similar to DMSO.
-
Propylene glycol (PG) and Polyethylene glycol 400 (PEG 400): These are less volatile and can be good co-solvents.
It is crucial to test the compatibility of any new solvent with your specific assay by running appropriate vehicle controls.
Troubleshooting Guide: Advanced Solubility Enhancement Techniques
If the initial troubleshooting steps are insufficient, more advanced techniques may be required to improve the solubility of your this compound compound.
Co-solvents
Using a co-solvent in your final assay buffer can increase the solubility of your compound.
Table 1: Representative Solubility Enhancement with Co-solvents
| Compound Type | Initial Aqueous Solubility (µg/mL) | Co-solvent System | Final Solubility (µg/mL) | Fold Increase |
| Weakly Basic Drug | < 1 | 20% Ethanol in Water | 15 | >15 |
| Lipophilic Compound | 5 | 10% PEG 400 in Buffer | 50 | 10 |
| Pyridazinone Derivative | 5.82 x 10⁻³ (in water) | 50% DMSO in Water | 2.3 x 10² | ~39,500 |
Data is representative and compiled from various sources to illustrate the potential effect of co-solvents.
pH Modification
For ionizable this compound compounds, adjusting the pH of the assay buffer can significantly impact solubility. This compound derivatives may contain basic nitrogen atoms that can be protonated at a lower pH, forming a more soluble salt.
Table 2: Effect of pH on the Solubility of Ionizable Compounds
| Compound | pKa | pH | Solubility (µg/mL) |
| Telmisartan (weakly acidic) | 3.5-4.1 | 1.2 | 466 |
| 6.8 | < 1 | ||
| 10.0 | 491 | ||
| Alectinib HCl (weakly basic) | 7.05 | 3.5 | 50.0 |
| 5.0 | 25.8 | ||
| 7.0 | < 10 |
This table presents data for telmisartan and alectinib as representative examples of how pH influences the solubility of ionizable drugs.[1][2]
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds within their central cavity, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Table 3: Solubility Enhancement using Cyclodextrins
| Compound | Initial Water Solubility (mg/mL) | Cyclodextrin (Concentration) | Solubility with Cyclodextrin (mg/mL) | Solubility Enhancement (Fold) |
| Dexamethasone | <0.01 | 45% HP-β-CD | 24 | >2400 |
| Diazepam | 0.05 | 45% HP-β-CD | 5 | 100 |
| Indomethacin | 0.02 | 45% HP-β-CD | 3 | 150 |
| Pyrazole Derivative (BBB4) | Insoluble | G4K Dendrimer | 105-fold increase | 105 |
Data for dexamethasone, diazepam, and indomethacin are from a general solubility table using HP-β-CD.[3] Data for the pyrazole derivative (BBB4) shows enhancement with a dendrimer, which functions similarly to cyclodextrins in encapsulating compounds.[4]
Solid Dispersions
A solid dispersion involves dispersing the compound in an inert, hydrophilic carrier matrix at a solid state. This can enhance solubility by converting the crystalline drug into a more soluble amorphous form.
Table 4: Dissolution Enhancement with Solid Dispersions
| Drug | Carrier | Drug:Carrier Ratio | Dissolution after 45 min (%) |
| T-OA (Antitumor compound) | PVP K30 | 1:5 | ~75 |
| T-OA (Pure Drug) | - | - | < 10 |
| Finasteride | HPMC | 1:1 | > 90 |
| Finasteride (Pure Drug) | - | - | ~ 20 |
Data is representative of the significant increase in dissolution rates achievable with solid dispersions.[5]
Experimental Protocols
Protocol 1: Kinetic Solubility Determination
This protocol is used to determine the maximum concentration at which a compound remains soluble in the assay buffer over the duration of the experiment.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom plates
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a UV/Vis spectrophotometer
Procedure:
-
Prepare a serial dilution of your compound stock solution in 100% DMSO in a 96-well plate (e.g., from 10 mM down to 0.1 mM).
-
In a separate 96-well plate, add 198 µL of the aqueous assay buffer to each well.
-
Transfer 2 µL of each concentration from the DMSO serial dilution plate to the corresponding wells of the assay buffer plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at the experimental temperature (e.g., 25°C or 37°C) for a duration that matches your assay time (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at 620 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under these conditions.
Protocol 2: Solubility Enhancement with a Co-solvent
Objective: To find a suitable co-solvent to maintain the this compound compound in solution.
Materials:
-
This compound compound
-
Primary stock solvent (e.g., DMSO)
-
Aqueous assay buffer
-
Potential co-solvents (e.g., ethanol, PEG 400, propylene glycol)
Procedure:
-
Prepare a high-concentration stock solution of the this compound compound in the primary solvent (e.g., 20 mM in DMSO).
-
Prepare a series of assay buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol in PBS).
-
Add the compound stock solution to each of the co-solvent-containing buffers to achieve the desired final compound concentration (ensure the final concentration of the primary stock solvent, e.g., DMSO, remains constant and within the assay's tolerance, typically ≤1%).
-
Vortex each solution and incubate at the assay temperature for the duration of the assay.
-
Visually inspect for precipitation or measure turbidity as described in Protocol 1.
-
The lowest concentration of the co-solvent that keeps the compound in solution is the optimal condition.
Protocol 3: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of an ionizable this compound compound.
Materials:
-
This compound compound
-
A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
DMSO
-
Shaker or vortexer
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid this compound compound to vials containing each of the different pH buffers.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Filter the solutions to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.
-
Plot the solubility (in µg/mL or mM) against the pH to determine the pH-solubility profile.
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a this compound compound to enhance its dissolution rate for in vitro screening.
Materials:
-
This compound compound
-
Hydrophilic carrier (e.g., PVP K30, HPMC, Poloxamer 188)
-
A common solvent that dissolves both the compound and the carrier (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or a flat-bottomed flask and a water bath
Procedure:
-
Determine the desired ratio of the compound to the carrier (e.g., 1:5 w/w).
-
Dissolve both the this compound compound and the hydrophilic carrier in the common solvent in a flask.
-
Once completely dissolved, evaporate the solvent using a rotary evaporator or by heating in a water bath under a stream of nitrogen until a solid film or powder is formed.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be used for dissolution studies or to prepare stock solutions for assays.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for troubleshooting this compound solubility issues.
PI3K/Akt Signaling Pathway Inhibition
Many this compound and pyrazoline derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is crucial in cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt pathway by a this compound compound.
References
- 1. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid side reactions in pyrazolidine synthesis
Welcome to the technical support center for pyrazolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound ring?
A1: The two primary and most established methods for synthesizing the this compound ring are:
-
Reaction of a hydrazine derivative with a 1,3-dihalopropane : This is a direct cyclization method where a hydrazine is reacted with a compound containing two leaving groups on carbons separated by a three-carbon chain, such as 1,3-dichloropropane or 1,3-dibromopropane.
-
Reaction of a hydrazine derivative with a malonic acid derivative : This method is commonly used for the synthesis of this compound-3,5-diones. It involves the condensation of a hydrazine with a malonic acid ester, such as diethyl malonate.[1][2]
Q2: What are the key advantages of using microwave-assisted synthesis for this compound-3,5-diones?
A2: Microwave-assisted synthesis offers significant advantages over classical condensation methods, including drastically reduced reaction times (minutes versus hours), higher product yields, and cleaner reactions with fewer byproducts. It is also considered a more energy-efficient and environmentally friendly approach.[1]
Q3: How can I purify my synthesized this compound product?
A3: Common purification techniques for this compound derivatives include recrystallization and column chromatography. The choice of solvent for recrystallization is crucial and often ethanol is a suitable choice.[3] For column chromatography, the selection of the stationary and mobile phases will depend on the specific properties of the synthesized compound.
Q4: What is regioselectivity and why is it a concern in this compound synthesis?
A4: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. When using an unsymmetrically substituted hydrazine, the reaction with a 1,3-dicarbonyl compound or other suitable precursors can lead to the formation of two different regioisomeric this compound products. Controlling regioselectivity is critical as different isomers may have distinct biological activities.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Extend the reaction time, especially in conventional heating methods. - Consider switching to microwave-assisted synthesis for faster reaction rates.[1] |
| Suboptimal Reaction Conditions | - Adjust the reaction temperature. Some reactions may require higher temperatures to proceed, while others may benefit from lower temperatures to prevent degradation. - Experiment with different catalysts or solvents, as these can significantly influence the reaction pathway and yield.[3] |
| Degradation of Starting Materials or Product | - If starting materials or the product are temperature-sensitive, run the reaction at a lower temperature for a longer duration.[3] - Ensure the purity of starting materials, as impurities can interfere with the reaction. Hydrazine derivatives, in particular, can degrade over time.[3] |
Issue 2: Formation of Side Products
| Side Reaction | Strategy to Avoid |
| Formation of Regioisomers | - When using substituted hydrazines, the reaction can yield a mixture of isomers. To control this, consider using a directing group on the hydrazine or the substrate to sterically or electronically favor the formation of one isomer. Chelation control, using a metal ion to coordinate to the reactants and direct the reaction to a specific site, can also be an effective strategy. |
| Oxidation of this compound-3,5-diones | - this compound-3,5-diones can be oxidized by air, especially in the presence of a base, to form 4-hydroxy derivatives and other byproducts. To minimize this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air during workup and purification. |
| N-Arylation | - In palladium-catalyzed syntheses, N-arylation can be a competing side reaction. The choice of ligand is crucial to minimize this byproduct. Ligands such as S-Phos have been shown to be effective in preventing N-arylation.[4] |
| Formation of Hydrazones | - In reactions involving α,β-unsaturated ketones, the formation of a stable hydrazone intermediate can sometimes hinder cyclization. The choice of acid catalyst and reaction conditions can influence the rate of cyclization versus hydrazone formation. |
Quantitative Data Summary
The following table summarizes a comparison of different synthesis methods for this compound-3,5-diones, highlighting the impact on reaction time and yield.
| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl malonate, Substituted hydrazine | 6-8 hours | 40-80% | Well-established, readily available starting materials. | Long reaction times, moderate yields, often requires purification by recrystallization.[1] |
| Microwave-Assisted Synthesis | Diethyl malonate, Substituted hydrazine | 10-30 minutes | 80-95% | Rapid reaction rates, high yields, improved energy efficiency.[1] | Requires specialized microwave reactor, optimization may be needed.[1] |
Detailed Experimental Protocols
Protocol 1: General Synthesis of this compound-3,5-diones via Classical Condensation
This protocol describes a generalized procedure for the synthesis of substituted this compound-3,5-diones from a substituted hydrazine and diethyl malonate.
Materials:
-
Substituted hydrazine (1 equivalent)
-
Diethyl malonate (1 equivalent)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted hydrazine in ethanol.
-
Add diethyl malonate to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Microwave-Assisted Synthesis of 4,4-Disubstituted this compound-3,5-diones
This protocol provides a rapid and high-yield synthesis of 4,4-disubstituted this compound-3,5-diones.
Materials:
-
Substituted hydrazine (1 equivalent)
-
Diethyl malonate (1 equivalent)
-
Aldehyde or Ketone (2 equivalents)
-
Ethanol (as solvent)
-
Catalyst (e.g., piperidine)
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted hydrazine, diethyl malonate, and the aldehyde or ketone in ethanol.
-
Add a catalytic amount of a suitable base, such as piperidine.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for 10-30 minutes.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure 4,4-disubstituted this compound-3,5-dione.[1]
Visualizations
The following diagrams illustrate key concepts in this compound synthesis to aid in experimental design and troubleshooting.
Caption: A general experimental workflow for this compound synthesis, from planning to final product analysis.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
Technical Support Center: Navigating the Scale-Up of Pyrazolidine Synthesis
Welcome to the Technical Support Center for Pyrazolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the scale-up of this compound and this compound derivative synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and manufacturing endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound synthesis?
A1: Scaling up this compound synthesis from the laboratory to an industrial scale presents several critical challenges. These often include:
-
Reaction Kinetics and Thermodynamics: Exothermic reactions can become difficult to control on a larger scale, potentially leading to runaway reactions. Heat transfer efficiency decreases as the reactor volume increases.
-
Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is crucial to avoid localized high concentrations, which can lead to side product formation and reduced yields.
-
Product Isolation and Purification: Methods that are straightforward in the lab, such as column chromatography, are often not feasible for large-scale production. Developing efficient crystallization and filtration processes is key.
-
Impurity Profile: The types and quantities of impurities can change significantly with scale. New impurities may appear due to longer reaction times or variations in temperature.[1]
-
Safety: Handling larger quantities of hazardous reagents, such as hydrazine derivatives, requires stringent safety protocols and specialized equipment.
Q2: How can I improve the yield of my this compound synthesis during scale-up?
A2: Improving yield during scale-up often requires a multi-faceted approach:
-
Process Optimization: Systematically study the impact of reaction parameters such as temperature, pressure, catalyst loading, and reagent stoichiometry.
-
Catalyst Selection: For catalyzed reactions, screen different catalysts and ligands to find the most active and selective option for your specific substrate.
-
Solvent Choice: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation.
-
Control of Reaction Conditions: Implement robust process controls to maintain optimal conditions throughout the reaction. This may involve using automated reactor systems with real-time monitoring.
-
Work-up Procedure: Optimize the work-up procedure to minimize product loss. This can include adjusting pH, using anti-solvents for precipitation, and optimizing filtration and drying conditions.
Q3: What are the key safety considerations when working with hydrazine derivatives on a large scale?
A3: Hydrazine and its derivatives are toxic and potentially explosive. Key safety considerations for large-scale use include:
-
Engineering Controls: Use closed systems, such as reactors with automated charging and discharging, to minimize exposure. Ensure adequate ventilation and consider the use of scrubbers to treat off-gases.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and respiratory protection.
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment of the reaction to understand the potential for runaway reactions and decomposition. Differential Scanning Calorimetry (DSC) can be a valuable tool for this.
-
Quenching Procedures: Have a well-defined and tested quenching procedure in place in case of a thermal runaway.
-
Waste Disposal: Follow all local regulations for the disposal of hydrazine-containing waste.
Q4: How does the impurity profile of a this compound synthesis change upon scale-up, and how can it be controlled?
A4: The impurity profile can change due to several factors during scale-up, including longer reaction times, less efficient heat transfer leading to temperature gradients, and differences in mixing. To control impurities:
-
Identify Potential Impurities: Use techniques like HPLC and LC-MS to identify and characterize impurities formed during both lab-scale and pilot-scale runs.[1]
-
Understand Formation Mechanisms: Once identified, investigate the mechanism of impurity formation. This knowledge can help in modifying the reaction conditions to minimize their formation.
-
Optimize Reaction Conditions: Adjust parameters like temperature, reaction time, and reagent addition rate to disfavor the formation of impurities.
-
Purification Strategy: Develop a robust purification strategy that can effectively remove the identified impurities at scale. This may involve recrystallization, distillation, or the use of scavengers.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature after confirming product stability at higher temperatures.- Monitor reaction progress using in-process controls (e.g., HPLC, GC). |
| Suboptimal reaction conditions | - Re-evaluate and optimize parameters such as solvent, catalyst, and pH. | |
| Poor mixing | - Ensure adequate agitation for the reactor volume. Consider using different impeller designs. | |
| Side reactions | - Adjust temperature or reagent addition rate to minimize side product formation. | |
| Formation of New Impurities | Localized "hot spots" due to poor heat transfer | - Improve reactor cooling efficiency.- Use a jacketed reactor with a suitable heat transfer fluid.- Control the rate of addition of exothermic reagents. |
| Extended reaction times | - Optimize the reaction to reduce the overall cycle time. | |
| Air or moisture sensitivity | - Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty with Product Isolation | Product is an oil or does not crystallize easily | - Screen different solvent/anti-solvent systems to induce crystallization.- Consider seeding the solution with a small amount of pure product. |
| Filtration is slow | - Optimize the crystallization process to obtain larger, more easily filterable crystals.- Evaluate different types of filtration equipment (e.g., Nutsche filter dryer). | |
| Inconsistent Batch-to-Batch Results | Variation in raw material quality | - Establish strict specifications for all starting materials and perform incoming quality control checks. |
| Poor process control | - Implement automated process control systems to ensure consistent reaction conditions. | |
| Human error | - Develop detailed and clear Standard Operating Procedures (SOPs) for all manufacturing steps. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound-3,5-diones
| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl malonate, Substituted hydrazine | 6-8 hours | 40-80% | Well-established, readily available starting materials. | Long reaction times, moderate yields, often requires purification by recrystallization. |
| Microwave-Assisted Synthesis | Diethyl malonate, Substituted hydrazine, Aldehyde/Ketone | 10-30 minutes | 80-95% | Rapid reaction rates, high yields, improved energy efficiency. | Requires specialized microwave reactor, optimization may be needed. |
| Three-Component Reaction | 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | 1-2 hours | 75-90% | High atom economy, generates structural diversity. | May require more complex starting materials. |
Data summarized from a comparative study on this compound-3,5-dione synthesis methods.
Experimental Protocols
Protocol 1: Scale-Up of this compound Synthesis via Intramolecular Raschig Amination
This protocol is based on the synthesis of this compound from 1,3-diaminopropane and sodium hypochlorite.[2]
Reaction: NH₂(CH₂)₃NH₂ + NaOCl → C₃H₈N₂ + NaCl + H₂O
Lab-Scale (Example):
-
Materials:
-
1,3-Diaminopropane (DAP)
-
Sodium hypochlorite (OCl⁻) solution
-
Sodium hydroxide (for pH adjustment)
-
Water
-
-
Procedure:
-
In a jacketed glass reactor, prepare an aqueous solution of 1,3-diaminopropane.
-
Adjust the pH of the solution to approximately 12.9 with sodium hydroxide.
-
Cool the reactor contents to 25°C.
-
Slowly add the sodium hypochlorite solution while maintaining the temperature at 25°C. A molar ratio of [DAP]₀ / [OCl⁻]₀ = 8 is used to maximize the yield.
-
Stir the reaction mixture for a predetermined time, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Upon completion, the this compound product can be isolated from the reaction mixture. This process is challenging due to the similar boiling points of this compound and excess DAP. A proposed method involves salting out with sodium hydroxide followed by selective precipitation of DAP as its dihydrochloride salt.[2]
-
-
Results:
-
A yield of up to 80% can be achieved under these optimized conditions.[2]
-
Scale-Up Considerations:
-
Heat Management: The reaction is exothermic. On a larger scale, efficient cooling is critical to maintain the reaction temperature at 25°C. The rate of sodium hypochlorite addition must be carefully controlled.
-
Mixing: Ensure vigorous and efficient mixing to maintain homogeneity and prevent localized high concentrations of reactants.
-
Work-up: The separation of this compound from the excess 1,3-diaminopropane is a significant challenge at scale. The described salting-out and precipitation method needs to be carefully optimized and validated for large-scale operation.
-
Safety: Sodium hypochlorite is corrosive and a strong oxidizing agent. 1,3-Diaminopropane is corrosive and flammable. Handle both with appropriate engineering controls and PPE.
Protocol 2: Classical Condensation for the Synthesis of a this compound-3,5-dione Derivative
This is a generalized procedure for the synthesis of this compound-3,5-diones.
Reaction: R¹-NH-NH-R² + CH₂(COOEt)₂ → this compound-3,5-dione derivative
Lab-Scale (Example):
-
Materials:
-
Substituted hydrazine (e.g., Phenylhydrazine)
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
Add the substituted hydrazine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.
-
-
Results:
-
Yields for this method typically range from 40-80%.
-
Scale-Up Considerations:
-
Sodium Ethoxide Handling: The in-situ preparation of sodium ethoxide from sodium metal and ethanol is highly exothermic and generates flammable hydrogen gas. On a large scale, it is often safer to use commercially available sodium ethoxide solution.
-
Refluxing: Maintaining a controlled reflux on a large scale requires a properly sized reactor and condenser.
-
Product Isolation: Recrystallization on a large scale requires careful control of the cooling rate to ensure consistent crystal size and purity. Filtration and drying equipment must be appropriately sized for the batch.
-
Solvent Handling: Large volumes of ethanol are flammable. All equipment should be properly grounded, and the process should be carried out in a well-ventilated area with appropriate fire suppression systems.
Visualizations
Caption: A generalized experimental workflow for this compound synthesis and purification.
References
Technical Support Center: Overcoming Precipitation of Pyrazolidine Derivatives In Vitro
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of pyrazolidine derivative precipitation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives precipitating in my aqueous assay buffer or cell culture medium?
A1: this compound derivatives, particularly those developed as therapeutic agents, are often lipophilic (hydrophobic) to enhance membrane permeability and biological activity.[1] This inherent hydrophobicity leads to low solubility in aqueous solutions like buffers and cell culture media.[1][2] Precipitation commonly occurs when a concentrated stock solution, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous experimental medium.[1][2] This solvent shift dramatically reduces the compound's solubility, causing it to fall out of solution.
Q2: How can low solubility and precipitation of my this compound derivative affect my experimental results?
A2: Compound precipitation can significantly compromise the accuracy and reliability of in vitro assays.[1][3] The key issues include:
-
Underestimated Potency: The actual concentration of the compound in solution and available to the target is lower than the nominal concentration, making the compound appear less active.[1][3]
-
Inaccurate Structure-Activity Relationships (SAR): Variable and unreliable data due to precipitation can obscure the true relationship between a compound's structure and its biological activity.[1]
-
Reduced High-Throughput Screening (HTS) Hit Rates: Poorly soluble compounds may not reach a high enough effective concentration to elicit a response, leading to false negatives.[1][3]
-
Discrepancies Between Assays: A compound might appear potent in a biochemical assay but show weak or no activity in a cell-based assay, which can be due to precipitation in the more complex cell culture medium.[1]
Q3: What is the recommended solvent for preparing stock solutions of this compound derivatives?
A3: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro studies.[1][2] It's crucial to prepare a concentrated stock to minimize the final volume of DMSO in the assay, as high concentrations of DMSO can be toxic to cells.[2]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[2][4] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.[1]
Q5: Can adjusting the pH of my buffer help to prevent precipitation?
A5: Yes, for ionizable this compound derivatives, adjusting the pH of the solution can significantly impact solubility.[5] For compounds with basic functional groups (like amines), lowering the pH can lead to protonation, increasing their water solubility.[6][7] Conversely, for acidic compounds, increasing the pH can enhance solubility. It is important to ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[4][6]
Troubleshooting Guide
If you are experiencing precipitation of your this compound derivative, follow this step-by-step troubleshooting guide.
Problem 1: Precipitate forms immediately upon adding the stock solution to the aqueous medium.
This is a clear indication that the compound's solubility limit has been exceeded.
| Potential Cause | Recommended Solution(s) |
| High Final Concentration | Decrease the final concentration of the this compound derivative in your experiment if the design allows.[2] |
| Improper Mixing Technique | Add the stock solution drop-wise to the pre-warmed (37°C) aqueous medium while vortexing or swirling to facilitate rapid dispersion.[2][4] Avoid adding the stock solution directly to a static volume of medium. |
| Low Temperature of Medium | Always use pre-warmed (37°C) media when adding the compound to prevent temperature shock-induced precipitation.[4] |
| Inappropriate Solvent Concentration | Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but be mindful of potential solvent toxicity to cells (ideally ≤ 0.1% DMSO).[1][4] |
Problem 2: The medium becomes cloudy or hazy over time.
This may indicate the formation of a fine, colloidal suspension or that the compound is slowly precipitating out of solution.
| Potential Cause | Recommended Solution(s) |
| Kinetic Solubility Issues | The compound may be kinetically soluble initially but thermodynamically driven to precipitate over time. Perform a time-course experiment to assess the compound's stability in the assay medium.[6] |
| Interaction with Media Components | Components in complex media, such as serum proteins, can sometimes interact with compounds and cause precipitation. Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line.[4] |
| Improper Storage of Diluted Solutions | Avoid storing diluted aqueous solutions of the compound, as precipitation can occur over time. Prepare fresh dilutions for each experiment.[2] |
Advanced Solubilization Strategies
If the troubleshooting steps above are insufficient, consider these more advanced formulation strategies.
| Strategy | Principle | Considerations |
| Co-solvents | Using a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) in addition to DMSO can increase the solvating power of the system.[5][8] | The type and concentration of co-solvent must be tested for compatibility with the assay and for potential toxicity.[9] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, forming inclusion complexes and increasing their aqueous solubility.[10][11][12][13] 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) is a common choice due to its improved water solubility and low toxicity.[10] | The stoichiometry of the drug-cyclodextrin complex may need to be optimized. |
| Surfactants | Surfactants can increase solubility through micellar solubilization, where the hydrophobic compound is encapsulated within micelles.[14][15] Non-ionic surfactants like Tween 80 and Cremophor EL are often used.[14][16] | Surfactants can interfere with biological assays and may be toxic to cells at higher concentrations.[14][16] The concentration should be kept below the critical micelle concentration (CMC) if possible to minimize these effects.[16] |
Experimental Protocols
Protocol 1: Determining Apparent Solubility in Cell Culture Medium
This protocol helps determine the maximum concentration of your this compound derivative that can be dissolved in your specific cell culture medium.
Materials:
-
High-concentration stock solution of the this compound derivative (e.g., 10 mM in 100% DMSO).
-
Your specific cell culture medium, pre-warmed to 37°C.
-
Sterile microcentrifuge tubes.
Procedure:
-
Prepare a series of dilutions of the stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
To do this, add the required volume of the stock solution to pre-warmed (37°C) cell culture medium in microcentrifuge tubes.
-
Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid mixing.[4]
-
Incubate the tubes at 37°C for 1-2 hours to mimic the conditions of a cell culture experiment.[4]
-
Visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation.[4]
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures or amorphous precipitates.[4]
-
The highest concentration that remains clear is the apparent solubility of your this compound derivative in your specific cell culture medium under these conditions.[4]
Protocol 2: Preparing a Working Solution Using a Co-solvent
Objective: To prepare a clear working solution of a this compound derivative for an in vitro assay.
Materials:
-
Poorly soluble this compound derivative.
-
Primary organic solvent (e.g., DMSO).
-
A selection of potential co-solvents (e.g., ethanol, isopropanol, polyethylene glycol).
-
Aqueous assay buffer.
Procedure:
-
Prepare a high-concentration stock solution of the this compound derivative in the primary solvent (e.g., 100 mM in DMSO).
-
In a separate tube, prepare a mixture of the primary solvent and a co-solvent. The ratio will need to be empirically determined but a good starting point is a 1:1 ratio.
-
Dilute the high-concentration stock solution into the solvent/co-solvent mixture to an intermediate concentration.
-
Add this intermediate dilution drop-wise to the pre-warmed aqueous assay buffer while vortexing to reach the final desired concentration.
-
Ensure the final concentration of all organic solvents is compatible with your assay system.
Visualizing Workflows and Concepts
Below are diagrams to illustrate key troubleshooting and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. humapub.com [humapub.com]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Pyrazolidines
Welcome to the Technical Support Center for the analytical purity assessment of pyrazolidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodologies and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of pyrazolidine compounds?
A1: The primary methods for assessing the purity of this compound compounds are chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is widely used for quantitative analysis and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for structural confirmation and can be used for quantitative purity assessment (qNMR).
Q2: What are the common impurities encountered in the synthesis of pyrazolidines?
A2: Impurities in this compound synthesis can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials such as hydrazine derivatives and malonic acid derivatives, byproducts from incomplete cyclization, and regioisomers if unsymmetrical precursors are used.[1] Oxidation of the this compound ring or decomposition of the hydrazine starting material can also lead to colored impurities.[1]
Q3: How can I identify unknown impurities in my this compound sample?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for the identification of unknown impurities. LC-MS or GC-MS can provide the molecular weight and fragmentation pattern of the impurity.[1] Isolation of the impurity by preparative HPLC or column chromatography, followed by structural elucidation using NMR spectroscopy, is often necessary for unambiguous identification.
Q4: What is a forced degradation study and why is it important for this compound analysis?
A4: A forced degradation study involves subjecting the this compound compound to stress conditions that are more severe than accelerated stability testing, such as heat, light, humidity, acid and base hydrolysis, and oxidation.[2] This helps to identify potential degradation products and establish the degradation pathways of the molecule.[3] The results are crucial for developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[3]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with residual silanols on the column packing, especially with basic this compound compounds.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped column.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).- Lower the mobile phase pH to suppress silanol ionization (pH 2-3 for basic compounds).[4][5]- Reduce sample concentration or injection volume.[4]- Ensure the mobile phase pH is at least 2 units away from the pKa of the this compound.[1] |
| Broad Peaks | - Low mobile phase elution strength.- Large dead volume in the HPLC system.- Column contamination or degradation. | - Increase the percentage of the organic modifier in the mobile phase.- Use shorter, narrower internal diameter tubing.- Flush the column with a strong solvent or replace it if necessary.[4] |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections.- Sample carryover in the injector. | - Use high-purity HPLC-grade solvents.- Flush the column and injector with a strong solvent between runs.- Incorporate a needle wash step in the injection sequence. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Leaks in the pump or fittings. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check for and tighten any loose fittings.[6] |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Poor Sensitivity | - this compound compound is not volatile or is thermally labile.- Inlet temperature is too low or too high.- Improper derivatization (if required). | - Consider using Pyrolysis-GC-MS for non-volatile compounds.- Optimize the inlet temperature.- Ensure derivatization reaction has gone to completion. |
| Peak Tailing | - Active sites in the inlet liner or column.- Column contamination. | - Use a deactivated inlet liner.- Bake the column at the maximum recommended temperature.- Trim the first few centimeters of the column. |
| Irreproducible Results | - Inconsistent injection volume.- Leaks in the GC system.- Sample degradation in the inlet. | - Use an autosampler for precise injections.- Perform a leak check of the system.- Use a lower inlet temperature or a faster injection speed. |
NMR Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Signals | - Presence of paramagnetic impurities.- Chemical exchange of protons (e.g., N-H).- Poor shimming of the magnetic field. | - Purify the sample to remove metal ions.- For N-H protons, consider running the spectrum in a different solvent or at a different temperature.- Re-shim the instrument. |
| Incorrect Integrals for Purity Determination | - Incomplete relaxation of nuclei.- Overlapping signals from impurities.- Poor baseline correction. | - Increase the relaxation delay (d1) in the acquisition parameters.- Use 2D NMR techniques (e.g., COSY, HSQC) to identify and resolve overlapping signals.- Carefully perform baseline correction before integration. |
| Presence of Unexpected Signals | - Residual solvent.- Impurities from synthesis or degradation.- Contamination of the NMR tube. | - Identify common solvent peaks.- Compare the spectrum to that of a pure reference standard.- Use a clean, new NMR tube. |
Data Presentation
Table 1: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | Acetonitrile/Methanol and water/buffer mixture[2] |
| Example Mobile Phase | 0.1% Trifluoroacetic acid in water and Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 206 nm or as determined by UV scan of the analyte |
| Column Temperature | 25 °C |
| Injection Volume | 5-20 µL |
Table 2: Method Validation Parameters for a this compound HPLC Method
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Note: These are general guidelines and may vary depending on the specific application and regulatory requirements.
Table 3: Characteristic NMR Chemical Shifts for a this compound-3,5-dione Core
| Nucleus | Typical Chemical Shift (ppm) | Notes |
| ¹H NMR (C4-H₂) | ~3.5 - 4.5 | Methylene protons on the this compound ring. |
| ¹³C NMR (C=O) | ~165 - 175 | Carbonyl carbons at positions 3 and 5.[5] |
| ¹³C NMR (C4) | ~40 - 50 | Methylene carbon at position 4. |
Note: Chemical shifts are highly dependent on the solvent and the substituents on the this compound ring.
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
-
Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B) in a ratio of 20:80 (v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask to obtain a stock solution. Prepare working standards by serial dilution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions: Set up the HPLC system with a C18 column and the prepared mobile phase at a flow rate of 1.0 mL/min. Set the column temperature to 25 °C and the UV detection wavelength to an appropriate value (e.g., 206 nm).
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard. Impurities can be quantified based on their peak areas relative to the main peak.
Protocol 2: Identification of Impurities by GC-MS
-
Sample Preparation: Prepare a dilute solution of the crude this compound product in a volatile organic solvent like dichloromethane or methanol.
-
GC-MS Conditions:
-
Injector: Split/splitless inlet at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to elute all components.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Interpretation: Analyze the mass spectrum of each eluting peak. The molecular ion peak will give the molecular weight of the component, and the fragmentation pattern can be used to deduce its structure. Compare the obtained spectra with a mass spectral library for tentative identification.
Protocol 3: Purity and Structural Confirmation by NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard for quantitative NMR (qNMR).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration for quantitative analysis.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon signals.
-
2D NMR (if necessary): If the structure is unknown or complex, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations.
-
Data Analysis:
-
Structural Confirmation: Assign all proton and carbon signals to the expected structure of the this compound.
-
Purity Assessment: Integrate the signals of the this compound and any visible impurities. The purity can be calculated by comparing the integral of the analyte to the sum of all integrals. For qNMR, calculate the purity relative to the known amount of the internal standard.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and purity assessment of pyrazolidines.
Caption: A logical troubleshooting workflow for addressing common HPLC issues.
References
Technical Support Center: Optimizing Catalysts for Enantioselective Pyrazolidine Synthesis
Welcome to the technical support center for the enantioselective synthesis of pyrazolidines. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst optimization and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting points for catalyst selection in enantioselective pyrazolidine synthesis?
A1: The choice of catalyst is highly dependent on the specific reaction, but several classes of catalysts have proven effective. Gold(I) complexes, particularly with chiral biarylphosphine ligands, are useful for the hydroamination of allenes with hydrazines.[1][2] Organocatalysts, such as chiral amines, are effective in metal-free cascade reactions involving α,β-unsaturated aldehydes and hydrazine derivatives.[3][4] Additionally, palladium, nickel, and iridium-based catalysts have been employed in various cycloaddition and substitution reactions to generate this compound structures.[5][6][7]
Q2: My reaction is showing low enantioselectivity. What are the first parameters I should investigate?
A2: Low enantioselectivity is a frequent challenge. Key parameters to investigate include:
-
Ligand Modification: The chiral ligand is paramount for stereocontrol. A brief examination of different chiral ligands can often lead to significant improvements in enantiomeric excess (ee). For instance, in a gold(I)-catalyzed reaction, switching to a DTBM-Segphos ligand resulted in a this compound product with 97% ee.[1][2]
-
Protecting Groups: The steric and electronic properties of protecting groups on the hydrazine nucleophile can dramatically influence enantioselectivity. In some cases, adding a second protecting group or using sterically differentiating groups can improve the ee.[1][2]
-
Solvent and Temperature: The reaction medium and temperature play a crucial role. For example, decreasing the reaction temperature to 4°C in a chiral amine-catalyzed reaction increased the yield and ee to over 99%.[4]
Q3: I am observing low or no product yield. What are the likely causes and how can I troubleshoot this?
A3: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Integrity: Verify the purity and stability of your starting materials, especially hydrazine derivatives which can degrade.
-
Catalyst Activity: Ensure your catalyst is active, as some are sensitive to air and moisture.
-
Reaction Conditions: Re-evaluate your reaction setup, including temperature, concentration, and stirring. In some cases, gentle heating in a polar, non-coordinating solvent like nitromethane can improve yields, particularly with sterically demanding substrates.[1][2]
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or NMR to determine if the reaction has gone to completion. If not, extending the reaction time may be necessary.[8]
Q4: How do I choose the appropriate protecting groups for my hydrazine substrate?
A4: The choice of protecting groups is critical for both reactivity and enantioselectivity. Mono-Boc protected hydrazines have been used, but in some gold(I)-catalyzed systems, this resulted in modest yield and low enantioselectivity.[1][2] Adding a second protecting group, or using a combination of groups with different steric properties (e.g., Boc and mesitylenesulfonyl), has been shown to significantly improve both yield and enantiomeric excess.[1] In metal-free cascade reactions, di-1,2-N-tert-butoxycarbonyl (Boc)-protected hydrazine was found to be essential for achieving high 1,4-selectivity.[4]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity
When obtaining a mixture of diastereomers, consider the following optimization strategies:
-
Catalyst System: The choice of both the metal precursor and the chiral ligand can influence diastereoselectivity.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can impact the organization of the transition state. A screen of different solvents is often beneficial.
Issue 2: Formation of Side Products
The presence of significant side products, such as hydrazones from 1,2-addition in reactions with α,β-unsaturated aldehydes, can be problematic.[4]
-
Substrate Modification: As demonstrated in some cascade reactions, the use of a di-1,2-N-protected hydrazine derivative was crucial to favor the desired 1,4-addition pathway over the competing 1,2-addition that leads to hydrazone formation.[4]
-
Catalyst Choice: The catalyst itself can dictate the chemoselectivity of a reaction. Ensure the chosen catalyst is known to promote the desired reaction pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to aid in catalyst and condition selection.
Table 1: Effect of Ligand and Protecting Groups on Gold(I)-Catalyzed this compound Synthesis
| Entry | Catalyst Ligand | Hydrazine Protecting Groups | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (R)-xylyl-BINAP | mono-Boc | Nitromethane | 50 | Modest | Low | [1][2] |
| 2 | (R)-xylyl-BINAP | di-Boc | Nitromethane | 50 | Improved | Improved | [1][2] |
| 3 | (R)-xylyl-BINAP | Boc, Mesitylenesulfonyl | Nitromethane | 50 | - | 80 | [1][2] |
| 4 | DTBM-Segphos | Boc, Mesitylenesulfonyl | Nitromethane | 50 | - | 97 | [1][2] |
Table 2: Influence of Reaction Conditions on a Chiral Amine-Catalyzed Cascade Reaction
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Prolinol derivative | Toluene | Room Temp | 54 | 98 | [4] |
| 2 | Prolinol derivative | Toluene | 4 | 64 | >99 | [4] |
Experimental Protocols
General Procedure for Gold(I)-Catalyzed Enantioselective Hydroamination of Allenes with Hydrazines
This protocol is a generalized procedure based on the work by Toste and coworkers.[1][2]
-
Catalyst Preparation: In a glovebox, a solution of the gold(I) precursor (e.g., (L)AuCl where L is a chiral biarylphosphine ligand) and a silver salt (e.g., AgOTf) in an appropriate solvent (e.g., nitromethane) are stirred for a designated time. The resulting mixture is then filtered to remove the silver chloride precipitate.
-
Reaction Setup: To the filtered catalyst solution, the allene substrate and the appropriately protected hydrazine derivative are added.
-
Reaction Conditions: The reaction mixture is stirred at the optimized temperature (e.g., 50 °C) for the required time (e.g., 18 hours).
-
Workup and Purification: Upon completion, the reaction is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Analysis: The yield of the isolated product is determined, and the enantiomeric excess is measured by chiral HPLC or SFC analysis.
General Procedure for Organocatalytic Asymmetric Synthesis of 3-Hydroxythis compound Derivatives
This protocol is a generalized procedure based on the work by Córdova and coworkers.[4]
-
Reaction Setup: To a stirred solution of the α,β-unsaturated aldehyde (1.0 equivalent) and the chiral amine catalyst (e.g., 20 mol%) in a suitable solvent (e.g., toluene), the di-1,2-N-protected hydrazine (e.g., 1.2 equivalents) is added at the optimized temperature (e.g., 4 °C).
-
Reaction Monitoring: The reaction is vigorously stirred at this temperature, and its progress is monitored by TLC or NMR analysis.
-
Purification: Once the reaction is complete, the crude reaction mixture is directly purified by silica gel chromatography to afford the corresponding 3-hydroxythis compound derivative.
-
Analysis: The yield of the purified product is calculated, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualized Workflows and Pathways
Caption: Generalized experimental workflow for this compound synthesis.
References
- 1. Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Catalytic Asymmetric Synthesis of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient enantioselective synthesis of pyrazolines and isoxazolines enabled by an iridium-catalyzed intramolecular allylic substitution reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of Pyrazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various pyrazolidine derivatives across key therapeutic areas, supported by experimental data from in vitro and in vivo studies. The information is intended to aid researchers and drug development professionals in evaluating and selecting promising compounds for further investigation.
This compound-3,5-dione derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3] The versatile therapeutic potential of this scaffold has led to the development of numerous derivatives, with notable examples including the non-steroidal anti-inflammatory drugs (NSAIDs) Phenylbutazone and Sulfinpyrazone.[2] This guide focuses on a comparative analysis of these and other this compound derivatives to highlight their relative potency and potential for further development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative efficacy data for various this compound derivatives in key therapeutic areas.
Table 1: Comparative Anti-inflammatory Efficacy of this compound Derivatives
| Compound/Derivative | In Vitro COX-2 Inhibition (IC50 in µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) | Reference Compound |
| Pyrazolo[3,4-d]pyrimidinone Derivative 5k | 0.266 | 78.3% | Celecoxib (IC50 = 0.293 µM), Indomethacin |
| Pyrazolo[3,4-d]pyrimidinone Derivative 5j | Not specified | 75.1% | Celecoxib, Indomethacin |
| Pyrazoline Derivative 6i | Not specified | 42.41% after 5h | Not specified |
| Aryl Pyrazole Derivative 6a | Not specified | 74.54% | Diclofenac Sodium |
| Aryl Pyrazole Derivative 7a | Not specified | 74.54% | Diclofenac Sodium |
| Aryl Pyrazole Derivative 5b | Not specified | 74.54% | Diclofenac Sodium |
| Aryl Pyrazole Derivative 7b | Not specified | 74.54% | Diclofenac Sodium |
Table 2: Comparative Anticancer Efficacy of this compound Derivatives (IC50 in µM)
| Compound/Derivative | HCT116 (Colon Cancer) | HepG2 (Liver Cancer) | MCF7 (Breast Cancer) | A549 (Lung Cancer) | Reference Compound |
| Pyrazolo[3,4-d]pyrimidinone 4a | 3.38 | 2.57 | Not specified | Not specified | Roscovitine (IC50 = 12.24 µM for HCT116, 13.82 µM for HepG2) |
| Pyrazolo[3,4-d]pyrimidinone 4b | Not specified | Not specified | Not specified | Not specified | Roscovitine |
| Pyrazolo[1,5-a]pyrimidine Derivative | Not specified | 76.3 | 65.6 | Not specified | Doxorubicin |
| Indolo–pyrazole conjugate 6c | 9.02 | Not specified | Not specified | 22.46 | Not specified |
| Pyrazolo[3,4-d]pyrimidine 7 | Not specified | Not specified | Not specified | 17.50 | Not specified |
Table 3: Comparative Antimicrobial Efficacy of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. faecalis | P. aeruginosa | B. subtilis | C. albicans | Reference Compound |
| Pyrazoline Derivative 22 | >512 | 32 | 64 | 64 | >512 | Ampicillin, Ofloxacin, Fluconazole |
| Pyrazoline Derivative 24 | 64 | 32 | >512 | >512 | >512 | Ampicillin, Ofloxacin, Fluconazole |
| Pyrazoline Derivative 5 | 64 | >512 | >512 | >512 | 64 | Ampicillin, Ofloxacin, Fluconazole |
| Pyrazoline Derivative 19 | 64 | >512 | 64 | >512 | >512 | Ampicillin, Ofloxacin, Fluconazole |
| Pyrazoline Derivative 26 | >512 | >512 | >512 | 64 | >512 | Ampicillin, Ofloxacin, Fluconazole |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
COX Assay Buffer
-
COX Probe
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes with the provided assay buffer to the desired concentration. Keep the enzyme solutions on ice.
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Compound Preparation: Dissolve the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of test concentrations.
-
Assay Protocol: a. To the wells of a 96-well plate, add the reaction mixture. b. Add the test compound dilutions or the reference inhibitor to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control. c. Add the COX-1 or COX-2 enzyme solution to all wells except the no-enzyme control. d. Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells. f. Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes.
-
Data Analysis: a. Calculate the rate of reaction for each well from the linear portion of the kinetic curve. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[4][5]
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[6]
Animals:
-
Wistar rats or Swiss albino mice of either sex, weighing between 150-200g.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin or Diclofenac Sodium)
-
Pletysmometer or digital calipers
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): a control group, a reference drug group, and test groups for different doses of the compound.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume. b. Calculate the percentage inhibition of paw edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[7][8]
Visualizations: Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: Inflammatory signaling pathways potentially modulated by this compound derivatives.
Caption: A typical experimental workflow for in vivo anti-inflammatory screening.
References
- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted this compound-3, 5-Dione [jscimedcentral.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolidine Derivatives Versus Other Anti-inflammatory Drugs for Researchers and Drug Development Professionals
An objective comparison of the performance of pyrazolidine derivatives against other classes of anti-inflammatory agents, supported by experimental data, to inform research and drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape for inflammatory conditions is diverse, encompassing a range of drug classes with distinct mechanisms of action. This guide provides a detailed comparison of this compound derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), with other major anti-inflammatory drug categories: traditional NSAIDs, corticosteroids, and biologics. By presenting quantitative experimental data, detailed methodologies, and visual representations of key pathways, this guide aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their work.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for this compound derivatives, such as phenylbutazone and kebuzone, is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By blocking both isoforms, this compound derivatives effectively reduce inflammation but also carry the risk of side effects associated with COX-1 inhibition, particularly gastrointestinal issues.[6][7][8]
In contrast, other anti-inflammatory drug classes operate through different mechanisms:
-
Other NSAIDs: This broad category includes non-selective COX inhibitors (e.g., ibuprofen, naproxen, diclofenac) and selective COX-2 inhibitors (e.g., celecoxib). Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[9]
-
Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents act by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates gene expression, leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. A key mechanism is the inhibition of the NF-κB signaling pathway.[10][11]
-
Biologics (e.g., Infliximab, Etanercept): These are typically monoclonal antibodies or fusion proteins that target specific components of the inflammatory cascade. For instance, TNF-α inhibitors like infliximab and etanercept bind to and neutralize tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine.[2][12][13]
Key Inflammatory Signaling Pathways
Understanding the signaling pathways modulated by these drugs is crucial for appreciating their therapeutic and adverse effects.
Prostaglandin Synthesis Pathway
This pathway is the primary target of NSAIDs, including this compound derivatives. The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandins.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[12][14][15] Corticosteroids and, to some extent, other anti-inflammatory agents can modulate this pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data comparing the performance of this compound derivatives with other anti-inflammatory drugs.
Table 1: In Vitro COX Inhibition
This table presents the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2, and the COX-2 selectivity index for various NSAIDs. A higher selectivity index indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Phenylbutazone | 10.1 | 2.4 | 4.2 |
| Diclofenac | 0.09 | 0.05 | 1.8 |
| Ibuprofen | 4.4 | 14.9 | 0.3 |
| Naproxen | 1.2 | 2.2 | 0.5 |
| Celecoxib | 15 | 0.04 | 375 |
Data compiled from various in vitro human whole blood assays. Actual values may vary depending on the specific assay conditions.[7][16][17][18]
Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)
This table shows the percentage inhibition of paw edema in a rat model of acute inflammation.
| Drug | Dose (mg/kg) | % Inhibition of Paw Edema |
| Phenylbutazone | 100 | ~60-70% |
| Diclofenac | 5 | ~50-60% |
| Dexamethasone | 0.25 | ~50-60% |
Data are representative values from preclinical studies. The specific experimental conditions can influence the results.[19][20]
Table 3: Gastrointestinal Safety Profile (Relative Risk of Upper GI Complications)
This table presents the relative risk (RR) of upper gastrointestinal complications associated with various NSAIDs compared to non-users.
| Drug | Relative Risk (RR) of Upper GI Complications |
| Ibuprofen | 1.84 |
| Diclofenac | 3.34 |
| Naproxen | 4.10 |
| Phenylbutazone | (Data suggests higher risk than newer NSAIDs)[1][12] |
| Celecoxib | 1.45 |
Data from a meta-analysis of observational studies. A higher RR indicates a greater risk.[21]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro COX-1/COX-2 Inhibition Assay (Whole Blood Assay)
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (Thromboxane B2 production):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Blood is allowed to clot for 60 minutes at 37°C to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.
-
Serum is separated by centrifugation.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured by a specific enzyme immunoassay (EIA) or ELISA.
-
-
COX-2 Assay (Prostaglandin E2 production):
-
Aliquots of whole blood are pre-incubated with aspirin (to inactivate constitutive COX-1) for 2 hours at 37°C.
-
Various concentrations of the test compound or vehicle are added, followed by stimulation with lipopolysaccharide (LPS; 10 µg/mL) to induce COX-2 expression and activity.
-
The blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels are measured by a specific EIA or ELISA.
-
-
Data Analysis: The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each drug concentration relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rodent model.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice of a specific weight range are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: Animals are divided into groups: control (vehicle), standard drug (e.g., diclofenac, dexamethasone), and test compound groups (various doses). The drugs are administered orally or intraperitoneally 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the left hind paw of each animal.
-
Paw Volume Measurement: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage increase in paw volume (edema) is calculated for each time point relative to the baseline volume. The percentage inhibition of edema by the drug-treated groups is calculated relative to the control group.
In Vitro LPS-Induced Cytokine Release Assay
Objective: To assess the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.
Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Cell Plating: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Drug Treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific ELISA kits.
-
Data Analysis: The percentage inhibition of cytokine release by the test compound is calculated relative to the LPS-stimulated vehicle control. IC50 values can be determined.
Conclusion
This compound derivatives are potent, non-selective COX inhibitors with established anti-inflammatory efficacy. However, their use is associated with a less favorable gastrointestinal safety profile compared to selective COX-2 inhibitors. Corticosteroids offer broad and potent anti-inflammatory effects through the modulation of gene expression, particularly by inhibiting the NF-κB pathway, but their long-term use is limited by significant side effects. Biologics provide a targeted approach with high efficacy, especially in autoimmune-mediated inflammatory diseases, by neutralizing specific inflammatory mediators like TNF-α.
The choice of an anti-inflammatory agent in a research or drug development context depends on the specific application. For broad, potent, and cost-effective anti-inflammatory activity in preclinical models, this compound derivatives can be useful. However, for developing therapeutics with an improved safety profile, selective COX-2 inhibitors or targeted biologics may be more appropriate. This guide provides a foundational framework for comparing these drug classes, and the detailed experimental protocols should facilitate further head-to-head comparisons to elucidate the relative strengths and weaknesses of each approach.
Disclaimer: This guide is intended for research and informational purposes only and does not constitute medical advice. The experimental data presented are representative and may vary based on specific experimental conditions.
References
- 1. A review of upper-gastrointestinal effects of the newer nonsteroidal antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative studies on gastrointestinal damage induced by non-steroidal anti-inflammatory drugs in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal Anti-Inflammatory Drugs and Risk of Gastrointestinal Bleeding: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of various anti-inflammatory drugs on type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Etanercept Promotes Bone Formation via Suppression of Dickkopf-1 Expression in Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endoscopic study of gastro-intestinal injury with non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diclofenac vs Phenylbutazone Comparison - Drugs.com [drugs.com]
- 14. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. madbarn.com [madbarn.com]
- 16. Interleukin-1beta and tumor necrosis factor-alpha produce distinct, time-dependent patterns of acute arthritis in the rat knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Review: Local Tumor Necrosis Factor-α Inhibition in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. Gastrointestinal Perforations Associated With JAK Inhibitors: A Disproportionality Analysis of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Individual NSAIDs and Upper Gastrointestinal Complications: A Systematic Review and Meta-Analysis of Observational Studies (the SOS Project) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the structure-activity relationship (SAR) of this compound analogs is crucial for the rational design and development of new therapeutic agents. This guide provides a comparative overview of the SAR of this compound derivatives in anticancer, anti-inflammatory, and antimicrobial applications, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
This compound-3,5-dione derivatives have emerged as a promising class of anticancer agents, with some analogs exhibiting potent cytotoxicity against various cancer cell lines. The SAR for this class of compounds often revolves around the substitutions at the 1, 2, and 4 positions of the this compound ring.
A key determinant of anti-inflammatory activity in 3,5-pyrazolidinedione derivatives is the acidity of the hydrogen at the 4-position, which is enhanced by the two carbonyl groups.[1] Abolishing this acidity, for instance, through 4,4-dialkyl substitution, eliminates the anti-inflammatory effect.[1] Conversely, excessively increasing the acidity can diminish anti-inflammatory properties while enhancing others, like the uricosuric effect.[1]
The introduction of a single alkyl group at the 4-position, particularly an n-butyl group, tends to boost anti-inflammatory activity.[1] The nature and substitution of the phenyl groups at the 1 and 2-positions are also critical for both anti-inflammatory and analgesic effects.[1] For instance, a p-hydroxy group on one of the phenyl rings, as seen in oxyphenbutazone (a metabolite of phenylbutazone), provides therapeutically relevant anti-inflammatory action.[1]
Quantitative Data: Anticancer Activity of this compound Analogs
| Compound ID | R1 | R2 | R3 (at C4) | Target Cell Line | IC50 (µM) | Citation |
| 1a | Phenyl | H | H | HePG2 | 6.57 | [2] |
| 1b | Phenyl | H | H | HCT-116 | 9.54 | [2] |
| 1c | Phenyl | H | H | MCF-7 | 7.97 | [2] |
| 2a | 4-Chlorophenyl | H | H | HePG2 | > 50 | [2] |
| 3a | 4-Methoxyphenyl | H | H | MCF-7 | 5.8 | [3] |
| 3b | 4-Bromophenyl | H | H | MCF-7 | 5.8 | [3] |
Note: The above data is a representation from selected studies and is not exhaustive.
Key Signaling Pathway: CDK9 Inhibition
Several anticancer this compound analogs exert their effect through the inhibition of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis in cancer cells.
Caption: CDK9 inhibition by this compound analogs disrupts transcription elongation, leading to apoptosis.
Anti-inflammatory Activity
This compound derivatives, most notably Phenylbutazone, have a long history as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Quantitative Data: COX Inhibition by this compound Analogs
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Citation |
| 4a | Phenyl | Phenyl | 45.23 | 1.79 | 25.27 | [4] |
| 4b | 4-Methylphenyl | Phenyl | 62.81 | 2.15 | 29.21 | [4] |
| 4c | 4-Chlorophenyl | Phenyl | 55.47 | 1.98 | 28.01 | [4] |
| Celecoxib | - | - | 78.06 | 1.00 | 78.06 | [4] |
Note: The above data is a representation from selected studies and is not exhaustive.
Key Signaling Pathway: NF-κB Pathway in Inflammation
The NF-κB signaling pathway is a central regulator of inflammation.[5][6] Inhibition of this pathway can reduce the expression of pro-inflammatory genes. While direct inhibition of NF-κB by pyrazolidines is not their primary mechanism, the downstream effects of COX inhibition can modulate this pathway.
Caption: The canonical NF-κB signaling pathway leading to the transcription of pro-inflammatory genes.
Antimicrobial Activity
This compound and its derivatives have also been investigated for their antimicrobial properties. The SAR in this context is diverse and depends on the specific microbial target.
Quantitative Data: Antimicrobial Activity of this compound Analogs
| Compound ID | R1 | R2 | Target Organism | MIC (µg/mL) | Citation |
| 5a | Phenyl | H | E. coli | 0.25 | [7] |
| 5b | 4-Nitrophenyl | H | S. epidermidis | 0.25 | [7] |
| 6a | Phenyl | H | A. niger | 1.0 | [7] |
| 6b | Phenyl | H | M. audouinii | 0.5 | [7] |
| Ciprofloxacin | - | - | E. coli | 0.5 | [7] |
| Clotrimazole | - | - | A. niger | 2.0 | [7] |
Note: The above data is a representation from selected studies and is not exhaustive.
Experimental Workflow: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity. The microbroth dilution method is a standard procedure for determining the MIC.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the microbroth dilution method.
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of this compound analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
Objective: To evaluate the in vivo anti-inflammatory activity of this compound analogs.
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential.[9][10]
Procedure:
-
Administer the this compound analogs or a control vehicle to rats orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory effect of this compound analogs on COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.[4]
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound.
-
Add the COX-1 or COX-2 enzyme to the mixture and pre-incubate.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 595 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 value for each enzyme.
Microbroth Dilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound analogs against various microorganisms.
Principle: This method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[11][12]
Procedure:
-
Perform serial two-fold dilutions of the this compound analogs in a 96-well microtiter plate containing broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Pyrazolidine Scaffolds: A Comparative Guide to Their Therapeutic Targeting Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidine nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for therapeutic intervention in various diseases. This guide provides an objective comparison of the performance of this compound derivatives against established alternatives in key therapeutic areas: inflammation, neurodegenerative diseases, and cancer. The information is supported by experimental data, detailed protocols for validation assays, and visualizations of the underlying signaling pathways.
Data Presentation: A Quantitative Comparison
The therapeutic efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize their in vitro potency (IC50 values) in comparison to well-established drugs in each therapeutic category. A lower IC50 value indicates greater potency.
Anti-inflammatory Activity: COX Inhibition
This compound derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Their performance is often benchmarked against non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound Derivative 1 | 16.0 | 0.54 | 29.6 |
| This compound Derivative 2 | >100 | 8.9 | >11.2 |
| This compound Derivative 3 | 27.5 | 1.9 | 14.4 |
| Celecoxib (Reference) | 39.8 | 4.8 | 8.3 [1] |
Neuroprotective Activity: Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. This compound derivatives have been investigated as AChE inhibitors, with their efficacy compared to drugs like Donepezil.
| Compound/Drug | Acetylcholinesterase (AChE) IC50 (nM) |
| This compound Derivative A | 37.87 ± 0.96 |
| Donepezil (Reference) | 6.7 [2][3] |
| Tacrine (Reference) | 77 [2][3] |
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The potential of this compound derivatives in oncology is a burgeoning area of research. Their cytotoxic effects on various cancer cell lines are often compared to standard chemotherapeutic agents like Doxorubicin.
| Compound/Drug | Cell Line | IC50 (µM) |
| This compound Derivative X | PC3 (Prostate) | 5.195 |
| This compound Derivative Y | MCF7 (Breast) | 21.045 |
| This compound Derivative Z | HCT116 (Colon) | 13.575 |
| Doxorubicin (Reference) | PC3 (Prostate) | 8.065 [4] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.92 ± 0.09 [5] |
| Doxorubicin (Reference) | HCT-116 (Colon) | ~1.0 |
Experimental Protocols: Validating Therapeutic Potential
The validation of this compound derivatives as therapeutic targets relies on a battery of well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.
-
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the this compound derivative at various concentrations.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and a colorimetric substrate.
-
Read the absorbance at 590 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay quantifies the inhibition of AChE, an enzyme that degrades the neurotransmitter acetylcholine.
-
Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically at 412 nm.
-
Procedure:
-
In a 96-well plate, add phosphate buffer (pH 8.0), the test compound, and a solution of AChE.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding DTNB and acetylthiocholine iodide (ATCI).
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
-
3. PI3K/Akt Pathway Analysis (Western Blot)
This method assesses the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total and phosphorylated forms of a protein (e.g., Akt), the activation state of the pathway can be determined.
-
Procedure:
-
Treat cancer cells with the this compound derivative for a specified time.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated Akt.
-
Add a secondary antibody conjugated to an enzyme that allows for detection.
-
Visualize the protein bands and quantify the changes in phosphorylation.
-
4. Neuroprotection Assay against Amyloid-β Toxicity
This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[2][3]
-
Principle: The human neuroblastoma cell line SH-SY5Y is differentiated into a more neuron-like phenotype and then exposed to Aβ peptides. Cell viability is measured to determine the protective effect of the test compound.
-
Procedure:
-
Differentiate SH-SY5Y cells using retinoic acid.
-
Pre-treat the differentiated cells with the this compound derivative for 24 hours.
-
Expose the cells to a toxic concentration of Aβ (1-42) for another 24 hours.[2]
-
Assess cell viability using the MTT assay. A higher viability in the presence of the compound indicates a neuroprotective effect.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the acute anti-inflammatory activity of a compound.[6][7][8][9][10]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a drug is measured by its ability to reduce this swelling.
-
Procedure:
-
Administer the this compound derivative to rats via an appropriate route (e.g., oral gavage).
-
After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema compared to a control group that received only the vehicle.
-
2. Xenograft Tumor Model in Mice
This model is used to evaluate the in vivo anticancer efficacy of a compound.[11][12][13][14]
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.
-
Procedure:
-
Inject human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[15]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound derivative according to a predetermined schedule and route.
-
Measure the tumor volume with calipers regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of this compound as a therapeutic target.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Caption: Inhibition of acetylcholinesterase by this compound derivatives.
Caption: this compound derivatives targeting the PI3K/Akt signaling pathway.
Caption: General workflow for the validation of this compound derivatives.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. inotiv.com [inotiv.com]
- 10. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. benchchem.com [benchchem.com]
- 13. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. benchchem.com [benchchem.com]
Unraveling Stereochemistry's Role in Anticonvulsant Activity: A Comparative Guide to Pyrazolidine Isomers
For researchers and drug development professionals, this guide provides an objective comparison of the biological activities of pyrazolidine isomers, supported by experimental data. We delve into the nuanced differences in anticonvulsant effects between cis- and trans-isomers of a this compound-related scaffold, offering insights into the critical role of stereochemistry in drug efficacy.
This guide presents a comparative analysis of the anticonvulsant properties of cis- and trans-isomers of 5,5′-diphenylhydantoin Schiff bases, compounds structurally related to pyrazolidines. The data underscores the significant impact of spatial arrangement on biological function, a key consideration in modern drug design and development.
Data Presentation: Comparative Anticonvulsant Activity
The anticonvulsant effects of the cis- and trans-isomers of two 5,5′-diphenylhydantoin Schiff bases, SB1-Ph and SB4-Ph, were evaluated in established preclinical models. The results clearly demonstrate the superior potency of the cis-isomers in suppressing seizure activity.
| Compound | Isomer | Dose (mg/kg) | Anticonvulsant Activity (MES Test) |
| SB1-Ph | trans | 40 | Moderate suppression of seizure spread |
| cis | 10, 20, 40 | Superior to trans-isomer and phenytoin at all tested doses | |
| SB4-Ph | trans | 40 | Moderate suppression of seizure spread |
| cis | 40 | Complete suppression of electroshock-induced seizure spread | |
| Phenytoin | - | 40 | Standard anticonvulsant activity |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) are used for this test.
-
Apparatus: An electroconvulsometer capable of delivering a constant alternating current is used to induce seizures. Corneal electrodes soaked in saline are used for stimulus delivery.
-
Procedure:
-
Animals are divided into groups, including a vehicle control, a positive control (e.g., phenytoin), and groups for each test compound and dose.
-
The test compounds or vehicle are administered to the animals, typically via oral gavage or intraperitoneal injection.
-
At the time of expected peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through the corneal electrodes.
-
Animals are immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint, indicating that the compound has conferred protection.
-
-
Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated.
Kainate-Induced Status Epilepticus Model
This model is used to induce temporal lobe seizures and evaluate the neuroprotective effects of anticonvulsant compounds.
-
Animals: Male C57BL/6J mice are commonly used for this model.
-
Procedure:
-
Animals are administered a repeated low dose of kainate (e.g., 5 mg/kg, i.p.) at regular intervals (e.g., every 30 minutes) to induce status epilepticus (SE).
-
The severity of seizures is scored based on behavioral observations according to a modified Racine scale.
-
The test compounds or vehicle are administered prior to the induction of SE.
-
The primary endpoint is the attenuation of the severity of kainate-induced SE compared to the vehicle-treated control group.
-
-
Data Analysis: The seizure scores and the latency to the onset of severe seizures are recorded and compared between the different treatment groups.
Mandatory Visualization
The anticonvulsant activity of phenytoin and structurally related compounds is primarily attributed to their interaction with voltage-gated sodium channels in neurons. The following diagram illustrates this key signaling pathway.
Caption: Mechanism of action of this compound-related anticonvulsants.
Correlation of In Vitro and In Vivo Activity of Pyrazolidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of pyrazolidine compounds, a class of heterocyclic molecules with significant therapeutic potential. By presenting supporting experimental data, detailed methodologies, and clear visualizations of relevant biological pathways, this document aims to facilitate a deeper understanding of the correlation between laboratory assays and clinical outcomes for this promising compound class. This compound derivatives have garnered considerable attention in medicinal chemistry for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic effects.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy of different this compound and related pyrazole derivatives in both in vitro and in vivo settings.
Table 1: In Vitro Anti-inflammatory Activity of this compound-3,5-dione Derivatives
| Compound ID | Test Model | Concentration | % Inhibition of Denaturation | Standard Drug | % Inhibition of Standard |
| 3a-h (series) | Albumin Denaturation | Not Specified | 58.15 - 69.17 | Ibuprofen | 75.41 |
Data synthesized from a study on this compound-3,5-dione substituted benzimidazole derivatives.[1]
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazolo[3,4-d]pyrimidinone Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) |
| 5d | >100 | 0.58 | >172.41 |
| 5j | 57.31 | 0.42 | 136.45 |
| 5k | 25.48 | 0.26 | 98.00 |
| 5m | 6.40 | 0.31 | 20.65 |
| Celecoxib | 4.86 | 0.05 | 97.20 |
Data from a study on the in vitro COX inhibitory activity of novel pyrazolo[3,4-d]pyrimidinone derivatives.[2]
Table 3: In Vitro Anticancer Activity of this compound and Pyrazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) |
| 6c (indolo-pyrazole) | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | - |
| 2g (this compound derivative) | HepG2 (Liver Cancer) | 0.01 | Doxorubicin | - |
| 6 (aminopyrazolone) | MCF-7 (Breast Cancer) | - | - | - |
Compound 6c exhibited high cytotoxicity against melanoma cells.[3] Compound 2g showed potent activity against a liver cancer cell line.[4] Compound 6 was found to be a potent CDK9 inhibitor that arrested the cell cycle of MCF-7 at the G2/M phase.[5][6]
Table 4: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound (50 mg/kg) | Reduction in TNF-α Levels |
| 5j | Significant |
| 5m | Significant |
| 5k | Significant |
| 5d | Not Significant |
Serum TNF-α levels were significantly reduced by compounds 5j, 5m, and 5k in rats.[2]
Table 5: In Vivo Antidiabetic Activity of Pyrazole-Based Thiazolidinedione Derivatives
| Compound | Blood Glucose Level (mg/dL) | % PPAR-γ Transactivation |
| 5o | 140.1 ± 4.36 | 52.06 |
| 5n | 141.4 ± 6.15 | 51.30 |
| 5a | 150.7 ± 4.15 | 48.65 |
| Pioglitazone (Standard) | 135.2 ± 4.91 | 65.22 |
| Rosiglitazone (Standard) | 141.1 ± 5.88 | 85.30 |
Compounds 5o, 5n, and 5a showed significant blood glucose-lowering effects in a streptozotocin-induced diabetic rat model.[7]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often attributed to their interaction with specific biological targets and modulation of key signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
A crucial pathway in regulating inflammation is the MAPK signaling cascade.[8] It involves a series of protein kinases that respond to extracellular stimuli, leading to the production of pro-inflammatory cytokines. The three main MAPK families involved are ERK, JNK, and p38.
Caption: MAPK signaling cascade in inflammation.
Cyclooxygenase (COX) Inhibition
Many this compound-3,5-diones exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1] This mechanism is similar to that of many non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay assesses cell metabolic activity as a measure of cell viability.[1]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24-48 hours).[1]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization: A solubilizing agent like DMSO is added to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[1]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.[1]
Caption: Workflow of the MTT assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.[8]
-
Animal Acclimatization: Rats are acclimatized to laboratory conditions for at least one week.[8]
-
Grouping and Fasting: Animals are divided into groups and fasted overnight before the experiment.[8]
-
Drug Administration: The test compound, vehicle, or reference drug is administered, typically orally or intraperitoneally.[8]
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the rat's right hind paw.[8]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.[8]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[8]
Caption: Carrageenan-induced paw edema assay workflow.
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
This assay is used to assess the anti-inflammatory properties of substances by measuring the inhibition of heat-induced protein denaturation.
-
Reaction Mixture Preparation: A reaction mixture is prepared with the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.[1]
-
pH Adjustment: The pH of the reaction mixture is adjusted to 6.8.[1]
-
Incubation: Samples are incubated at room temperature for 20 minutes.[1]
-
Heat-Induced Denaturation: Denaturation is induced by heating the mixture in a water bath at 51°C for 20 minutes.[1]
-
Cooling and Absorbance Measurement: After cooling, the absorbance of the solution is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with a control.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating Selectivity: A Comparative Guide to Pyrazole-Based Kinase Inhibitors
For researchers and drug development professionals, understanding the cross-reactivity of kinase inhibitors is critical for developing safe and effective therapeutics. Off-target activity can lead to unforeseen side effects or polypharmacology, where an inhibitor's efficacy is due to its effect on multiple targets. The pyrazole chemical scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with the ATP-binding site of kinases.[1][2]
This guide provides a comparative analysis of the cross-reactivity of pyrazole-based kinase inhibitors. While the saturated pyrazolidine core is of interest, publicly available cross-reactivity data is more abundant for its aromatic counterpart, the pyrazole nucleus, and its fused derivatives like pyrazolopyrimidines. Therefore, this guide will use well-characterized pyrazole-based inhibitors as representative examples to illustrate the principles of selectivity and off-target profiling.
Cross-Reactivity Data of Representative Pyrazole-Based Inhibitors
The selectivity of a kinase inhibitor is paramount. A highly selective inhibitor targets a specific kinase, minimizing off-target effects, whereas a multi-targeted inhibitor can be advantageous in complex diseases like cancer where multiple signaling pathways are dysregulated. The following table summarizes the inhibitory activity of a representative 3-amino-1H-pyrazole-based kinase inhibitor against its primary targets and key off-targets, illustrating its selectivity profile. Modifications to the pyrazole scaffold can significantly alter this profile, enhancing selectivity for a desired target.[3][4]
| Target Kinase Family | Target Kinase | IC50 / K_d (nM) | Selectivity Notes |
| CDK (Primary Target) | CDK16 | 160[3] | High affinity for the primary target. |
| CDK2 | 4.6[3] | Significant off-target activity on a closely related kinase. | |
| CDK5 | 27.6[3] | Moderate off-target activity. | |
| JNK | JNK3 | 26.1[3] | Off-target activity on a different kinase family. |
| ALK | ALK | 2.9 | A different pyrazole-based inhibitor shows 10-fold selectivity for ALK over FAK.[4] |
| FAK | FAK | ~29 | A different pyrazole-based inhibitor shows 10-fold selectivity for ALK over FAK.[4] |
IC50/K_d values are collated from multiple pyrazole-based inhibitor studies to be representative of the scaffold.[3][4]
Experimental Protocols
Determining the cross-reactivity profile of an inhibitor involves screening it against a large panel of kinases. A common method is the in vitro kinase inhibition assay, which measures the inhibitor's ability to block the activity of a purified kinase enzyme.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase using an ADP-detecting luminescence assay, such as the ADP-Glo™ Kinase Assay.[2][5]
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, MgCl2, DTT).
- Kinase: Dilute the purified kinase enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
- Substrate/ATP Mixture: Prepare a mixture of the kinase-specific peptide substrate and ATP in kinase buffer. The ATP concentration is often set near its Michaelis constant (Km) for the specific kinase to ensure accurate potency measurement.[5]
- Inhibitor Dilutions: Perform serial dilutions of the pyrazole-based test inhibitor in DMSO to create a range of concentrations. Further dilute these into the kinase buffer.
2. Assay Procedure:
- Add a small volume (e.g., 1-5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate (e.g., 384-well plate).
- Add the diluted kinase enzyme to each well, except for "blank" control wells.
- Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
- Incubate the plate at room temperature (e.g., 25-30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]
3. Signal Detection:
- Stop the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Reagent). Incubate for approximately 40 minutes.
- Add a second reagent (e.g., Kinase Detection Reagent) to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for another 30 minutes.
- Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[5]
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]
Signaling Pathway Context
Many pyrazole-based inhibitors target kinases within critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[7][8] Understanding this context is vital for interpreting cross-reactivity data. For example, an inhibitor that hits multiple nodes in this pathway (e.g., both PI3K and mTOR) may offer a more comprehensive blockade than a highly selective agent.[7]
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
New Pyrazolidine Derivatives Exhibit Promising Dual Anti-Inflammatory and Anticancer Properties
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on new pyrazolidine derivatives that demonstrate significant potential as dual-acting anti-inflammatory and anticancer agents. This guide provides a detailed analysis of their performance against established drugs, supported by experimental data, to aid in the evaluation and progression of these novel compounds in preclinical and clinical studies.
The guide highlights the promising activity of newly synthesized this compound-based compounds, benchmarking them against the widely-used nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the established chemotherapy agent Doxorubicin. The data presented indicates that certain this compound derivatives exhibit potent inhibitory effects on both inflammatory pathways and cancer cell proliferation, suggesting a valuable therapeutic potential for complex diseases with inflammatory and oncogenic components.
Comparative Performance Data
The following tables summarize the in vitro biological activity of representative new this compound derivatives compared to standard drugs.
Table 1: In Vitro Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| New Pyrazole Derivative (Compound 5f) | 1.50 | 14.34 | 9.56 |
| New Pyrazole Derivative (Compound 6f) | 1.15 | 9.56 | 8.31 |
| Celecoxib (Reference Drug) | 2.16 | 5.42 | 2.51[1] |
Note: A higher selectivity index indicates a more favorable safety profile with potentially fewer gastrointestinal side effects.
Table 2: In Vitro Anticancer Activity (Cytotoxicity against Cancer Cell Lines)
| Compound | Cell Line | IC50 (µM) |
| New Pyrazolyl-thiazolidinone (Compound 16a) | MCF-7 (Breast Cancer) | 0.73 |
| A549 (Lung Cancer) | 1.64 | |
| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 3.1 |
| A549 (Lung Cancer) | 2.42[2] | |
| New 1,5-Diaryl Pyrazole (Compound T2) | A549 (Lung Cancer) | Active (Specific IC50 not provided in abstract)[3] |
| New 1,5-Diaryl Pyrazole (Compound T3) | A549 (Lung Cancer) | Active (Specific IC50 not provided in abstract)[3] |
| New 1,5-Diaryl Pyrazole (Compound T6) | HepG2 (Liver Cancer) | Active (Specific IC50 not provided in abstract)[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the test compounds to inhibit ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay. The assay measures the peroxidase component of the cyclooxygenase enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The concentration of the compound that causes 50% inhibition of the enzyme (IC50) is then calculated.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds against various human cancer cell lines (e.g., MCF-7, A549, HepG2) was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The absorbance is then measured spectrophotometrically, and the IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The in vivo anti-inflammatory activity is assessed using the carrageenan-induced paw edema model in rats. Animals are pre-treated with the test compound or a reference drug (e.g., Indomethacin) before the sub-plantar injection of a 1% carrageenan solution into the right hind paw. The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group. For instance, some new pyrazoline derivatives have shown a 42.41% inhibition in paw edema after 5 hours[4], while others have demonstrated up to 62.00% inhibition after 3 hours[5].
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Drug discovery and evaluation workflow.
Caption: In vivo anti-inflammatory assay workflow.
Caption: Pyrazole derivative inhibiting NF-κB.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Pyrazolidine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods suitable for the quantification of pyrazolidine. Due to a lack of extensive specific data for this compound, this guide draws upon established methodologies for structurally similar compounds, such as cyclic and heterocyclic amines, pyrazoline, and pyrrolizidine alkaloids. The performance data and experimental protocols presented here serve as a robust starting point for developing and validating a quantitative method for this compound. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for sensitive and selective quantification of such analytes in complex matrices.[1][2]
Comparison of Quantitative Performance Data
The selection of an analytical method for this compound quantification will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS based on data from analogous compounds.
| Performance Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Linearity (R²) | > 0.99[3] | > 0.99 | > 0.995[4] |
| Accuracy (% Recovery) | 90 - 110%[1] | 85 - 115% | 98 - 102% |
| Precision (% RSD) | < 10%[1] | < 15% | < 2.0%[4] |
| Limit of Detection (LOD) | < 0.01 - 5 ng/mL[1] | 0.1 - 10 ng/mL | ~10-100 ng/mL |
| Limit of Quantification (LOQ) | 0.01 - 10 ng/mL[1][3] | 0.5 - 20 ng/mL | ~50-200 ng/mL |
| Selectivity/Specificity | Excellent | Good to Excellent | Moderate to Good |
| Sample Preparation | Often simpler, direct injection possible.[1] | Often requires derivatization.[1] | Simpler than GC-MS |
| Typical Run Time | 3 - 15 minutes | 10 - 30 minutes | 5 - 15 minutes |
Experimental Workflow and Method Validation
A crucial aspect of any quantitative analysis is the rigorous validation of the chosen method to ensure reliable and reproducible results. The general workflow for analytical method validation is depicted in the diagram below.
Caption: General workflow for analytical method validation.
Experimental Protocols
Below are generalized experimental protocols for the quantification of this compound using LC-MS/MS and GC-MS. These should be optimized and validated for the specific analyte and matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective method, often preferred for the analysis of compounds in complex biological matrices.[5]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 1 mL of the sample (e.g., plasma, urine), add an appropriate internal standard.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[6]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 x 5 mL of water to remove interferences.[6]
-
Dry the cartridge under vacuum for 5-10 minutes.[6]
-
Elute the analyte with 2 x 5 mL of methanol.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in 1 mL of the mobile phase.[6]
2. Chromatographic Conditions
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol with 0.1% formic acid).[7]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[1]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 3 µL.[7]
3. Mass Spectrometric Conditions
-
MS/MS Detector: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for optimal sensitivity and selectivity.[7] Specific precursor and product ion transitions for this compound and the internal standard must be determined and optimized.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to improve volatility and thermal stability.[1]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of the sample, add an internal standard.
-
Add a basifying agent (e.g., 5.0 N NaOH) to adjust the pH.[1]
-
Add an extraction solvent (e.g., hexane or ethyl acetate) and vortex thoroughly.[1]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction process for better recovery.
-
Combine the organic extracts and evaporate to a small volume.
2. Derivatization
-
To the concentrated extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or heptafluorobutyric anhydride - HFBA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
Cool the sample to room temperature before injection.
3. Chromatographic Conditions
-
GC System: A standard gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection.
4. Mass Spectrometric Conditions
-
MS Detector: A single quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. LC-MS/MS generally offers higher sensitivity and specificity with simpler sample preparation, making it the preferred method for trace analysis in complex matrices. GC-MS is a reliable alternative, particularly when derivatization is feasible and high-throughput is not a primary concern. The choice of method should be guided by the specific analytical needs, and thorough validation is essential to ensure the generation of high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. bfr.bund.de [bfr.bund.de]
- 7. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Pyrazolidine Disposal
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of pyrazolidine, a saturated heterocyclic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Logistical Information
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous chemical. The following precautions are mandatory before and during the disposal process.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation of any potential vapors.
Core Disposal Principle: All waste containing this compound must be managed by a licensed hazardous waste disposal contractor. In-laboratory treatment or neutralization is strongly discouraged without a specific, validated protocol and a thorough risk assessment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound Properties and Identification
A clear understanding of the chemical's properties is the first step in its safe management.
| Property | Value |
| Chemical Formula | C₃H₈N₂ |
| Molar Mass | 72.11 g/mol [1] |
| Appearance | Liquid[2] |
| Density | 1.00 g/cm³ (at 20 °C)[2] |
| Melting Point | 10 to 12 °C[2][3] |
| Boiling Point | 138 °C[2] |
| Flash Point | -9 °C[3] |
| CAS Number | 504-70-1[1][2] |
Experimental Protocol: Waste Segregation and Containment
The following protocol outlines the procedural steps for the safe segregation and containment of this compound waste generated from a typical laboratory experiment.
1. Waste Identification and Segregation:
-
Solid Waste: Includes contaminated items such as gloves, weighing paper, and pipette tips.
-
Liquid Waste: Solutions containing dissolved this compound.
-
It is crucial to segregate these waste streams to ensure proper disposal. Do not mix with other incompatible chemical waste.[4]
2. Solid Waste Containment:
-
Place all contaminated solid waste into a dedicated, leak-proof container clearly labeled as "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound" and indicate its hazardous nature.
3. Liquid Waste Containment:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container with a secure screw-on cap.
-
Label the container with a "Hazardous Waste" tag.
-
The label must list all constituents of the solution, including "this compound" and all solvents with their approximate percentages.[4]
-
Keep the container closed except when adding waste.
4. Storage:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Regulatory Framework
The disposal of hazardous waste is governed by stringent regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[5][6] This means that the waste is tracked from its generation to its final disposal.[5][6] Generators of hazardous waste are responsible for ensuring it is properly identified, managed, and treated.[5] Federal regulations are outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[7] State regulations may also apply and are often more stringent than federal laws.[6]
References
- 1. This compound | C3H8N2 | CID 79033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazolidine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information for handling Pyrazolidine and its derivatives, offering procedural, step-by-step guidance to directly address operational questions.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on safety data sheets for structurally similar compounds.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical Safety Goggles or Face Shield | Provides protection against potential splashes and eye irritation.[1][2] |
| Hand Protection | Chemically Resistant Gloves (e.g., nitrile rubber) | Prevents skin contact and potential irritation or allergic reactions.[1][2] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if dust/aerosol generation is likely. | Minimizes the inhalation of potentially harmful vapors or particulates.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for the specific this compound compound you are using.
-
Ensure Proper Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Assemble all necessary PPE: Before beginning work, ensure all required personal protective equipment is readily available and in good condition.
-
Prepare a designated workspace: The work area should be clean, uncluttered, and equipped with an eyewash station and safety shower in close proximity.[3]
Handling Procedure
-
Don PPE: Put on your lab coat, chemical safety goggles, and gloves before handling the compound.
-
Weighing and Transfer: Carefully weigh and transfer the chemical within the fume hood to minimize the generation of dust or aerosols.
-
Solution Preparation: When dissolving, slowly add the this compound compound to the solvent to prevent splashing.
-
Labeling: Clearly label all containers with the chemical name and any relevant hazard information.
Post-Handling
-
Decontamination: Thoroughly clean the work surface and any equipment used with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and weighing papers, in a designated hazardous waste container.[2][4]
-
Remove PPE: Remove your PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing the work.[2]
First-Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][6]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous.
Waste Segregation and Collection
-
Solid Waste: Place all solid waste contaminated with this compound, such as unused compound, weighing paper, and contaminated gloves, into a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container for liquid organic waste. The container should be clearly labeled with "Hazardous Waste" and a list of all its chemical constituents.[4]
-
Contaminated Labware: Disposable labware that has come into contact with this compound should be placed in a designated container for chemically contaminated solid waste.[4]
Final Disposal
-
Do not dispose of down the drain or in regular trash.
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7] Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
